Acid Blue 15
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;3-[[4-[[4-(diethylamino)-2-methylphenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H47N3O6S2.Na/c1-6-43(7-2)38-24-25-41(31(5)26-38)42(34-16-20-36(21-17-34)44(8-3)29-32-12-10-14-39(27-32)52(46,47)48)35-18-22-37(23-19-35)45(9-4)30-33-13-11-15-40(28-33)53(49,50)51;/h10-28H,6-9,29-30H2,1-5H3,(H-,46,47,48,49,50,51);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNUVCLIRYUKFB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC3=CC(=CC=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46N3NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974173 | |
| Record name | Sodium 3-{[(4-{[4-(diethylamino)-2-methylphenyl](4-{ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)methylidene}cyclohexa-2,5-dien-1-ylidene)(ethyl)azaniumyl]methyl}benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5863-46-7 | |
| Record name | EINECS 227-511-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005863467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-[4-[[4-(diethylamino)-2-methylphenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 3-{[(4-{[4-(diethylamino)-2-methylphenyl](4-{ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)methylidene}cyclohexa-2,5-dien-1-ylidene)(ethyl)azaniumyl]methyl}benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen [4-[[4-(diethylamino)-o-tolyl][4-[ethyl(3-sulphonatobenzyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)(3-sulphonatobenzyl)ammonium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Acid Blue 15: Chemical Structure, Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 15, also known by its Colour Index name C.I. 42645, is a synthetic triarylmethane dye. It is characterized by its bright blue color and is utilized across various industries, including textiles, leather, paper, and inks. For researchers and professionals in drug development, a thorough understanding of its chemical and physical properties, as well as its biological interactions and toxicological profile, is crucial for safety assessment and potential research applications. This guide provides a comprehensive overview of this compound, summarizing its key characteristics and outlining relevant experimental considerations.
Chemical Structure and Identification
This compound is a complex organic salt. Its structure and identifying information are detailed below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | sodium;3-[[4-[[4-(diethylamino)-2-methylphenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
| CAS Number | 5863-46-7 |
| Molecular Formula | C₄₂H₄₆N₃NaO₆S₂ |
| Molecular Weight | 775.95 g/mol |
| Colour Index | C.I. 42645 |
Physicochemical Properties
The utility of this compound as a dye is dictated by its physical and chemical properties, particularly its solubility and spectral characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Bright blue powder |
| Solubility | Slightly soluble in cold water; soluble in hot water and ethanol. |
| Melting Point | Decomposes before melting. |
| Maximum Absorbance (λmax) | Approximately 610 nm |
Experimental Protocols
Synthesis
A general method for the synthesis of triarylmethane dyes like this compound involves a multi-step process:
-
Condensation: Formaldehyde (1 mole) is condensed with N,N-diethyl-3-methylbenzenamine (2 moles).
-
Oxidation: The resulting leuco base is then oxidized in the presence of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid using a strong oxidizing agent like dichromate.
It is critical to note that this is a generalized pathway, and specific reaction conditions, including temperature, pressure, and catalysts, would need to be optimized for efficient and safe synthesis.
Purification
Commercial dyes often contain impurities from the manufacturing process. For research applications requiring high purity, purification is necessary. Common methods for dye purification include:
-
Crystallization: This is a standard method for purifying solid compounds. However, the high water solubility of some acid dyes can lead to low yields.
-
Solvent Extraction: This technique can be used to separate the dye from impurities based on their differential solubilities in two immiscible liquid phases.
-
Chromatography: Techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed for high-purity separation.
Analytical Methods
To ascertain the purity and concentration of this compound, the following analytical techniques are commonly used:
-
UV-Visible Spectroscopy: This is a straightforward method to determine the concentration of the dye in a solution by measuring its absorbance at its λmax (approximately 610 nm). A calibration curve using standards of known concentration should be prepared to ensure accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the main dye component from any impurities and degradation products. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an ion-pairing agent) and a UV-Vis detector set to the λmax of the dye would be a typical setup.
Toxicological Profile and Biological Interactions
The primary area of biological research concerning this compound is its toxicology. As with many synthetic dyes, its potential health and environmental effects are of significant interest.
Table 3: Summary of Toxicological Data for this compound and Related Dyes
| Endpoint | Observation |
| Acute Toxicity | Data not widely available for this compound. Related dyes show a range of acute toxicities. |
| Carcinogenicity | Studies on "Direct Blue 15," a related benzidine-derived dye, have shown evidence of carcinogenicity in animal models. The metabolic breakdown of some azo and triarylmethane dyes can produce carcinogenic aromatic amines. |
| Protein Binding | "Direct Blue 15" has been shown to bind to plasma proteins such as albumin. This interaction can affect the distribution and biological activity of the dye within an organism. |
| Environmental Impact | This compound is a pollutant in industrial wastewater. Its presence in aquatic ecosystems can reduce light penetration, affecting photosynthesis, and it is classified as toxic to aquatic life with long-lasting effects. |
Workflow for Toxicological Assessment
Given the focus on the toxicological properties of dyes, a logical workflow for assessing the safety of a compound like this compound is essential for researchers and drug development professionals.
Conclusion
This compound is a well-established synthetic dye with significant industrial applications. For the scientific community, particularly those in toxicology and drug development, it serves as a case study for the evaluation of chemical safety. While detailed experimental protocols for its synthesis and purification are not standardized in publicly available literature, established analytical methods can be adapted for its characterization. The primary focus of biological research on this compound and related dyes is their toxicological profiles. A systematic in vitro and in vivo assessment is crucial to determine the potential risks associated with its use and environmental presence. The lack of data on specific signaling pathway interactions suggests its primary biological relevance is in toxicology rather than as a modulator of specific cellular pathways for therapeutic purposes.
What is the molecular formula of Acid Blue 15?
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of Acid Blue 15 (C.I. 42645). The information is intended for researchers, scientists, and professionals in drug development and related fields.
Molecular Identity and Chemical Properties
This compound, also known as Acid Brilliant Blue B or Acid Blue FF, is a synthetic triarylmethane dye.[1] Its chemical structure imparts a brilliant blue color, making it a widely used colorant in various industries.
Molecular Formula: C₄₂H₄₆N₃NaO₆S₂[2][3][4]
The structure of this compound is characterized by a central carbon atom bonded to three aromatic rings, with sulfonic acid groups that confer its acidic nature and water solubility.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 775.95 g/mol | [1][2][3][4] |
| CAS Number | 5863-46-7 | [1][2][3] |
| Appearance | Bright blue powder | [1][5] |
| Solubility | Slightly soluble in cold water; soluble in hot water and ethanol. | [2][4][5] |
| Purity | >98% | [6] |
| Moisture Content | ≤1.0% | [7] |
Spectroscopic Data
The UV-Visible spectrum of this compound in aqueous solution exhibits a maximum absorption (λmax) in the visible region, which is responsible for its intense blue color.
| Wavelength | Molar Absorptivity (ε) | Solvent |
| ~610 nm | Not available | Water |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound, as well as its application in textile dyeing.
Synthesis of this compound
The manufacturing process of this compound involves a two-step reaction: condensation followed by oxidation.[2][3]
Step 1: Condensation
-
React one molar equivalent of formaldehyde with two molar equivalents of N,N-diethyl-3-methylbenzenamine.
-
This reaction forms a leuco base, which is a colorless intermediate.
Step 2: Oxidation
-
The leuco base is then oxidized in the presence of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid.
-
A strong oxidizing agent, such as a dichromate, is used to carry out the oxidation.[2]
-
The oxidation process develops the chromophore, resulting in the formation of the colored this compound dye.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for the analysis of dyes, including this compound, particularly in the context of degradation studies. A general protocol for the analysis of textile dyes is provided below, which can be adapted for this compound.
-
Sample Preparation:
-
Accurately weigh a standard of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector set at the λmax of this compound (~610 nm).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
-
Application Protocol: Textile Dyeing
This compound is primarily used for dyeing protein fibers such as wool and silk, as well as nylon.[3][7][8]
-
Dye Bath Preparation:
-
Prepare an aqueous dye bath containing the required amount of this compound.
-
Add an acid, such as acetic acid or sulfuric acid, to achieve an acidic pH, which is necessary for the dye to bind to the fibers.
-
Auxiliary chemicals, such as leveling agents, may be added to ensure even dyeing.
-
-
Dyeing Process:
-
Immerse the textile material in the dye bath.
-
Gradually raise the temperature of the dye bath to near boiling while continuously agitating the material.
-
Maintain the temperature for a specific duration to allow for dye penetration and fixation.
-
-
Rinsing and Finishing:
-
After dyeing, rinse the material thoroughly with water to remove any unfixed dye.
-
A final wash with a mild detergent may be performed, followed by drying.
-
Industrial and Research Applications
This compound is a versatile dye with applications in several industries.
Industrial Applications
| Industry | Application |
| Textile | Dyeing of wool, silk, and nylon fabrics.[3][7][8] |
| Leather | Coloring of leather goods.[2][7][8] |
| Paper | Coloration of paper products.[8] |
| Inks | Formulation of printing inks. |
Research Applications
Due to its complex and stable structure, this compound is often used as a model compound in environmental research, particularly in studies focused on the degradation of textile dyes and the development of wastewater treatment technologies.[4]
Environmental Fate and Degradation
The release of this compound into the environment is a concern due to its persistence and potential toxicity to aquatic life. Research has focused on various methods for its removal from wastewater.
Degradation Pathways
The degradation of this compound can be achieved through advanced oxidation processes (AOPs) and biological treatments. These processes aim to break down the complex dye molecule into simpler, less harmful compounds. A simplified representation of a potential degradation pathway is shown below.
Wastewater Treatment Workflow
A typical workflow for the treatment of wastewater containing this compound involves several stages.
Safety and Handling
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound powder. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials.
References
- 1. Decolourization of direct blue 15 by Fenton/ultrasonic process using a zero-valent iron aggregate catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound Dyes Manufacturers, Exporters and Suppliers from Mumbai India [aciddye.net]
- 4. This compound | 5863-46-7 | Benchchem [benchchem.com]
- 5. This compound | 5863-46-7 [chemicalbook.com]
- 6. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 7. auracolorchemindustry.com [auracolorchemindustry.com]
- 8. Acid Dyes - this compound at Best Price, High-Quality Industrial Dye [dyesandpigments.co.in]
An In-Depth Technical Guide to the Synthesis and Manufacturing of Acid Blue 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 15, also known as C.I. 42645 and Anazolene sodium, is a synthetic triarylmethane dye. Its molecular formula is C₄₂H₄₆N₃NaO₆S₂ with a molecular weight of 775.95 g/mol .[1] This guide provides a comprehensive overview of the synthesis and manufacturing process of this compound, including detailed experimental protocols, quantitative data, and process visualizations. The information is intended for researchers, scientists, and professionals in drug development who may utilize this dye in their work.
Synthesis of this compound
The synthesis of this compound is a two-step process that involves the formation of a colorless intermediate, known as a leuco base, followed by an oxidation step to yield the final colored dye.
Step 1: Condensation to Form the Leuco Base
The initial step involves the acid-catalyzed condensation of formaldehyde with N,N-diethyl-3-methylbenzenamine. In this electrophilic substitution reaction, two molecules of the aniline derivative react with one molecule of formaldehyde.
Step 2: Oxidative Color Formation
The resulting leuco base is then oxidized in the presence of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid using a strong oxidizing agent, typically a heavy chromate salt in an acidic medium.[1] This oxidation step is crucial for the development of the chromophore and the characteristic bright blue color of the dye.
Manufacturing Process
The industrial manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is scaled up for large-scale production.
Logical Flow of the Manufacturing Process
Caption: Manufacturing workflow for this compound.
Experimental Protocols
While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles for triarylmethane dyes.
Materials and Reagents
-
N,N-diethyl-3-methylbenzenamine
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid
-
Sodium dichromate (or other suitable oxidizing agent)
-
Sulfuric acid (concentrated)
-
Sodium chloride
-
Sodium carbonate
-
Ethanol
-
Water
Procedure
Part 1: Synthesis of the Leuco Base
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place N,N-diethyl-3-methylbenzenamine.
-
Acidification: Slowly add concentrated hydrochloric acid to the stirred aniline derivative. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature below 20°C.
-
Formaldehyde Addition: Add the formaldehyde solution dropwise to the reaction mixture while maintaining the temperature.
-
Condensation Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Isolation of Leuco Base: Cool the reaction mixture and neutralize it with a sodium carbonate solution. The leuco base will precipitate and can be collected by filtration, washed with water, and dried.
Part 2: Oxidation to this compound
-
Dissolution: Dissolve the dried leuco base and 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid in a suitable solvent, such as aqueous ethanol.
-
Acidification: Acidify the solution with concentrated sulfuric acid.
-
Oxidation: Slowly add a solution of the oxidizing agent (e.g., sodium dichromate) to the reaction mixture. The color of the solution should change to a deep blue.
-
Reaction Completion: Stir the reaction mixture at a controlled temperature until the oxidation is complete.
-
Precipitation and Purification: The dye can be precipitated by the addition of sodium chloride (salting out). The crude dye is then collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
Quantitative Data
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 42645 | [1] |
| CAS Number | 5863-46-7 | [1] |
| Molecular Formula | C₄₂H₄₆N₃NaO₆S₂ | [1] |
| Molecular Weight | 775.95 g/mol | [1] |
| Typical Purity (Industrial Grade) | >90% | |
| Reported Yields (for similar triarylmethane dyes) | 70-85% | [2] |
Synthesis Pathway Diagram
References
Spectroscopic Properties of Acid Blue 15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Acid Blue 15 (C.I. 42645), a triarylmethane dye. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics, offering valuable data for researchers and professionals in drug development and related scientific fields.
Chemical Structure and General Properties
This compound is a complex organic molecule with the chemical formula C₄₂H₄₆N₃NaO₆S₂ and a molecular weight of 775.95 g/mol .[1] Its structure, characterized by a central triphenylmethane core, is fundamental to its color and spectroscopic behavior.
Table 1: General Properties of this compound
| Property | Value |
| IUPAC Name | sodium;3-[[4-[[4-(diethylamino)-2-methylphenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-N-ethyl-3-sulfonatobenzyl]azanium |
| CAS Number | 5863-46-7 |
| Molecular Formula | C₄₂H₄₆N₃NaO₆S₂ |
| Molecular Weight | 775.95 g/mol [1] |
| Class | Triarylmethane Dye[1] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound reveals characteristic absorption bands in the visible region, which are responsible for its bright blue color. The primary absorption is due to π-π* electronic transitions within the conjugated system of the triarylmethane structure.
Table 2: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Solvent |
| λmax | ~610 nm[2] | Water |
The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism, which is common for triarylmethane dyes.
Experimental Protocol for UV-Vis Spectroscopy
A general procedure for obtaining the UV-Vis spectrum of this compound is as follows:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or ethanol) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a reference.
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the this compound solution.
-
Scan the sample over a wavelength range of 200-800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The complex structure of the dye results in a rich spectrum with various vibrational modes.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3300 | N-H | Stretching (secondary amine) |
| 3100-3000 | C-H | Aromatic Stretching |
| 2975-2850 | C-H | Aliphatic Stretching (CH₂, CH₃) |
| 1600-1450 | C=C | Aromatic Ring Stretching |
| 1350-1250 | C-N | Stretching (aromatic amine) |
| 1200-1150 | S=O | Asymmetric Stretching (sulfonate) |
| 1050-1000 | S=O | Symmetric Stretching (sulfonate) |
Experimental Protocol for FT-IR Spectroscopy
The FT-IR spectrum of solid this compound can be obtained using the following protocol:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of finely ground this compound powder (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a hydraulic press to form a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Measurement:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. Due to the complexity of the molecule, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is necessary for a comprehensive structural elucidation.
Table 4: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 8.0 |
| Methylene Protons (N-CH₂-Ar) | 4.0 - 5.0 |
| Methylene Protons (N-CH₂-CH₃) | 3.0 - 3.5 |
| Methyl Protons (N-CH₂-CH₃) | 1.0 - 1.5 |
| Methyl Protons (Ar-CH₃) | 2.0 - 2.5 |
Table 5: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 150 |
| Central Methane Carbon | ~170 |
| Methylene Carbons (N-CH₂-Ar) | 50 - 60 |
| Methylene Carbons (N-CH₂-CH₃) | 40 - 50 |
| Methyl Carbons (N-CH₂-CH₃) | 10 - 15 |
| Methyl Carbons (Ar-CH₃) | 15 - 25 |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte peaks.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (Optional but Recommended):
-
Perform 2D NMR experiments such as COSY (to identify ¹H-¹H couplings) and HSQC (to correlate directly bonded ¹H and ¹³C atoms) to aid in the complete assignment of the spectra.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra with the aid of 2D correlation data.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
References
Solubility of Acid Blue 15 in water and organic solvents
An In-depth Technical Guide on the Solubility of Acid Blue 15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (C.I. 42645; CAS 5863-46-7) in aqueous and organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility using UV-Vis spectrophotometry.
Introduction to this compound
This compound is a triarylmethane dye known for its brilliant blue color. It finds applications in various industries, including textiles for dyeing wool and silk, in the manufacturing of inks and paper, and as a biological stain. Its solubility is a critical parameter for these applications, influencing its performance and processing.
Solubility Profile of this compound
The solubility of this compound is influenced by the polarity of the solvent and the temperature. While specific quantitative solubility data is scarce, the following table summarizes the qualitative solubility information gathered from various sources.
| Solvent | C.I. Name | CAS Number | Molecular Formula | Qualitative Solubility | Citations |
| Water (Cold) | This compound | 5863-46-7 | C₄₂H₄₆N₃NaO₆S₂ | Slightly Soluble | [1][2] |
| Water (Hot) | This compound | 5863-46-7 | C₄₂H₄₆N₃NaO₆S₂ | Soluble | [1][2] |
| Ethanol | This compound | 5863-46-7 | C₄₂H₄₆N₃NaO₆S₂ | Soluble | [1][2] |
It is important to note that for quantitative applications, the solubility should be determined experimentally under the specific conditions of use.
Experimental Protocol for Quantitative Solubility Determination using UV-Vis Spectrophotometry
This section outlines a detailed methodology for determining the solubility of this compound in a solvent of interest. The principle of this method is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.
Materials and Equipment
-
This compound powder
-
Solvent of interest (e.g., deionized water, ethanol)
-
Volumetric flasks
-
Pipettes
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz or glass, depending on the solvent and wavelength range)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled shaker or water bath
Procedure
3.2.1. Preparation of Standard Solutions and Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 100 mL) in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a Series of Dilutions: Prepare a series of standard solutions with decreasing concentrations by diluting the stock solution. For example, create standards of 1, 2, 5, 10, and 20 µg/mL.
-
Determine the Wavelength of Maximum Absorbance (λmax): Scan one of the standard solutions across the visible spectrum (typically 400-800 nm) to determine the wavelength at which this compound exhibits maximum absorbance.
-
Measure Absorbance of Standards: Measure the absorbance of each standard solution at the determined λmax. Use the pure solvent as a blank to zero the spectrophotometer.
-
Construct a Calibration Curve: Plot the absorbance values versus the corresponding concentrations of the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1, indicating a good linear fit.
3.2.2. Preparation of a Saturated Solution
-
Add an excess amount of this compound powder to a known volume of the solvent in a flask. The excess solid should be clearly visible.
-
Tightly seal the flask to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A temperature-controlled shaker or a stirred water bath is recommended.
3.2.3. Measurement of Solubility
-
After reaching equilibrium, allow the solution to stand undisturbed for a sufficient time to let the excess solid settle.
-
Carefully centrifuge an aliquot of the supernatant at a high speed to remove any suspended solid particles.
-
Dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
References
An In-Depth Technical Guide to the Mechanism of Coomassie Blue G-250 Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism behind Coomassie Blue G-250 dye binding to proteins, a fundamental principle widely utilized in protein quantification through the Bradford assay. This document elucidates the chemical interactions, spectral shifts, and quantitative parameters that govern this process, offering detailed experimental protocols and troubleshooting guidance for accurate and reproducible protein concentration determination.
The Core Mechanism: A Multi-faceted Interaction
The binding of Coomassie Brilliant Blue G-250 (CBBG) to proteins is a rapid and complex process driven by a combination of non-covalent interactions. This interaction is primarily dictated by the protein's amino acid composition and the specific chemical properties of the dye in an acidic environment.
Under acidic conditions, the CBBG dye exists in three forms: a red cationic form (doubly protonated, λmax ~470 nm), a green neutral form (singly protonated, λmax ~650 nm), and a blue anionic form (deprotonated, λmax ~595 nm).[1] In the standard Bradford reagent, the dye is predominantly in the reddish-brown cationic state. Upon binding to a protein, the dye is stabilized in its blue anionic form, leading to a significant shift in absorbance that is proportional to the protein concentration.[2]
The primary drivers of this interaction are:
-
Ionic Interactions: The negatively charged sulfonate groups of the CBBG dye molecule are electrostatically attracted to the positively charged side chains of basic amino acids, most notably arginine, and to a lesser extent, lysine and histidine.[2][3]
-
Hydrophobic and van der Waals Forces: The non-polar triphenylmethane structure of the dye engages in hydrophobic and van der Waals interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine, as well as other non-polar regions of the protein.[4]
This dual-mode of binding contributes to the stability of the protein-dye complex and the resulting color change.
Quantitative Aspects of the Binding Interaction
The affinity and stoichiometry of CBBG binding can vary between different proteins due to their unique amino acid compositions and tertiary structures. Bovine Serum Albumin (BSA) is a commonly used standard in Bradford assays, and its interaction with CBBG has been quantitatively characterized.
| Parameter | Value | Protein | Reference |
| Binding Affinity (Ka) | ~ 8.4 x 10⁵ M⁻¹ | Bovine Serum Albumin (BSA) | [5] |
| Binding Affinity (Ka) | 5.03 x 10⁴ L·mol⁻¹ (at 298 K) | Bovine Serum Albumin (BSA) | [6] |
| Stoichiometry (n) | 1-2 dye molecules per protein molecule | Bovine Serum Albumin (BSA) | [5] |
| Stoichiometry (n) | 1:1 molar ratio | Bovine Serum Albumin (BSA) | [6] |
Note: Binding affinities and stoichiometry are dependent on assay conditions such as pH and ionic strength. The values presented are for the interaction with BSA and may differ for other proteins.
Visualizing the Binding Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in Coomassie Blue G-250 protein binding and the Bradford assay.
Caption: The equilibrium of Coomassie Blue G-250 dye forms and its stabilization upon protein binding.
Caption: A generalized workflow for the Bradford protein assay.
Detailed Experimental Protocols
Accurate protein quantification using the Bradford assay requires meticulous adherence to experimental protocols. Below are detailed methodologies for both standard cuvette-based and microplate reader-based assays.
Reagent Preparation and Storage
Bradford Reagent (5X Stock):
-
Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol.
-
Add 100 mL of 85% (w/v) phosphoric acid.
-
Once the dye has completely dissolved, bring the final volume to 200 mL with distilled water.
-
Filter the solution through Whatman #1 filter paper.
-
Store the reagent in a dark, glass bottle at 4°C. The stock solution is stable for several months.
Working Bradford Reagent (1X): Dilute the 5X stock solution 1:4 with distilled water (e.g., 1 mL of 5X reagent + 4 mL of distilled water) before use. The working solution is stable for approximately two weeks when stored at 4°C in the dark.
Standard Spectrophotometer (Cuvette) Protocol
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., using BSA) with concentrations ranging from 0.1 to 1.0 mg/mL in the same buffer as the unknown samples.
-
Sample Preparation: Dilute unknown protein samples to fall within the linear range of the assay.
-
Assay Procedure:
-
Pipette 100 µL of each standard and unknown sample into separate, clearly labeled test tubes.
-
Add 5.0 mL of 1X Bradford reagent to each tube.
-
Vortex briefly to mix.
-
Incubate at room temperature for 5-10 minutes.
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 595 nm.
-
Use a blank containing 100 µL of the sample buffer and 5.0 mL of 1X Bradford reagent to zero the instrument.
-
Measure the absorbance of each standard and unknown sample.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot a standard curve of absorbance at 595 nm versus protein concentration for the standards.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Microplate Reader Protocol
-
Prepare Protein Standards and Samples: As described in the spectrophotometer protocol, but smaller volumes will be required.
-
Assay Procedure:
-
Pipette 10 µL of each standard and unknown sample into individual wells of a 96-well microplate. It is recommended to run samples and standards in triplicate.
-
Add 200 µL of 1X Bradford reagent to each well.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate at room temperature for 5-10 minutes.
-
-
Measurement:
-
Set the microplate reader to measure absorbance at 595 nm.
-
Use wells containing 10 µL of the sample buffer and 200 µL of 1X Bradford reagent as blanks.
-
Read the absorbance of the plate.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank replicates from all other readings.
-
Generate a standard curve and determine the concentration of the unknown samples as described previously. Many microplate reader software packages can perform this analysis automatically.
-
Common Interferences and Troubleshooting
The accuracy of the Bradford assay can be affected by various substances commonly found in protein preparations. It is crucial to be aware of these interferences and to take appropriate measures to mitigate their effects.
| Interfering Substance | Maximum Compatible Concentration | Notes |
| Detergents | ||
| Sodium Dodecyl Sulfate (SDS) | < 0.1% | Can cause precipitation of the reagent and interfere with binding. |
| Triton X-100 | < 0.1% | Can lead to erroneously high absorbance readings. |
| Salts | ||
| NaCl | < 1 M | Generally well-tolerated at moderate concentrations. |
| KCl | < 1 M | Similar to NaCl. |
| Reducing Agents | ||
| Dithiothreitol (DTT) | < 100 mM | Generally compatible. |
| β-mercaptoethanol | < 1 M | Generally compatible. |
| Buffers | ||
| Tris | < 1 M | High concentrations can alter the pH of the reagent. |
| HEPES | < 100 mM | Generally compatible. |
| Other | ||
| Glycerol | < 20% | High concentrations can affect the viscosity and absorbance. |
| Sugars (e.g., sucrose) | < 1 M | Generally compatible. |
Troubleshooting Common Issues:
-
Low Absorbance Readings:
-
Cause: Protein concentration is too low; reagent is old or improperly stored.
-
Solution: Concentrate the protein sample; prepare fresh reagent.
-
-
High Absorbance Readings:
-
Cause: Protein concentration is too high; presence of interfering substances like detergents.
-
Solution: Dilute the protein sample; remove interfering substances by dialysis or buffer exchange.
-
-
Inconsistent or Non-reproducible Results:
-
Cause: Inaccurate pipetting; insufficient mixing; temperature fluctuations.
-
Solution: Calibrate pipettes; ensure thorough mixing of samples and reagent; maintain a consistent temperature during the assay.
-
-
Precipitate Formation:
-
Cause: High concentrations of certain detergents (e.g., SDS); highly concentrated protein samples.
-
Solution: Dilute the sample; remove the interfering detergent.
-
References
- 1. goldbio.com [goldbio.com]
- 2. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. interchim.fr [interchim.fr]
- 4. science.co.il [science.co.il]
- 5. Binding mechanism study of coomassie brilliant blue species and bovine serum albumin [morressier.com]
- 6. researchgate.net [researchgate.net]
Toxicological data and safety profile of Acid Blue 15
An In-depth Technical Guide to the Toxicological Data and Safety Profile of C.I. Direct Blue 15
Disclaimer: The term "Acid Blue 15" is associated with multiple distinct chemical compounds. This guide focuses on the toxicological data for C.I. Direct Blue 15 (CAS No. 2429-74-5) , an azo dye derived from 3,3'-dimethoxybenzidine, for which extensive toxicological studies are available. It is crucial for researchers to verify the specific chemical identity of the substance they are investigating.
Introduction
C.I. Direct Blue 15 is a synthetic organic compound classified as an azo dye.[1] It has been widely used in the textile, paper, and leather industries for dyeing cellulose, silk, and wool.[2][3] Due to its widespread use and the potential for human exposure, its toxicological profile has been the subject of comprehensive investigation, most notably by the U.S. National Toxicology Program (NTP).[4][5] The primary toxicological concern associated with C.I. Direct Blue 15 is its metabolism to the known carcinogen 3,3'-dimethoxybenzidine.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2429-74-5 | [2] |
| Molecular Formula | C34H24N6Na4O16S4 | [2] |
| Molecular Weight | 992.8 g/mol | [3] |
| Appearance | Deep purple to dark blue microcrystalline powder | [2] |
| Water Solubility | Soluble | [6] |
Toxicological Data
The toxicological effects of C.I. Direct Blue 15 have been primarily evaluated through in vivo studies in rodent models.
Acute and Subchronic Toxicity
Subchronic toxicity studies in F344 rats administered C.I. Direct Blue 15 in drinking water for 13 weeks revealed dose-dependent toxic effects.[2][7] Key findings included decreased body weight gain and, at the highest dose, mortality.[7]
| Study Duration | Species | Route of Administration | Key Findings | Reference |
| 13 weeks | F344 Rats | Drinking Water | Decreased body weight gain, mortality at high doses. | [2][7] |
Chronic Toxicity and Carcinogenicity
Long-term exposure to C.I. Direct Blue 15 has been demonstrated to be carcinogenic in experimental animals.[3][7] The International Agency for Research on Cancer (IARC) has classified C.I. Direct Blue 15 as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence in animals.[7]
| Study Duration | Species | Route of Administration | Tumor Sites | Classification | Reference |
| 2 years | F344 Rats | Drinking Water | Skin, Zymbal gland, liver, oral cavity, small and large intestines, preputial gland, clitoral gland, uterus; also mononuclear-cell leukemia. | Sufficient evidence of carcinogenicity in experimental animals. | [3][7] |
Genotoxicity
In vitro studies on the genotoxicity of C.I. Direct Blue 15 have been conducted. However, one study reported that it did not induce chromosomal aberrations or sister chromatid exchanges in cultured mammalian cells.[4] It's important to note that azo dyes can yield genotoxic breakdown products upon metabolic reduction.[8]
| Assay | System | Result | Reference |
| Chromosomal Aberrations | Chinese hamster ovary cells | Negative | [3] |
| Sister Chromatid Exchange | Chinese hamster ovary cells | Negative | [3] |
Metabolism and Pharmacokinetics
The metabolism of C.I. Direct Blue 15 is a critical aspect of its toxicity. In mammals, the azo linkages of the dye can be reduced, leading to the formation of aromatic amines.[1] Specifically, C.I. Direct Blue 15 is metabolized to 3,3'-dimethoxybenzidine, a compound reasonably anticipated to be a human carcinogen.[1][9] Distribution studies in rats have shown that the liver, kidney, and lungs accumulate and retain higher levels of the dye and its metabolites compared to other tissues.[2]
Experimental Protocols
The following provides a generalized overview of the experimental design for the chronic toxicity and carcinogenicity studies of C.I. Direct Blue 15 conducted by the NTP.
4.1. Animal Model:
-
Species: Fischer 344 (F344/N) rats.[4]
-
Sex: Both male and female.[7]
-
Group Size: Typically 50 animals of each sex per dose group.[7]
4.2. Administration of the Test Substance:
-
Route: Drinking water.[7]
-
Dose Levels: Multiple concentrations, including a control group receiving untreated water.[7]
-
Duration: 2 years (lifetime exposure).[5]
4.3. In-life Observations:
-
Clinical Observations: Daily checks for morbidity and mortality.[10]
-
Body Weight: Recorded weekly for the first 13 weeks and monthly thereafter.[7]
-
Water Consumption: Measured periodically to calculate compound intake.
4.4. Terminal Procedures:
-
Necropsy: A complete gross necropsy is performed on all animals.
-
Histopathology: A comprehensive list of tissues and organs are collected, preserved in 10% neutral buffered formalin, processed, and examined microscopically by a pathologist.[4]
Visualizations
Caption: Metabolic activation of C.I. Direct Blue 15 to its carcinogenic metabolite.
Caption: Generalized workflow for a chronic toxicity and carcinogenicity study.
Safety Profile and Handling
Given the carcinogenic potential of C.I. Direct Blue 15, strict safety precautions should be observed during handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11] In case of inadequate ventilation, use a certified respirator.[12]
-
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[11] Use in a well-ventilated area.[11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials.[11]
-
First Aid:
Conclusion
The toxicological data for C.I. Direct Blue 15 (CAS No. 2429-74-5) indicates that it is a multisite carcinogen in rats, with its toxicity primarily attributed to its metabolic conversion to 3,3'-dimethoxybenzidine.[4][7] The evidence of carcinogenicity in animal studies has led to its classification as a possible human carcinogen.[7] Researchers and professionals in drug development and other fields must handle this compound with appropriate safety measures to minimize exposure and potential health risks. Further research could focus on elucidating the specific signaling pathways involved in its carcinogenicity and developing safer alternatives.
References
- 1. Buy Direct blue 15 | 2429-74-5 [smolecule.com]
- 2. Direct Blue 15 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. This compound | 5863-46-7 | Benchchem [benchchem.com]
- 5. NTP Toxicology and Carcinogenesis Studies of C.I. Direct Blue 15 (CAS No. 2429-74-5) in F344 Rats (Drinking Water Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DIRECT BLUE 15 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CI DIRECT BLUE 15 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. health.ec.europa.eu [health.ec.europa.eu]
- 11. echemi.com [echemi.com]
- 12. kochcolor.com [kochcolor.com]
- 13. cncolorchem.com [cncolorchem.com]
An In-depth Technical Guide to the Environmental Impact and Biodegradation of Acid Blue 15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate, toxicological profile, and biodegradation of the triphenylmethane dye, Acid Blue 15 (C.I. 42645). The document synthesizes current research to offer detailed insights into its ecological impact and the various microbial processes being explored for its remediation.
Introduction to this compound
This compound is a synthetic organic dye belonging to the triphenylmethane class, characterized by its complex and stable aromatic structure. It is widely used in industries such as textiles, leather, and paper for its vibrant blue coloration.[1] However, its high water solubility and resistance to degradation mean that a significant fraction can be lost to wastewater effluents during manufacturing and dyeing processes.[1] The release of this compound into aquatic ecosystems is a significant environmental concern due to its persistence, potential toxicity, and the visible pollution it causes.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5863-46-7 | [1][3] |
| Molecular Formula | C₄₂H₄₆N₃NaO₆S₂ | [4] |
| Molecular Weight | 776 g/mol | [1] |
| Synonyms | C.I. 42645, Direct Blue 15 | [3] |
| Class | Triphenylmethane Dye |
Environmental Impact and Toxicology
The complex, resonance-stabilized structure of this compound makes it recalcitrant to conventional wastewater treatment methods and natural degradation processes. Its presence in the environment poses several risks.
This compound is classified as "toxic to aquatic life with long lasting effects".[1][4] Its discharge into water bodies can significantly hinder light penetration, which disrupts the photosynthetic processes of aquatic flora and disturbs the overall ecological balance.[2] While specific bioaccumulation data for this compound is limited, related triphenylmethane and acid dyes are suggested to have a low potential to accumulate in aquatic organisms, partly due to their large molecular size.[1] Nevertheless, its persistence and inherent toxicity remain a primary concern.[1]
Toxicological studies, primarily conducted on rodent models, provide critical data on the potential health hazards of this compound. The liver and kidneys have been identified as the primary target organs for its toxicity following prolonged exposure.[1] Like many synthetic dyes, a major concern is the potential for its breakdown products, particularly aromatic amines, to be toxic, mutagenic, or carcinogenic.[5][6]
Table 2: Summary of Toxicological Data for this compound
| Organism/Model | Exposure Route | Key Findings | Reference(s) |
| Rodent Models (F344/N rats) | Drinking Water (Subchronic/Chronic) | Primary target organs are the liver and kidneys.[1] | [1] |
| Observed effects include necrosis, degeneration, and pigmentation of tubule epithelium in the kidneys. | [1] | ||
| Observed effects in the liver include centrilobular hepatocellular degeneration and fatty metamorphosis. | [1] | ||
| General | Environmental Release | The dye and its breakdown products may be toxic and/or mutagenic to living organisms. | [7] |
Biodegradation of this compound
Biodegradation offers an environmentally friendly and cost-effective alternative to conventional physicochemical methods for treating dye-contaminated effluents.[1][7] This process utilizes the metabolic capabilities of microorganisms to break down the complex dye molecule into simpler, less harmful compounds.[1]
A range of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade this compound. Microbial consortia often show enhanced degradation capabilities due to synergistic metabolic activities.[7]
-
Bacterial Consortia: A consortium of Bacillus sp., Alcaligenes sp., and Aeromonas sp. has been shown to effectively decolorize this compound in an up-flow immobilized cell bioreactor, achieving 94% decolorization.[8][9]
-
Fungi: White-rot fungi, such as Trametes versicolor, are particularly effective due to their production of potent extracellular ligninolytic enzymes, like laccase and manganese peroxidase (MnP), which have a broad substrate specificity and can attack the dye's chromophore.[8]
-
Actinobacteria: Strains like Streptomyces albidoflavus have also been studied for their ability to decolorize triphenylmethane dyes under optimized conditions.[10]
The initial step in microbial dye degradation involves enzymes that can cleave the complex aromatic structure.
-
Oxidoreductive Enzymes: Laccases, manganese peroxidases (MnP), lignin peroxidases, and azoreductases are key enzymes implicated in the degradation of synthetic dyes.[11][12] For triphenylmethane dyes like this compound, laccase from Trametes versicolor has been shown to play a significant role in the degradation process.[8]
The efficiency of microbial degradation is highly dependent on environmental conditions. Key parameters that must be optimized include:
-
pH and Temperature: Different microorganisms have optimal pH and temperature ranges for growth and enzymatic activity. For instance, S. albidoflavus showed maximum decolorization of a related dye at pH 6 and 35°C.[10]
-
Oxygen Availability: Degradation can occur under aerobic, anaerobic, or sequential anoxic-aerobic conditions.[13] The initial cleavage of azo dyes, a related class, often occurs under anaerobic conditions, while the subsequent degradation of the resulting aromatic amines is typically an aerobic process.[14]
-
Co-substrates: The availability of carbon and nitrogen sources, such as glucose and yeast extract, can significantly enhance microbial growth and dye degradation rates.[1][7]
Table 3: Biodegradation Efficiency of this compound in Various Studies
| Microorganism / System | Conditions | Decolorization / Degradation Efficiency (%) | Reference(s) |
| Bacterial Consortium (Bacillus sp., Alcaligenes sp., Aeromonas sp.) | Up-flow immobilized cell bioreactor, flow rate of 4 ml/h | 94% Decolorization | [8] |
| Trametes versicolor (White-rot fungus) | Packed-bed reactor with immobilized cells, 50 mg/L initial concentration | 98% Color Removal (in repeated batches) | [8] |
| Streptomyces albidoflavus 3MGH | Broth culture, 35°C, pH 6 | 61.71% Decolorization | |
| Azolla filiculoides (Biosorption) | Batch system, pH 3, 10 g/L adsorbent dose, 10 mg/L initial concentration | 98% Removal | [15] |
Experimental Protocols
This section outlines standardized methodologies for assessing the biodegradation of this compound.
This protocol is used to screen microorganisms for their ability to decolorize this compound.
-
Microbial Inoculum Preparation: Cultivate the selected microbial strain(s) in a suitable liquid medium (e.g., Nutrient Broth) until it reaches the mid-logarithmic growth phase (e.g., 16-24 hours at 37°C, 120 rpm).[12]
-
Decolorization Experiment:
-
In a sterile Erlenmeyer flask, add 100 mL of sterile culture medium.
-
Add a stock solution of this compound to achieve the desired final concentration (e.g., 50-100 mg/L).[7]
-
Inoculate the medium with a standardized amount of the prepared microbial culture (e.g., 5% v/v).[12]
-
Incubate the flasks under optimized conditions (e.g., 35°C, pH 7, under shaking or static conditions).[10] A non-inoculated flask serves as an abiotic control.
-
-
Analysis:
-
Withdraw samples at regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Centrifuge the samples (e.g., 10,000 rpm for 10 minutes) to pellet the microbial biomass.[16]
-
Measure the absorbance of the cell-free supernatant at the maximum wavelength (λmax) of this compound (~565 nm) using a UV-Vis spectrophotometer.[15]
-
Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100[17]
-
This protocol measures the activity of key dye-degrading enzymes.
-
Preparation of Cell-Free Extract:
-
Harvest microbial cells from a culture (before and after dye exposure) by centrifugation (e.g., 10,000 rpm, 10 min, 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).[12]
-
Resuspend the cells in the same buffer and lyse them using sonication on ice.[12]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm, 20 min, 4°C) to remove cell debris. The resulting supernatant is the crude cell-free extract.[12]
-
-
Laccase Activity Assay:
-
The reaction mixture contains phosphate buffer, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as the substrate, and the cell-free extract.
-
Monitor the oxidation of ABTS by measuring the increase in absorbance at 420 nm.[17] One unit of enzyme activity is defined as the amount of enzyme required to oxidize 1 µmol of ABTS per minute.
-
-
Azoreductase Activity Assay:
-
The reaction mixture contains phosphate buffer, a model azo dye (e.g., Methyl Red), NADH as a cofactor, and the cell-free extract.
-
Monitor the reduction of the azo dye by measuring the decrease in absorbance at its λmax. The reaction is initiated by adding NADH.[12] One unit of activity is the amount of enzyme that reduces 1 µmol of the substrate per minute.
-
This protocol is used to identify the intermediate products of dye degradation.
-
Sample Preparation: After complete or significant decolorization, centrifuge the culture to remove biomass. Acidify the supernatant and perform a liquid-liquid extraction using a solvent like ethyl acetate. Evaporate the organic solvent to concentrate the metabolites.
-
Analytical Instrumentation:
-
FTIR (Fourier-Transform Infrared Spectroscopy): Analyze the extracted metabolites to identify changes in functional groups compared to the parent dye molecule, indicating structural transformation.[12]
-
HPLC (High-Performance Liquid Chromatography): Separate the different components in the extracted sample to quantify the disappearance of the parent dye and the appearance of metabolite peaks over time.[17]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Separate volatile derivatives of the metabolites and identify their chemical structures by comparing their mass spectra with spectral libraries (e.g., NIST library).[12][17]
-
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes related to the biodegradation of this compound.
Caption: General experimental workflow for assessing microbial dye biodegradation.
Caption: Conceptual pathway for the microbial degradation of this compound.
Conclusion
This compound represents a significant environmental challenge due to its recalcitrant nature and ecotoxicity. This guide has synthesized data demonstrating that while the dye is persistent, bioremediation using specialized microorganisms, particularly bacterial consortia and white-rot fungi, is a highly promising strategy for its removal from industrial wastewater. The efficiency of this process is heavily reliant on the optimization of physical and chemical parameters. Future research should focus on elucidating the complete metabolic pathways of degradation, identifying the specific genes and enzymes involved, and conducting thorough toxicity assessments of the resulting metabolites to ensure a truly effective and safe remediation technology.
References
- 1. This compound | 5863-46-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. serva.de [serva.de]
- 4. hydrogen (4-((4-(diethylamino)-o-tolyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(3-sulphonatobenzyl)ammonium, sodium salt | C42H46N3NaO6S2 | CID 22151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Removal of Triphenylmethane Dyes by Bacterial Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 15. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 16. medcraveonline.com [medcraveonline.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Chemical Class and Characteristics of Triarylmethane Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triarylmethane dyes are a prominent class of synthetic organic compounds characterized by a central carbon atom bonded to three aryl rings. This unique triphenylmethane backbone creates an extensive π-conjugated system responsible for their brilliant and intense colors.[1][2] While traditionally used in the textile industry and as biological stains, their intriguing photochemical properties and ability to interact with biological systems have garnered significant interest in research and drug development.[1][3] Many of these cationic dyes exhibit preferential accumulation in the mitochondria of cancer cells, making them promising candidates for photodynamic therapy (PDT) and targeted chemotherapy.[4][5] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and key applications of triarylmethane dyes. It includes detailed experimental protocols for their synthesis, purification, and biological evaluation, along with a summary of their toxicological profiles. Furthermore, it visualizes key mechanisms and workflows to facilitate a deeper understanding for professionals in the field.
Chemical Class and Characteristics
Core Chemical Structure
The fundamental structure of a triarylmethane dye is a central sp²-hybridized carbon atom connected to three aromatic rings. The positive charge is delocalized across the entire π-electron system, which forms the chromophore responsible for the strong absorption of light in the visible spectrum.[1] The color and properties of the dye are heavily influenced by the nature and position of various substituents on the aryl rings.[1] Auxochromic groups, such as amino (-NR₂) or hydroxyl (-OH) groups, are typically present in the para position of the rings, which enhance the color intensity and can modulate the dye's solubility and biological interactions.[2]
Classification of Triarylmethane Dyes
Triarylmethane dyes can be categorized into several families based on the substituents on their aryl groups.[3]
-
Fuchsine Dyes: Characterized by primary or secondary amine groups at the p-positions of each aryl ring.
-
Methyl Violet Dyes: These possess dimethylamino groups at the p-positions of two of the aryl groups. Crystal Violet is a key example with three such groups.[3]
-
Malachite Green Dyes: These are related to the methyl violet dyes but contain one unsubstituted phenyl group.
-
Phenol Dyes: Feature hydroxyl groups at the p-positions of at least two aryl rings and are often used as pH indicators due to color changes with protonation state.[3]
-
Victoria Blue Dyes: Distinguished by the presence of a naphthylamino group.
Physicochemical and Spectroscopic Properties
The defining characteristic of triarylmethane dyes is their intense color, which arises from strong π-π* electronic transitions in the visible range (typically 400–700 nm).[2][6] For example, Crystal Violet absorbs light at approximately 590 nm, resulting in its deep violet color.[2][6]
Solvatochromism
The electronic spectra of triarylmethane dyes are often sensitive to the solvent environment, a phenomenon known as solvatochromism.[7] The polarity and hydrogen-bonding capability of the solvent can influence the energy of the electronic transitions, leading to shifts in the maximum absorption wavelength (λmax).[7][8] In some cases, specific interactions with solvent molecules can lower the symmetry of the dye, causing a single absorption band to resolve into two overlapping bands.[9]
Quantitative Physicochemical Data
The following table summarizes key quantitative data for several representative triarylmethane dyes. These parameters are crucial for understanding their behavior in different media and for developing applications in drug delivery and diagnostics.
| Dye | CAS Number | Molecular Weight ( g/mol ) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Log P (Lipophilicity) |
| Crystal Violet | 548-62-9 | 407.99 | 590 (in water)[6] | ~90,000 - 110,000[6][10] | 1.17 |
| Malachite Green | 569-64-2 | 364.91 | 617 (in water)[6] | ~75,000 - 100,000[10] | 1.34 |
| Brilliant Green | 633-03-4 | 482.64 | 625 (in water)[6] | ~80,000 | 1.53 |
| Basic Fuchsin | 632-99-5 | 337.85 | 545 (in ethanol) | ~130,000 | -0.23 |
| Brilliant Blue FCF | 3844-45-9 | 792.85 | 630 (in water) | ~100,000 | -4.68 |
Applications in Research and Drug Development
Biological Staining and Imaging
Triarylmethane dyes are widely used as stains in histology and microbiology.[1] For instance, Crystal Violet is the primary stain in the Gram staining procedure, which differentiates bacteria based on their cell wall composition.[11] Their intense color and affinity for biological macromolecules also make them useful as imaging agents.
Photodynamic Therapy (PDT)
Many triarylmethane dyes are being investigated as photosensitizers for PDT, an emerging cancer treatment modality.[3][12] In PDT, a non-toxic photosensitizer is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then generates reactive oxygen species (ROS) that induce localized cell death. The cationic nature of dyes like Crystal Violet facilitates their accumulation in the mitochondria of cancer cells, which have a higher negative membrane potential compared to normal cells, offering a degree of selectivity.[5][13]
Mechanism of Action and Toxicology
Mitochondrial Targeting and Cytotoxicity
A key mechanism of action for several cationic triarylmethane dyes is the disruption of mitochondrial function.[14][15] Dyes such as Crystal Violet and Malachite Green can induce the mitochondrial permeability transition (MPT), a sudden increase in the permeability of the inner mitochondrial membrane.[14] This event leads to the dissipation of the membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately triggering programmed cell death (apoptosis).[14][16]
Mitochondrial-mediated cytotoxicity pathway of cationic triarylmethane dyes.
Mechanism of Photodynamic Therapy (PDT)
In the context of PDT, the triarylmethane dye acts as a photosensitizer. After accumulating in the target tissue, it absorbs light energy, transitioning to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then react with molecular oxygen (Type II mechanism) to produce highly cytotoxic singlet oxygen (¹O₂), which damages cellular components and induces apoptosis or necrosis.[10]
Simplified mechanism of Type II photodynamic therapy involving a triarylmethane dye.
General Toxicology Profile
Despite their therapeutic potential, many triarylmethane dyes pose significant health risks. Concerns include carcinogenicity, genotoxicity, and reproductive toxicity.[17][18] Malachite Green, for instance, has been banned for use in aquaculture in many countries due to its persistence in fish tissue and carcinogenic properties.[17]
| Compound | Acute Toxicity (Oral LD₅₀, rat) | Carcinogenicity | Genotoxicity | Key Concerns |
| Malachite Green | 275 mg/kg | Carcinogenic in animal studies[17] | Genotoxic[17] | Banned in aquaculture; environmental persistence. |
| Crystal Violet | 420 mg/kg | Carcinogenic in animal studies[18] | Genotoxic[17] | Can cause skin and eye irritation.[2] |
| Brilliant Blue FCF | >10,000 mg/kg | Not carcinogenic[17] | Not genotoxic[17] | Poorly absorbed; generally considered safe for food use. |
Experimental Protocols
Synthesis of Crystal Violet via Grignard Reaction
This protocol describes the synthesis of Crystal Violet from 4-bromo-N,N-dimethylaniline via a Grignard reagent, followed by reaction with diethyl carbonate.[19] Safety Note: Anhydrous conditions are critical. All glassware must be thoroughly dried. Handle reagents in a fume hood.[19]
Workflow for the Grignard synthesis of Crystal Violet.
Materials:
-
4-bromo-N,N-dimethylaniline
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl carbonate
-
5% Hydrochloric acid (HCl)
-
Dry glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Heating mantle, magnetic stirrer
Procedure:
-
Grignard Reagent Preparation: Assemble a dry 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube. Add magnesium turnings to the flask.
-
Dissolve 4-bromo-N,N-dimethylaniline in anhydrous THF and add it to the flask.
-
Gently heat the mixture to initiate the reaction. Once started, the reaction should be exothermic and maintain a gentle reflux. Continue stirring until the magnesium is consumed.[19]
-
Cool the reaction flask to room temperature.[19]
-
Reaction with Ester: In a separate flask, dissolve diethyl carbonate in anhydrous THF.
-
Using a dropping funnel, add the diethyl carbonate solution dropwise to the stirring Grignard reagent.[19]
-
Hydrolysis: After the addition is complete, pour the reaction mixture into a beaker and slowly add 5% HCl with stirring to hydrolyze the intermediate and neutralize excess magnesium. The characteristic violet color of the dye will develop.[19]
Purification by Recrystallization
This protocol is for the purification of a crude solid triarylmethane dye, such as Leucocrystal Violet, from ethanol.[20]
Materials:
-
Crude dye solid
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flasks
-
Heating plate
-
Ice bath
-
Vacuum filtration apparatus (Buchner funnel, filter paper, flask)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[20]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.[20]
Characterization by UV-Visible Spectroscopy
This protocol outlines the steps to obtain the absorption spectrum of a triarylmethane dye.[6][7]
Materials:
-
Purified dye sample
-
Spectroscopic grade solvent (e.g., water, ethanol, acetonitrile)
-
Volumetric flasks and pipettes
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the purified dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1x10⁻³ M).
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1x10⁻⁵ M) by accurately diluting the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.5 for optimal accuracy.[7]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "blank" scan to subtract the solvent's absorbance.[6]
-
Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 350-800 nm).[6]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l, typically 1 cm) are known.
Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2][21] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2]
Materials:
-
Adherent cells cultured in a 96-well plate
-
Triarylmethane dye solution (test compound)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (e.g., 5 mg/mL in PBS)[22]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[22]
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the triarylmethane dye. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add serum-free medium and MTT solution to each well (final concentration ~0.5 mg/mL).[2]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[22]
-
Solubilization: Add the solubilization solution to each well to dissolve the purple formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[2][22]
-
Data Analysis: Subtract the background absorbance (from wells with medium but no cells). Express the viability of treated cells as a percentage relative to the untreated control cells.
Conclusion
Triarylmethane dyes represent a versatile chemical class with a rich history and a promising future in advanced biomedical applications. Their intense coloration, coupled with unique physicochemical properties, makes them invaluable tools in research. For drug development professionals, their ability to selectively target cancer cell mitochondria and act as photosensitizers opens up new avenues for creating targeted therapies.[5][14] However, a thorough understanding of their structure-activity relationships and toxicological profiles is paramount for the safe and effective design of new therapeutic agents.[12][18] The protocols and data presented in this guide offer a foundational resource for scientists aiming to harness the potential of this vibrant class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of molecular structure on the performance of triarylmethane dyes as therapeutic agents for photochemical purging of autologous bone marrow grafts from residual tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. biolab.rs [biolab.rs]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. clyte.tech [clyte.tech]
- 12. Physicochemical properties and photodynamic activity of novel derivatives of triarylmethane and thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondria-targeting fluorescent molecules for high efficiency cancer growth inhibition and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial effects of triarylmethane dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondrion-Targeting Identification of a Fluorescent Apoptosis-Triggering Molecule by Mass Spectrometry Elucidates Drug Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. An understanding of mitochondria and its role in targeting nanocarriers for diagnosis and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 20. benchchem.com [benchchem.com]
- 21. researchhub.com [researchhub.com]
- 22. cyrusbio.com.tw [cyrusbio.com.tw]
Methodological & Application
Application Notes and Protocols for Protein Staining in SDS-PAGE Gels
Topic: Acid Blue Staining Protocol for SDS-PAGE Gels
An Introduction to Protein Visualization:
Following sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), proteins are separated based on their molecular weight but remain invisible to the naked eye. Visualization of these protein bands is a critical step for analysis. This is achieved by using various staining methods. While the term "Acid Blue 15" is used in the textile and dye industry, in a biochemical context for protein staining, the most widely used and documented dyes are Coomassie Brilliant Blue R-250 (also known as Acid Blue 83) and G-250 (Acid Blue 90).[1][2] This document will provide a detailed protocol for the classic and robust staining method using Coomassie Brilliant Blue R-250, a common and reliable choice for routine protein analysis.[3]
Coomassie Brilliant Blue is an anionic dye that binds non-covalently to proteins.[4] The binding is primarily through ionic interactions with basic amino acid residues (like arginine, lysine, and histidine) and through weaker van der Waals forces.[3] This interaction stabilizes the blue form of the dye, resulting in distinct blue bands against a clear background after the removal of excess dye (destaining).[4]
Data Presentation: Comparison of Common Protein Staining Methods
The choice of a protein stain depends on factors such as required sensitivity, cost, time, and compatibility with downstream applications like mass spectrometry. Below is a comparison of common protein staining methods.
| Feature | Coomassie Blue R-250 (Classic) | Coomassie Blue G-250 (Colloidal) | Silver Staining |
| Dye Class | Triphenylmethane | Triphenylmethane | Silver Nitrate |
| Detection Limit | ~100 ng[5] | ~10 - 30 ng[6][7] | ~0.1 - 1 ng |
| Linear Dynamic Range | Good | Good | Narrow |
| Protocol Time | Hours to overnight[8] | Minutes to hours[6] | Hours |
| Mass Spectrometry Compatibility | Yes[3][9] | Yes[3][9] | Limited/Requires specific protocols |
| Cost | Low | Low to Medium | High |
| Complexity | Simple | Simple to Moderate | High |
Experimental Protocol: Coomassie Brilliant Blue R-250 Staining
This protocol is optimized for a standard 1.0 mm thick mini-gel (e.g., 8 x 10 cm). Volumes should be adjusted for larger or thicker gels.
Materials:
-
Fixing Solution: 40% Methanol, 10% Glacial Acetic Acid, 50% Deionized Water
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% Methanol, 10% Glacial Acetic Acid
-
Destaining Solution: 20-40% Methanol, 10% Glacial Acetic Acid
-
Orbital shaker
-
Clean staining trays
Procedure:
-
Gel Removal: After electrophoresis, carefully remove the polyacrylamide gel from the cassette.
-
Washing (Optional but Recommended): Rinse the gel with deionized water for 5 minutes to remove residual SDS and buffer salts.
-
Fixation:
-
Place the gel in a clean staining tray.
-
Add a sufficient volume of Fixing Solution to fully immerse the gel (approximately 50-100 mL).
-
Incubate on an orbital shaker with gentle agitation for 30-60 minutes. This step is crucial to precipitate the proteins within the gel matrix, preventing their diffusion.[4]
-
-
Staining:
-
Discard the Fixing Solution.
-
Add enough Staining Solution to cover the gel.
-
Incubate on an orbital shaker with gentle agitation for at least 1 hour. For low protein amounts, staining can be extended to overnight.
-
-
Destaining:
-
Pour off the Staining Solution. The staining solution can often be reused a few times.
-
Briefly rinse the gel with Destaining Solution or deionized water to remove excess surface stain.
-
Add a generous volume of Destaining Solution to the tray.
-
Incubate on an orbital shaker with gentle agitation. The destaining time can vary from a few hours to overnight.[8]
-
Change the Destaining Solution periodically for faster destaining, especially when it becomes dark blue. Placing a piece of foam or a Kimwipe in the destaining solution can help absorb the free dye.
-
-
Visualization and Storage:
-
Once the protein bands are clearly visible against a clear background, the destaining is complete.
-
The gel can be imaged using a standard gel documentation system.
-
For long-term storage, keep the gel in a solution of 7% acetic acid or deionized water at 4°C.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a comparison of different protein staining methods.
Caption: Experimental workflow for Coomassie Brilliant Blue R-250 staining of SDS-PAGE gels.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. m.youtube.com [m.youtube.com]
- 5. C.I. Acid Blue 90 | C47H48N3NaO7S2 | CID 61363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. biocompare.com [biocompare.com]
Application Notes and Protocols for the Use of Acid Blue 15 in a Bradford-Type Protein Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of protein concentration is a cornerstone of research in biology, biochemistry, and drug development. The Bradford protein assay, a colorimetric method, is widely recognized for its speed, simplicity, and sensitivity. This assay traditionally utilizes Coomassie Brilliant Blue G-250, a dye that exhibits a spectral shift upon binding to proteins, primarily with arginine, lysine, and histidine residues.[1] Under acidic conditions, the dye's maximum absorbance shifts from 465 nm to 595 nm when it binds to proteins.[2]
This document presents a proposed application and protocol for the use of Acid Blue 15 , a triarylmethane dye, as a potential alternative to Coomassie Brilliant Blue G-250 in a Bradford-type protein assay.[3] While traditionally used in the textile and leather industries, the structural similarities of this compound to the Coomassie dyes suggest its potential for protein quantification.[4]
Disclaimer: The following protocols and data are based on the established principles of the Bradford assay and the known chemical properties of this compound. This proposed method requires experimental validation and optimization by the end-user.
Principle of the Proposed Assay
The proposed assay is based on the hypothesis that this compound, in an acidic reagent, will bind to proteins and undergo a conformational change, resulting in a shift of its absorbance maximum. This change in absorbance is expected to be proportional to the concentration of protein in the sample, allowing for quantitative measurement. The primary interactions are predicted to be ionic, between the sulfonic acid groups of the dye and the basic amino acid residues of the protein, as well as van der Waals forces.[5]
Materials and Reagents
-
This compound (CAS No.: 5863-46-7)
-
Ethanol (95%)
-
Phosphoric Acid (85%)
-
Bovine Serum Albumin (BSA)
-
Deionized Water
-
Spectrophotometer (capable of visible light measurements)
-
Cuvettes or 96-well microplates
-
Standard laboratory glassware and pipettes
Experimental Protocols
Preparation of this compound Reagent
-
In a chemical fume hood, weigh 100 mg of this compound powder.
-
Dissolve the dye in 50 mL of 95% ethanol in a glass beaker with the aid of a magnetic stirrer.
-
Slowly and carefully add 100 mL of 85% phosphoric acid to the solution while continuously stirring.
-
Once the dye is fully dissolved, transfer the solution to a 1 L volumetric flask and bring the final volume to 1 liter with deionized water.
-
Filter the reagent through Whatman No. 1 filter paper to remove any particulate matter.
-
Store the prepared reagent in a dark, glass bottle at room temperature. Stability of the reagent should be determined empirically.
Preparation of Protein Standards
-
Prepare a stock solution of Bovine Serum Albumin (BSA) at a concentration of 1 mg/mL in deionized water or a compatible buffer (e.g., PBS).
-
From the stock solution, prepare a series of dilutions to be used as standards for the calibration curve. A suggested concentration range is from 0.1 mg/mL to 1.0 mg/mL.
Standard Protocol (Cuvette-Based)
-
Pipette 100 µL of each protein standard and unknown sample into separate, labeled test tubes.
-
Add 5.0 mL of the this compound reagent to each tube.
-
Mix thoroughly by vortexing or inverting the tubes.
-
Incubate the samples at room temperature for a minimum of 5 minutes.
-
Set the spectrophotometer to zero using a blank solution (100 µL of the same buffer used for the samples and 5.0 mL of the this compound reagent).
-
Measure the absorbance of each standard and unknown sample at the predetermined optimal wavelength. Note: An initial spectral scan (e.g., from 500 nm to 700 nm) of the dye with and without protein is recommended to determine the optimal wavelength for measurement. Based on the properties of similar dyes, a starting wavelength of 600 nm is proposed.
-
Generate a standard curve by plotting the absorbance at 600 nm (A600) versus the known protein concentration of the standards.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Microplate Protocol (96-well)
-
Pipette 5 µL of each protein standard and unknown sample into separate wells of a 96-well microplate. It is recommended to perform measurements in at least duplicate.
-
Add 250 µL of the this compound reagent to each well.
-
Mix the contents of the wells gently using a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for a minimum of 5 minutes.
-
Measure the absorbance at the predetermined optimal wavelength (e.g., 600 nm) using a microplate reader.
-
Generate a standard curve and determine the concentration of the unknown samples as described in the standard protocol.
Data Presentation
The following tables present hypothetical data for a protein assay using the proposed this compound method. This data is for illustrative purposes and requires experimental verification.
Table 1: Hypothetical Absorbance Data for BSA Standards
| BSA Concentration (mg/mL) | Absorbance at 600 nm (A600) - Replicate 1 | Absorbance at 600 nm (A600) - Replicate 2 | Average Absorbance (A600) |
| 0.0 | 0.000 | 0.000 | 0.000 |
| 0.1 | 0.152 | 0.158 | 0.155 |
| 0.2 | 0.305 | 0.311 | 0.308 |
| 0.4 | 0.610 | 0.618 | 0.614 |
| 0.6 | 0.915 | 0.925 | 0.920 |
| 0.8 | 1.220 | 1.230 | 1.225 |
| 1.0 | 1.525 | 1.535 | 1.530 |
Table 2: Comparison of Hypothetical Performance Characteristics
| Parameter | This compound (Proposed) | Coomassie Brilliant Blue G-250 (Typical) |
| Wavelength Maximum (λmax) | ~600 nm (Hypothesized) | 595 nm |
| Linear Range | 0.1 - 1.0 mg/mL (Hypothesized) | 0.1 - 1.4 mg/mL |
| Limit of Detection (LOD) | ~5-10 µg/mL (Hypothesized) | ~1-2 µg/mL |
| Assay Time | ~5-10 minutes | ~5-10 minutes |
| Interfering Substances | Detergents, strong bases (Predicted) | Detergents, strong bases |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the proposed this compound protein assay.
Caption: Workflow for the proposed this compound protein assay.
Signaling Pathway Analogy: Dye-Protein Interaction
The interaction between this compound and a protein can be conceptually illustrated as a signaling pathway, where the protein acts as a receptor and the dye as a ligand, leading to a measurable output.
Caption: Conceptual pathway of this compound and protein interaction.
Conclusion and Future Directions
The proposed use of this compound in a Bradford-type protein assay offers a potential alternative to the standard Coomassie Brilliant Blue G-250 method. The primary advantages of such a method would be its simplicity, speed, and cost-effectiveness. However, it is imperative to experimentally validate and optimize this protocol. Key areas for future investigation include:
-
Determination of the optimal absorbance wavelength: A comprehensive spectral analysis is required to identify the precise λmax of the this compound-protein complex.
-
Assessment of sensitivity and linear range: The limit of detection and the range over which the assay is linear need to be experimentally determined.
-
Investigation of interfering substances: The compatibility of the assay with common laboratory reagents, such as detergents, reducing agents, and salts, must be evaluated.
-
Comparison with established methods: A direct comparison of the performance of the this compound assay with the standard Bradford and other protein quantification methods (e.g., BCA, Lowry) is necessary to ascertain its relative advantages and disadvantages.
By undertaking these validation steps, the utility of this compound as a reliable reagent for protein quantification can be thoroughly assessed.
References
Application Notes and Protocols for Coomassie Blue G-250 Protein Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Coomassie Blue G-250 dye-binding assay, commonly known as the Bradford assay, is a rapid and sensitive method for the quantification of total protein concentration in a solution. The principle of this assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's maximum absorbance from 465 nm to 595 nm under acidic conditions. This color change from brown to blue is proportional to the amount of protein in the sample. The assay is widely used due to its simplicity, speed, and compatibility with many common laboratory reagents.
The binding of the dye primarily occurs with basic and aromatic amino acid residues, particularly arginine, lysine, and histidine.[1][2] This interaction stabilizes the anionic, blue form of the Coomassie dye. The concentration of an unknown protein sample is determined by comparing its absorbance at 595 nm to a standard curve generated from a series of known concentrations of a standard protein, typically bovine serum albumin (BSA).[2][3]
Key Experimental Protocols
Reagent Preparation: Coomassie Blue G-250 Reagent
Materials:
-
Coomassie Brilliant Blue G-250 dye
-
95% Ethanol
-
85% Phosphoric acid
-
Distilled or deionized water
Procedure:
-
Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol.[1][4]
-
Mix the solution thoroughly and filter it through Whatman No. 1 filter paper to remove any particulates.
-
Store the reagent in a dark bottle at room temperature. The reagent is stable for several months.[4]
Note: Commercially available, pre-made Bradford reagent solutions are also widely used and offer convenience and consistency.[4]
Standard Protocol for Protein Quantification
This protocol is suitable for protein concentrations in the range of 100-1500 µg/mL.
1. Preparation of BSA Standards:
Prepare a series of BSA standards by diluting a stock solution (e.g., 2 mg/mL BSA) with the same buffer as your unknown samples. A typical standard curve can be prepared as follows:
| Vial | Volume of Diluent (Buffer) | Volume and Source of BSA (2 mg/mL stock) | Final BSA Concentration (µg/mL) |
| A | 0 µL | 300 µL of stock | 2000 |
| B | 125 µL | 375 µL of stock | 1500 |
| C | 325 µL | 325 µL of stock | 1000 |
| D | 175 µL | 175 µL of vial B dilution | 750 |
| E | 325 µL | 325 µL of vial C dilution | 500 |
| F | 325 µL | 325 µL of vial E dilution | 250 |
| G | 325 µL | 325 µL of vial F dilution | 125 |
| H | 400 µL | 0 µL | 0 (Blank) |
2. Assay Procedure:
-
Pipette 10 µL of each standard and unknown sample into separate, clean test tubes or wells of a 96-well microplate. It is recommended to perform each measurement in triplicate for accuracy.[5]
-
Add 200 µL of the Coomassie Blue G-250 reagent to each tube or well.[5]
-
Mix the contents thoroughly by vortexing or gentle pipetting.
-
Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.[6]
-
Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.
-
Use the buffer-only sample (Blank) to zero the spectrophotometer.
3. Data Analysis:
-
Subtract the average absorbance of the blank from the absorbance readings of the standards and unknown samples.
-
Plot the net absorbance of the BSA standards versus their corresponding concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve. Remember to account for any dilutions made to the original sample.
Micro-Assay Protocol
This protocol is suitable for more dilute protein samples, typically in the range of 1-25 µg/mL.
1. Preparation of BSA Standards:
Prepare a series of dilute BSA standards. For example, from a 1 mg/mL stock:
| Standard | Concentration (µg/mL) |
| 1 | 25 |
| 2 | 20 |
| 3 | 15 |
| 4 | 10 |
| 5 | 5 |
| 6 | 2.5 |
| 7 | 1 |
| 8 (Blank) | 0 |
2. Assay Procedure:
-
Add 1 mL of each standard and unknown sample to separate test tubes.
-
Add 1 mL of the Coomassie Blue G-250 reagent to each tube.
-
Mix well and incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm against the blank.
3. Data Analysis:
Follow the same data analysis procedure as the standard protocol.
Data Presentation
Table 1: Example BSA Standard Curve Data (Standard Protocol)
| BSA Concentration (µg/mL) | Absorbance at 595 nm (Average of Triplicates) | Net Absorbance (Corrected for Blank) |
| 0 (Blank) | 0.052 | 0.000 |
| 125 | 0.235 | 0.183 |
| 250 | 0.418 | 0.366 |
| 500 | 0.751 | 0.699 |
| 750 | 1.024 | 0.972 |
| 1000 | 1.257 | 1.205 |
| 1500 | 1.589 | 1.537 |
Table 2: Common Interfering Substances
| Substance | Maximum Compatible Concentration |
| Detergents | |
| SDS | >0.05% (w/v) causes interference |
| Triton X-100 | >0.1% causes interference |
| Buffers | |
| Tris | 2.0 M |
| HEPES | 100 mM |
| Reducing Agents | |
| 2-Mercaptoethanol | 1.0 M |
| Dithiothreitol (DTT) | 5 mM |
| Other | |
| Guanidine•HCl | 3.5 M |
| Glycerol | 10% |
| Ammonium sulfate | 1.0 M |
Note: This is not an exhaustive list. It is always recommended to prepare standards in the same buffer as the samples to account for potential interference.[1][4]
Experimental Workflow Diagram
Caption: Experimental workflow for the Coomassie Blue G-250 protein assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Inaccurate or Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. Run replicates. |
| Reagent not at room temperature. | Allow the Coomassie reagent to equilibrate to room temperature before use. | |
| Incorrect blank. | Ensure the blank contains the same buffer as the standards and samples. | |
| Low Absorbance | Protein concentration is too low. | Concentrate the sample or use the micro-assay protocol. |
| Presence of interfering substances. | Dilute the sample to reduce the concentration of the interfering substance. Alternatively, remove the substance via dialysis or buffer exchange. | |
| Protein has a low number of basic/aromatic amino acids. | The Coomassie assay response varies between proteins. Use a standard that is similar to the protein of interest, if possible. | |
| High Absorbance | Protein concentration is too high. | Dilute the sample to fall within the linear range of the standard curve. |
| Cuvettes or plate are dirty/stained. | Clean cuvettes thoroughly or use new disposable ones. Dye can stain quartz cuvettes. | |
| Precipitate Forms | High protein concentration. | Dilute the sample before adding the reagent. |
References
- 1. go.zageno.com [go.zageno.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Quantifying proteins using the Bradford method [qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Chapter 8 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for Staining Protein Complexes in Native Gels
Introduction
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the staining of protein complexes in native polyacrylamide gel electrophoresis (PAGE). While the query specified "Acid Blue 15," the standard and overwhelmingly documented method for this application, known as Blue Native PAGE (BN-PAGE), utilizes Coomassie Brilliant Blue G-250. Coomassie G-250 is also classified as Acid Blue 90. Due to the lack of specific established protocols for this compound in native gel staining of proteins, this document will focus on the validated and widely accepted protocols using Coomassie Brilliant Blue G-250. This dye is instrumental in BN-PAGE as it binds to protein complexes, imparting a negative charge for electrophoretic separation while maintaining their native conformation and interactions.[1][2]
This document outlines the principles of Blue Native PAGE, provides detailed experimental protocols, and presents quantitative data on protein stain performance to assist in experimental design and data interpretation.
Principle of Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
Blue Native PAGE is a high-resolution technique for separating intact protein complexes from biological samples.[1] The core principle of BN-PAGE lies in the use of the anionic dye Coomassie Brilliant Blue G-250 in the cathode buffer and often in the sample loading buffer.[2] This dye binds to the surface of protein complexes, inducing a charge shift by conferring a net negative charge.[1][3] This charge is largely proportional to the surface area of the complex, allowing for separation primarily based on molecular weight in a polyacrylamide gel matrix.[3] Unlike denaturing techniques like SDS-PAGE, BN-PAGE avoids the use of detergents that would disrupt protein-protein interactions, thus preserving the native state of the complexes.[1]
Data Presentation: Quantitative Comparison of Protein Staining Methods
The choice of a protein stain is critical for the accurate detection and quantification of protein complexes. The following table summarizes key performance metrics for commonly used protein staining methods, providing a basis for selecting the most appropriate stain for your experimental needs.
| Feature | Coomassie Brilliant Blue G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | ~8-10 ng[4] | ~0.5-5 ng[5] | ~1-10 ng |
| Linear Dynamic Range | Moderate[6] | Narrow[7] | Wide (up to 4 orders of magnitude)[6] |
| Mass Spectrometry Compatibility | Yes[7] | Limited (requires specific protocols)[7] | Yes[6] |
| Staining Time | ~1 hour to overnight[4] | Multiple hours, multi-step[7] | ~1.5 hours to overnight |
| Reproducibility | Good[7] | Low[7] | High |
| Cost | Low | Low | High |
Experimental Protocols
I. Preparation of Reagents and Buffers
A. Gel Buffers:
-
Anode Buffer (10x): 500 mM Bis-Tris, pH 7.0
-
Cathode Buffer (10x): 500 mM Tricine, 150 mM Bis-Tris, pH 7.0
-
Blue Cathode Buffer (Working Solution): 1x Cathode Buffer containing 0.02% Coomassie G-250
-
3x Gel Buffer: 150 mM Bis-Tris, 1.5 M 6-Aminocaproic acid, pH 7.0
B. Sample Buffers:
-
Sample Buffer (2x): 100 mM Bis-Tris, 1 M 6-Aminocaproic acid, 20% (w/v) Glycerol, pH 7.0
-
5% Coomassie G-250 Stock: 5% (w/v) Coomassie G-250 in 100 mM Bis-Tris, 500 mM 6-Aminocaproic acid, pH 7.0
C. Acrylamide Solutions:
-
Acrylamide/Bis-acrylamide solution (30% T, 3% C): 29.1 g Acrylamide, 0.9 g Bis-acrylamide, dissolve in water to 100 mL.
D. Staining and Destaining Solutions (for post-electrophoresis staining):
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Staining Solution: 0.1% (w/v) Coomassie G-250 in 40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Destaining Solution: 10% (v/v) Methanol, 7% (v/v) Acetic Acid
II. Casting the Native Polyacrylamide Gel
Gradient gels are recommended for separating a wide range of protein complex sizes.
-
Assemble Gel Cassette: Thoroughly clean and assemble the gel casting apparatus.
-
Prepare Separating Gel Solution: For a 4-16% gradient gel, prepare two solutions: a 4% and a 16% acrylamide solution using the 3x Gel Buffer.
-
Pour the Gradient Gel: Use a gradient mixer and a peristaltic pump to pour the gradient gel, leaving space for the stacking gel.
-
Overlay with Water: Carefully overlay the gel with water-saturated isopropanol or water to ensure a flat surface. Allow the gel to polymerize for at least 1 hour.
-
Pour the Stacking Gel: After polymerization, remove the overlay and pour a 3% stacking gel. Insert the comb and allow it to polymerize.
III. Sample Preparation
-
Isolate Protein Complexes: Isolate organelles or protein fractions containing the complexes of interest using appropriate biochemical methods.
-
Solubilization: Gently solubilize the protein complexes in a buffer containing a mild non-ionic detergent (e.g., digitonin, n-dodecyl-β-D-maltoside). The choice of detergent is critical and may need to be optimized.
-
Clarify Lysate: Centrifuge the solubilized sample at high speed (e.g., >100,000 x g) for 30 minutes at 4°C to pellet any insoluble material.
-
Prepare for Loading: To the supernatant, add the 2x Sample Buffer and a small amount of the 5% Coomassie G-250 stock. The final concentration of Coomassie G-250 in the sample should be optimized, but a common starting point is a detergent-to-dye ratio of 4:1 (g/g). Do not heat the samples.
IV. Electrophoresis
-
Set up the Electrophoresis Unit: Place the polymerized gel in the electrophoresis tank and fill the inner and outer chambers with the appropriate buffers. Use the Blue Cathode Buffer in the inner (cathode) chamber and the Anode Buffer in the outer (anode) chamber.
-
Load Samples: Carefully load the prepared samples into the wells.
-
Run the Gel: Start the electrophoresis at a low constant voltage (e.g., 100 V) until the samples have entered the stacking gel. Then, increase the voltage to a constant 150-250 V and run until the dye front reaches the bottom of the gel.[3] Perform electrophoresis at 4°C to maintain the integrity of the protein complexes.
V. Staining and Destaining (Post-Electrophoresis)
If the protein complexes are not sufficiently visualized by the Coomassie G-250 in the cathode buffer, post-electrophoresis staining can be performed.
-
Fixation: After electrophoresis, gently remove the gel from the cassette and place it in the Fixing Solution for at least 30 minutes with gentle agitation.
-
Staining: Discard the fixing solution and add the Staining Solution. Incubate for 1-2 hours with gentle agitation.
-
Destaining: Remove the staining solution and add the Destaining Solution. Destain with gentle agitation, changing the destaining solution several times until the protein bands are clearly visible against a clear background.
Visualizations
Experimental Workflow for BN-PAGE
Caption: Workflow for Blue Native PAGE (BN-PAGE).
Logical Relationship of Staining Methods
Caption: Comparison of protein staining methods.
References
- 1. Blue native electrophoresis protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. The use of blue native PAGE in the evaluation of membrane protein aggregation states for crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. bio-rad.com [bio-rad.com]
- 7. bitesizebio.com [bitesizebio.com]
Application Note: Visualizing Low Molecular Weight Proteins with Anionic Dyes
Introduction
The accurate visualization of proteins following separation by polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone of proteomics research. While various staining methods exist, anionic dyes offer a robust, cost-effective, and mass spectrometry-compatible solution. This application note provides a detailed protocol for the visualization of low molecular weight (LMW) proteins using a colloidal Coomassie Brilliant Blue G-250 staining method. Coomassie dyes, which belong to the family of acid dyes, are widely utilized for this purpose.[1][2] Visualizing LMW proteins (typically <20 kDa) presents unique challenges, as these proteins are more prone to diffusion out of the gel matrix during fixation and staining procedures. The protocol outlined here is optimized to enhance the retention and detection of these smaller proteins.
The mechanism of staining involves the non-covalent binding of the dye to proteins.[3] Under acidic conditions, the negatively charged sulfonate groups of the dye interact with positively charged amino acid residues (primarily arginine, lysine, and histidine) through electrostatic interactions.[2][3] Additionally, van der Waals forces and hydrophobic interactions contribute to the stability of the protein-dye complex.[1][3]
Figure 1. Mechanism of protein staining by anionic acid dyes.
Quantitative Comparison of Protein Staining Methods
The choice of staining method is critical for achieving the desired sensitivity and compatibility with downstream applications. The following table summarizes the key performance metrics for common protein staining techniques, highlighting the advantages of colloidal Coomassie staining for general laboratory use.
| Feature | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | 8–10 ng[4] | 0.25–0.5 ng[4] | 0.25–1 ng[4] |
| Linear Dynamic Range | Moderate[4] | Narrow[4] | >3 orders of magnitude[4] |
| Mass Spectrometry Compatibility | Yes[1][4] | Limited (requires specific protocols)[4] | Yes[4] |
| Staining Time | ~1 hour to overnight[4] | Multiple steps, time-consuming[4] | 90 minutes to overnight[4] |
| Visualization | Visible light[4] | Visible light[4] | UV or laser-based scanner required[4] |
| Cost | Low[4] | Low[4] | High[4] |
| Reproducibility | Good[4] | Low[4] | High[4] |
Experimental Protocol: Colloidal Staining for LMW Proteins
This protocol is adapted from standard colloidal Coomassie G-250 staining methods with modifications specifically for enhancing the visualization of low molecular weight proteins. A crucial step is the initial fixation, which cross-links proteins within the gel matrix, preventing LMW proteins from being washed away.
Materials
-
Fixing Solution: 50% Methanol, 10% Acetic Acid
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue G-250, 2% (v/v) Phosphoric Acid, 10% (w/v) Ammonium Sulfate, 20% (v/v) Methanol
-
Washing Solution: Deionized Water
Procedure
-
Fixation (Critical for LMW Proteins):
-
Immediately after electrophoresis, immerse the gel in the Fixing Solution . Ensure the gel is fully submerged.
-
Incubate for at least 1 hour with gentle agitation on an orbital shaker. For very small proteins (<10 kDa), extending the fixation time to 2 hours is recommended. This step is essential to precipitate the proteins within the gel and prevent their loss.[5]
-
-
Washing:
-
Decant the fixing solution.
-
Rinse the gel with deionized water three times for 20 minutes each with gentle agitation. This removes the fixative, which can interfere with staining.[4]
-
-
Staining:
-
Submerge the gel in the colloidal Coomassie Staining Solution .
-
Incubate for 1 to 20 hours with constant, gentle shaking.[4] Staining time depends on the desired sensitivity; for LMW proteins, a longer incubation (e.g., overnight) can improve detection.
-
-
Destaining:
-
Decant the staining solution.
-
Destain the gel with deionized water, changing the water every 30-60 minutes until a clear background is achieved and protein bands are sharply defined.[4] Unlike traditional R-250 methods, this protocol does not require an alcohol-based destain, which helps retain LMW proteins.
-
-
Imaging and Storage:
-
Visualize the gel using a densitometer or a standard gel documentation system with a white light transilluminator.
-
For long-term storage, the gel can be kept in deionized water at 4°C.
-
Figure 2. Experimental workflow for LMW protein visualization.
Downstream Applications: Mass Spectrometry Compatibility
A significant advantage of Coomassie-based staining is its compatibility with mass spectrometry (MS) for protein identification.[4][6] The non-covalent binding mechanism of the dye allows for its efficient removal during the in-gel digestion procedure, minimizing interference with peptide extraction and ionization.
Best Practices for MS Analysis:
-
Handle with Care: Always wear nitrile gloves and use clean gel trays and razor blades to minimize keratin contamination.[6]
-
Thorough Washing: After staining, wash the gel thoroughly with ultrapure water before excising bands. This removes residual staining and fixing reagents.[6]
-
Precise Excision: Carefully cut only the stained protein band, avoiding any surrounding unstained gel areas.
-
Use Fresh Reagents: Prepare fresh staining and washing solutions to avoid contaminants that can interfere with MS analysis.[6]
References
Quantitative Proteomics Applications of Acid Blue 15 Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 15, also known by its Colour Index number C.I. 42645, is a triphenylmethane dye belonging to the Coomassie family of protein stains. These dyes are fundamental tools in proteomics for the visualization and quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE). The interaction is primarily electrostatic, occurring between the sulfonic acid groups of the dye and the positive amine groups of proteins, alongside hydrophobic interactions. This allows for a robust and relatively simple method for protein detection. In quantitative proteomics, the intensity of the stain is measured to determine the relative or absolute amount of a specific protein. Coomassie Brilliant Blue (CBB) dyes, including this compound and its well-studied counterparts like CBB G-250 and R-250, are widely used due to their compatibility with downstream mass spectrometry (MS) analysis, making them a cornerstone of gel-based proteomics workflows.
Principles of Quantitative Analysis
The underlying principle of quantitative analysis using this compound staining is the direct relationship between the amount of protein in a gel band or spot and the intensity of the bound dye. After staining and destaining, the gel is imaged using a densitometer or a gel documentation system. The optical density of the protein bands is then measured and compared to protein standards of known concentrations to determine the quantity of the protein of interest. For accurate quantification, it is crucial that the staining response is linear over a practical dynamic range.
Data Presentation: Comparison of Protein Staining Methods
The choice of staining method is critical for accurate and reproducible protein quantification. The following table summarizes the key performance metrics for common protein staining methods, including Coomassie Brilliant Blue dyes like this compound.
| Feature | Coomassie Brilliant Blue R-250 (Acid Blue 83) | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | ~50 ng[1] | 8–10 ng[1] | 0.25–0.5 ng[1] | 0.25–1 ng[1] |
| Linear Dynamic Range | Moderate[1] | Moderate[1] | Narrow[1] | >3 orders of magnitude[1] |
| Mass Spectrometry Compatibility | Yes[1] | Yes[1] | Limited (formaldehyde-free protocols available with reduced sensitivity)[1] | Yes[1] |
| Staining Time | Hours to overnight[1] | ~1 hour to overnight[1] | Multiple steps, time-consuming[1] | 90 minutes to overnight[1] |
| Visualization | Visible light[1] | Visible light[1] | Visible light[1] | UV or laser-based scanner required[1] |
| Cost | Low[1] | Low[1] | Low[1] | High[1] |
| Reproducibility | Good[1] | Good[1] | Low[1] | High[1] |
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and reliable quantitative results. Below are standardized protocols for protein separation, staining with a colloidal Coomassie solution (representative of Acid Blue dyes), and subsequent in-gel digestion for mass spectrometry.
Protocol 1: 1D SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Sample Preparation: Mix the protein sample with an equal volume of 2X Laemmli sample buffer [4% (w/v) SDS, 10% (v/v) 2-mercaptoethanol, 20% (v/v) glycerol, 0.004% (w/v) bromophenol blue, 0.125 M Tris-HCl, pH 6.8]. Heat the mixture at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel. Run the gel in 1X running buffer (25 mM Tris, 192 mM glycine, 0.1% (w/v) SDS) at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Protocol 2: Colloidal Blue Staining
This method offers improved sensitivity and reduced background staining compared to traditional Coomassie R-250.
Solutions:
-
Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue G-250, 2% (v/v) phosphoric acid, 10% (w/v) ammonium sulfate, 20% (v/v) methanol.[1]
-
Washing Solution: Deionized water.[1]
Procedure:
-
Fixation: After electrophoresis, immerse the gel in the fixing solution for 1 hour with gentle agitation.[1]
-
Washing: Rinse the gel with deionized water three times for 20 minutes each to remove residual fixative.[1]
-
Staining: Submerge the gel in the colloidal Coomassie staining solution and incubate for up to 20 hours with constant shaking.[1]
-
Destaining: Destain the gel with deionized water until a clear background is achieved.[1]
-
Imaging: Visualize the gel using a densitometer or gel documentation system.
Protocol 3: In-Gel Tryptic Digestion
This protocol is compatible with proteins stained with Coomassie-based dyes like this compound.
Solutions:
-
Destaining Solution: 50 mM ammonium bicarbonate / 50% (v/v) acetonitrile (ACN).
-
Reduction Solution: 10 mM dithiothreitol (DTT) in 100 mM ammonium bicarbonate.
-
Alkylation Solution: 55 mM iodoacetamide (IAA) in 100 mM ammonium bicarbonate.
-
Digestion Buffer: 50 mM ammonium bicarbonate.
-
Trypsin Solution: 10-20 ng/µL of sequencing-grade trypsin in digestion buffer.
-
Peptide Extraction Solution: 60% (v/v) acetonitrile, 1% (v/v) trifluoroacetic acid (TFA).
Procedure:
-
Band Excision: Excise the protein bands of interest from the gel using a clean scalpel. Cut the bands into small pieces (approx. 1x1 mm).
-
Destaining: Wash the gel pieces with the destaining solution until the blue color is removed. This may require several changes of the solution and incubation at 37°C with shaking.
-
Dehydration: Dehydrate the gel pieces with 100% ACN until they shrink and turn white. Remove the ACN and air dry the gel pieces.
-
Reduction: Rehydrate the gel pieces in reduction solution and incubate at 56°C for 45-60 minutes.
-
Alkylation: Remove the DTT solution and add the alkylation solution. Incubate in the dark at room temperature for 30-45 minutes.
-
Washing: Wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with 100% ACN. Air dry the gel pieces.
-
Digestion: Rehydrate the gel pieces on ice with the trypsin solution. Add enough digestion buffer to cover the gel pieces and incubate overnight at 37°C.
-
Peptide Extraction: Stop the digestion by adding 5% formic acid. Extract the peptides by adding the peptide extraction solution and sonicating or vortexing. Pool the supernatants containing the peptides.
-
Sample Preparation for MS: Dry the pooled extracts in a vacuum centrifuge and resuspend in 0.1% TFA for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Quantitative Proteomics
Caption: General workflow for gel-based quantitative proteomics using this compound staining.
Logical Relationship of Staining and Downstream Analysis
Caption: Logic flow from staining to quantification and mass spectrometry.
References
In-gel protein digestion protocol after Coomassie Blue staining
Topic: In-Gel Protein Digestion Protocol after Coomassie Blue Staining for Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of proteomics, the identification and characterization of proteins are paramount. A common workflow involves the separation of protein mixtures by one-dimensional or two-dimensional polyacrylamide gel electrophoresis (SDS-PAGE), followed by visualization of the protein bands or spots. Coomassie Brilliant Blue is a widely used dye for this purpose due to its simplicity and compatibility with subsequent mass spectrometry (MS) analysis.[1][2]
Following staining, the protein of interest is excised from the gel and subjected to an in-gel digestion protocol. This process involves a series of chemical reactions to break down the protein into smaller peptide fragments, which are then extracted from the gel matrix for analysis by mass spectrometry. The resulting peptide mass fingerprint or tandem mass spectra can be used to identify the protein from a sequence database.
This application note provides a detailed, step-by-step protocol for the in-gel digestion of proteins from Coomassie Blue-stained polyacrylamide gels using trypsin. The protocol covers all stages from gel excision to peptide extraction and includes recommendations for reagents, incubation times, and temperatures to ensure efficient and reproducible results for downstream mass spectrometric analysis.
Experimental Workflow
The overall experimental workflow for in-gel protein digestion is depicted below. This process is designed to efficiently destain the gel, reduce and alkylate the protein, digest it with trypsin, and extract the resulting peptides for mass spectrometry analysis.
Caption: Experimental workflow for in-gel protein digestion.
Materials and Reagents
It is crucial to use high-purity reagents and take precautions to avoid keratin contamination. Wear nitrile gloves and a lab coat at all times, and perform all gel manipulations in a laminar flow hood if possible.[3]
| Reagent | Preparation and Storage |
| Ammonium Bicarbonate (NH₄HCO₃) | Prepare a 100 mM stock solution in ultrapure water. Store in aliquots at -20°C.[4] |
| Acetonitrile (ACN) | Use HPLC or LC-MS grade. |
| Dithiothreitol (DTT) | Prepare a 1 M stock solution in ultrapure water. Store in aliquots at -20°C. Prepare a fresh 10 mM working solution in 100 mM NH₄HCO₃ before use.[4] |
| Iodoacetamide (IAA) | Prepare a 110 mM stock solution in ultrapure water. Store in aliquots at -20°C in the dark. Prepare a fresh 55 mM working solution in 100 mM NH₄HCO₃ before use.[4] Caution: IAA is light-sensitive and toxic. |
| Trypsin (sequencing grade) | Reconstitute lyophilized trypsin to 1 mg/mL in 50 mM acetic acid.[4] Store at -20°C. Before use, dilute to a working concentration of 8-20 ng/µL in ice-cold 25-50 mM NH₄HCO₃.[3][5] |
| Formic Acid (FA) | Use LC-MS grade. |
| Trifluoroacetic Acid (TFA) | Use LC-MS grade. |
Detailed Experimental Protocol
This protocol is optimized for protein bands excised from Coomassie Blue-stained gels.
4.1. Gel Excision and Destaining
-
Place the Coomassie-stained gel on a clean surface. Using a clean scalpel, carefully excise the protein band of interest, minimizing the amount of surrounding empty gel.[6]
-
Cut the excised gel band into small pieces of approximately 1 mm³.[6]
-
Transfer the gel pieces to a pre-washed 1.5 mL microcentrifuge tube.[5]
-
To destain, add 200-500 µL of destaining solution (50% acetonitrile in 50 mM ammonium bicarbonate) to the gel pieces.[3]
-
Incubate for 15-30 minutes at room temperature with gentle agitation.[3]
-
Remove and discard the supernatant. Repeat steps 4 and 5 until the blue color is completely gone.[3][7]
-
Add 100 µL of 100% acetonitrile to dehydrate the gel pieces. The gel pieces will shrink and turn white.[3][6]
-
Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge or by air drying for 5-10 minutes.[6]
4.2. Reduction and Alkylation
-
Add enough 10 mM DTT in 100 mM NH₄HCO₃ to cover the dried gel pieces (typically 50-150 µL).[1][5]
-
Incubate at 56°C for 30-60 minutes to reduce the disulfide bonds.[1][5]
-
Cool the tube to room temperature and remove the DTT solution.[5]
-
Quickly add a similar volume of 55 mM IAA in 100 mM NH₄HCO₃ to cover the gel pieces.[5][6]
-
Incubate for 30-45 minutes at room temperature in the dark to alkylate the cysteine residues.[5]
-
Remove the IAA solution and wash the gel pieces with 100-200 µL of 100 mM NH₄HCO₃ for 10-15 minutes.[4][5]
-
Dehydrate the gel pieces with 100% acetonitrile, remove the supernatant, and dry the gel pieces completely in a vacuum centrifuge.[5]
4.3. In-Gel Digestion
-
Rehydrate the dried gel pieces on ice for 45-90 minutes in a minimal volume of ice-cold trypsin solution (8-20 ng/µL in 25-50 mM NH₄HCO₃) just enough to cover the gel pieces.[1][5]
-
After rehydration, add a small amount of 25-50 mM NH₄HCO₃ to ensure the gel pieces remain submerged during digestion.[1][5]
4.4. Peptide Extraction
-
After digestion, centrifuge the tube briefly to collect any condensation.
-
Add 30-50 µL of extraction buffer (e.g., 50% acetonitrile with 1% formic acid) to the tube.[7]
-
Vortex and/or sonicate for 10-15 minutes to facilitate peptide extraction.[3][5]
-
Carefully collect the supernatant and transfer it to a new clean tube.
-
Perform a second extraction by adding another 30-50 µL of extraction buffer with a higher acetonitrile concentration (e.g., 75% acetonitrile with 1% formic acid).[7]
-
Repeat the vortexing/sonication and pool the supernatant with the first extract.
-
Dry the pooled extracts in a vacuum centrifuge.
-
Resuspend the dried peptides in an appropriate buffer for MS analysis (e.g., 0.1% TFA or 0.1% formic acid in water).
Quantitative Data Summary
The following tables provide a summary of recommended volumes and concentrations for the key steps in the in-gel digestion protocol.
Table 1: Reagent Volumes and Incubation Times
| Step | Reagent | Typical Volume (µL) | Incubation Time | Temperature |
| Destaining | 50% ACN / 50 mM NH₄HCO₃ | 200 - 500 | 15 - 30 min (repeat as needed) | Room Temp |
| Reduction | 10 mM DTT / 100 mM NH₄HCO₃ | 50 - 150 | 30 - 60 min | 56°C |
| Alkylation | 55 mM IAA / 100 mM NH₄HCO₃ | 50 - 100 | 30 - 45 min (in dark) | Room Temp |
| Digestion | 8-20 ng/µL Trypsin | 25 - 50 | 16 - 24 hours | 37°C |
| Extraction 1 | 50% ACN / 1% FA | 30 - 50 | 10 - 15 min | Room Temp |
| Extraction 2 | 75% ACN / 1% FA | 30 - 50 | 10 - 15 min | Room Temp |
Table 2: Trypsin Concentration Recommendations
| Protein Band Intensity | Recommended Trypsin Concentration |
| Faint Band | 8 ng/µL[5] |
| Strong Band | 10 - 20 ng/µL[3][5] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low peptide yield | - Incomplete destaining- Inefficient reduction/alkylation- Inactive trypsin- Inefficient peptide extraction | - Ensure the gel pieces are completely colorless before proceeding.- Use freshly prepared DTT and IAA solutions.- Use fresh, active trypsin and keep it on ice.- Perform multiple extraction steps with vortexing or sonication. |
| High background/keratin contamination | - Contaminated reagents or tubes- Handling without gloves or in a non-laminar flow environment | - Use high-purity reagents and pre-wash all tubes.- Always wear nitrile gloves and work in a clean environment.[3] |
| Incomplete digestion | - Insufficient trypsin- Short digestion time | - Increase the trypsin concentration for intense protein bands.- Ensure overnight digestion at 37°C. |
| Poor mass spectrometry signal | - Residual detergents or salts- Peptides not fully redissolved | - Ensure thorough washing steps after destaining and alkylation.- After drying, vortex or sonicate the sample in the resuspension buffer. |
References
- 1. mass-spec.siu.edu [mass-spec.siu.edu]
- 2. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directions for in-gel tryptic digestions of coomassie-stained 1D Bands and 2D Spots - abbreviated | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 4. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Procedure for In Gel Tryptic Digest for Coomassie-stained Gels | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 6. cmurdc.cmu.edu.tw [cmurdc.cmu.edu.tw]
- 7. In-gel digestion for mass spec [bio-protocol.org]
Application Note: Mass Spectrometry Compatibility of Acid Blue 15 Stained Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate identification and quantification of proteins are fundamental to proteomics research and drug development. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a ubiquitous technique for protein separation. Following electrophoresis, visualization of protein bands is crucial for targeted analysis, such as excision of bands for subsequent mass spectrometry (MS). The choice of protein stain is critical, as it must not interfere with downstream MS analysis.
This application note details the compatibility of Acid Blue 15, a triarylmethane dye similar to Coomassie Brilliant Blue, with mass spectrometry. It provides protocols for staining, destaining, and in-gel digestion of proteins stained with this compound, enabling reliable protein identification and characterization. While specific quantitative data for this compound's direct impact on MS is not as extensively documented as for Coomassie dyes, its similar chemical nature allows for the adaptation of established protocols.[1] This document will, therefore, present methodologies based on the well-established compatibility of Coomassie-family dyes with mass spectrometry.[2]
Principles of Mass Spectrometry Compatibility
For a protein stain to be compatible with mass spectrometry, it should ideally:
-
Be non-covalent: The dye should bind to the protein through non-covalent interactions, allowing for its removal before enzymatic digestion.[3]
-
Be removable: The staining process should be reversible to prevent the dye from interfering with peptide ionization and detection in the mass spectrometer.
-
Not modify amino acids: The stain should not cause chemical modifications to the protein's amino acid residues, which could lead to misidentification.[3]
This compound, like Coomassie dyes, binds to proteins primarily through electrostatic and van der Waals interactions with basic and aromatic amino acid residues. This non-covalent binding is reversible, making it a suitable candidate for MS-based proteomics workflows.[3]
Quantitative Comparison of Common Protein Stains
The choice of stain can impact sensitivity, dynamic range, and throughput of a proteomics experiment. The following table summarizes the key characteristics of common protein staining methods, providing a basis for selecting the appropriate stain for a given application.
| Feature | This compound (inferred from Coomassie) | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | ~50 ng | 8–10 ng[1] | 0.25–0.5 ng[1] | 0.25–1 ng[1] |
| Linear Dynamic Range | Moderate | Moderate[1] | Narrow[1] | >3 orders of magnitude[1] |
| Mass Spectrometry Compatibility | Yes | Yes[1] | Limited (formaldehyde-free protocols available)[1] | Yes[1][4] |
| Staining Time | Hours to overnight | ~1 hour to overnight[1] | Multiple steps, time-consuming[1] | 90 minutes to overnight[1] |
| Visualization | Visible light | Visible light[1] | Visible light[1] | UV or laser-based scanner required[1] |
| Cost | Low | Low[1] | Low[1] | High[1] |
| Reproducibility | Good | Good[1] | Low[1] | High[1] |
Experimental Protocols
The following protocols are adapted from established methods for Coomassie-stained gels and are recommended for proteins stained with this compound intended for mass spectrometry analysis.
Protocol 1: this compound Staining of Protein Gels
Materials:
-
Fixing Solution: 50% methanol, 10% acetic acid
-
Staining Solution: 0.1% (w/v) this compound, 40% methanol, 10% acetic acid
-
Destaining Solution: 20-40% methanol, 10% acetic acid
-
Deionized water
Procedure:
-
Fixation: After electrophoresis, immerse the gel in Fixing Solution for at least 1 hour with gentle agitation. This step is optional but recommended for sharper bands.
-
Staining: Remove the fixing solution and add enough Staining Solution to fully cover the gel. Incubate for 2-4 hours at room temperature with gentle agitation.
-
Destaining: Remove the staining solution. Add Destaining Solution and agitate gently. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[5]
-
Washing: Once destaining is complete, wash the gel thoroughly with deionized water (3 x 15 minutes) to remove residual acid and methanol.[6]
Protocol 2: In-Gel Digestion of this compound-Stained Proteins
This protocol describes the steps for excising a protein band, destaining it further, reducing and alkylating the protein, and performing an in-gel tryptic digestion.
Materials:
-
Clean scalpel or gel excision tool
-
Eppendorf LoBind tubes (or equivalent low-binding microcentrifuge tubes)
-
Destaining Solution for MS: 25 mM ammonium bicarbonate in 50% acetonitrile[7]
-
Reduction Solution: 10 mM dithiothreitol (DTT) in 25 mM ammonium bicarbonate
-
Alkylation Solution: 55 mM iodoacetamide (IAA) in 25 mM ammonium bicarbonate
-
Wash Solution: 25 mM ammonium bicarbonate
-
Dehydration Solution: 100% acetonitrile
-
Trypsin Solution: 10-20 µg/mL sequencing-grade trypsin in 25 mM ammonium bicarbonate
-
Peptide Extraction Solution: 50% acetonitrile, 5% formic acid
Procedure:
-
Band Excision: Using a clean scalpel, carefully excise the protein band of interest from the gel, minimizing the amount of surrounding empty gel.[5] Cut the gel slice into small pieces (approx. 1x1 mm).[8]
-
Washing and Destaining:
-
Reduction and Alkylation:
-
Wash the gel pieces with 200 µL of Wash Solution for 15 minutes.
-
Dehydrate the gel pieces by adding 100 µL of 100% acetonitrile and incubating for 10 minutes. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.[9]
-
Add enough Reduction Solution to cover the gel pieces and incubate at 56°C for 45 minutes.
-
Cool the sample to room temperature. Remove the DTT solution and add enough Alkylation Solution to cover the gel pieces. Incubate in the dark at room temperature for 30 minutes.[9]
-
-
In-Gel Digestion:
-
Wash the gel pieces with Wash Solution, followed by dehydration with 100% acetonitrile. Dry the gel pieces completely.
-
Rehydrate the gel pieces in 10-20 µL of Trypsin Solution on ice for 30-60 minutes.[8]
-
Add a sufficient volume of 25 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.[8]
-
-
Peptide Extraction:
-
Add 50-100 µL of Peptide Extraction Solution to the tube.
-
Sonicate the tube in a water bath for 15 minutes.
-
Collect the supernatant containing the peptides in a clean tube.
-
Repeat the extraction step once more and pool the supernatants.
-
Dry the extracted peptides in a vacuum centrifuge. The sample is now ready for reconstitution and MS analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for protein analysis using this compound and mass spectrometry.
In-Gel Digestion Process
Caption: Key steps in the in-gel digestion of proteins for MS analysis.
Conclusion
This compound is a viable and cost-effective stain for visualizing proteins in polyacrylamide gels for subsequent mass spectrometry analysis. Its compatibility is inferred from its chemical similarity to the widely used Coomassie Brilliant Blue dyes. By following the detailed protocols for staining, destaining, and in-gel digestion provided in this application note, researchers can confidently prepare protein samples for reliable identification and quantification by mass spectrometry. Careful handling to avoid keratin contamination is crucial throughout the process to ensure high-quality results.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry compatibility of two-dimensional gel protein stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 6. fredhutch.org [fredhutch.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Sample preparation for proteomic analysis using a GeLC-MS/MS strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting High Background in Coomassie Blue Staining: A Technical Support Guide
High background staining in Coomassie Blue can obscure protein bands and compromise the quantitative analysis of SDS-PAGE gels. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to diagnose and resolve common issues leading to excessive background, ensuring clear and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in Coomassie Blue staining?
High background is often a result of insufficient washing or the presence of residual substances in the gel.[1] Key contributors include:
-
Residual SDS and salts: These can interfere with the staining process and contribute to a blue background.[1]
-
Inadequate destaining: Insufficient time or an exhausted destaining solution can fail to remove unbound dye from the gel matrix.
-
Contaminated reagents: Microbial growth in staining or destaining solutions can lead to artifacts and uneven background.[1]
-
Improper gel handling: Touching the gel with bare hands can transfer proteins and oils, causing blotches and high background.
Q2: How can I prevent high background before it occurs?
Proactive measures can significantly reduce the likelihood of high background:
-
Thorough washing: Increase the number of washing steps with deionized water after electrophoresis to remove SDS and buffer salts.[1][2]
-
Fresh solutions: Prepare fresh staining and destaining solutions, and filter the staining solution to remove any precipitates.[3]
-
Proper gel handling: Always wear gloves when handling gels to prevent contamination.[1]
Q3: Can the destaining solution be reused?
While it is possible to reuse the destaining solution, its effectiveness diminishes as it becomes saturated with Coomassie dye.[3] To regenerate the destaining solution, you can add activated charcoal or paper towels to adsorb the dye.[3] However, for critical experiments, it is always recommended to use a fresh destaining solution.[3]
Q4: How does the type of Coomassie dye (R-250 vs. G-250) affect background?
Coomassie G-250, often used in colloidal preparations, is generally associated with lower background and can sometimes be destained with water alone.[1][4] Coomassie R-250 may require a more rigorous destaining process with an organic solvent/acetic acid solution.[5]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving high background issues.
Visual Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting high background in Coomassie Blue staining.
Quantitative Troubleshooting Parameters
| Issue | Parameter | Standard Recommendation | Troubleshooting Action |
| Insufficient Destaining | Destaining Time | At least 2 hours with changes of solution.[5] | Increase destaining time, ensuring gentle agitation. Change the destaining solution every couple of hours.[3] |
| Destaining Solution Volume | Sufficient to fully cover the gel.[1] | Increase the volume of destaining solution to at least 100 mL for a mini-gel. | |
| Residual SDS | Post-Electrophoresis Wash | 3 rinses with deionized water for 5 minutes each.[2] | Increase the number and duration of water washes before staining. |
| Reagent Quality | Staining Solution Age | Freshly prepared is best. | If high background persists, prepare a fresh staining solution and filter it before use.[3] |
| Destaining Solution Composition | Typically 20-40% methanol and 10% acetic acid. | Prepare a fresh destaining solution with the correct component concentrations.[3] |
Experimental Protocols
Standard Coomassie Blue R-250 Staining and Destaining Protocol
This protocol is a widely used method for visualizing proteins in polyacrylamide gels.
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) acetic acid.[2]
-
Destaining Solution: 20-40% (v/v) methanol, 10% (v/v) acetic acid.
-
Deionized water
-
Orbital shaker
Procedure:
-
Post-Electrophoresis Wash: After electrophoresis, remove the gel from the cassette and wash it 3 times with deionized water for 5 minutes each on an orbital shaker.[2] This step is crucial for removing residual SDS.
-
Staining: Immerse the gel in the staining solution and incubate for at least 1 hour with gentle agitation.[2] For thicker gels, a longer staining time may be necessary.
-
Initial Rinse: Decant the staining solution and briefly rinse the gel with deionized water to remove excess surface stain.
-
Destaining: Submerge the gel in the destaining solution and incubate on an orbital shaker.
-
Solution Changes: For optimal results, change the destaining solution every 1-2 hours until the background is clear and the protein bands are well-defined.[3][5] Placing a piece of laboratory wipe or sponge in the destaining container can help absorb the free dye and accelerate the process.[3][6]
-
Gel Storage: Once the desired background is achieved, the gel can be stored in a 5% acetic acid solution or deionized water.[4]
Rapid Coomassie Blue Staining Protocol
This method utilizes heat to expedite the staining and destaining process.
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) ethanol, 10% (v/v) acetic acid.[2]
-
Destaining Solution: 10% (v/v) ethanol, 7.5% (v/v) acetic acid.[2]
-
Deionized water
-
Microwave-safe container
-
Orbital shaker
Procedure:
-
Post-Electrophoresis Wash: As per the standard protocol, wash the gel thoroughly with deionized water.
-
Staining: Place the gel in a microwave-safe container with the staining solution. Heat in a microwave at full power for approximately 1 minute, until the solution is warm but not boiling.[2][6]
-
Incubation: Gently agitate the gel on an orbital shaker for 10-15 minutes.[2]
-
Rinse: Decant the stain and rinse the gel once with deionized water.[2]
-
Destaining: Add the destaining solution and heat in the microwave for 1 minute.[2]
-
Final Destain: Gently shake the gel at room temperature until the desired background is achieved, changing the destain solution if necessary.[2]
By following these guidelines and protocols, researchers can effectively troubleshoot and prevent high background in Coomassie Blue staining, leading to high-quality, reliable experimental data.
References
- 1. thesiliconreview.com [thesiliconreview.com]
- 2. Coomassi Blue Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]
- 5. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 6. OUH - Protocols [ous-research.no]
Troubleshooting uneven or patchy Coomassie Blue staining
This technical support center provides troubleshooting guidance for common issues encountered during Coomassie Blue staining of protein gels. The information is tailored for researchers, scientists, and drug development professionals to help ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why does my Coomassie Blue staining appear uneven or patchy?
Uneven or patchy staining is a common issue that can arise from several factors during the staining process. The most frequent causes include:
-
Incomplete gel submersion: If the gel is not fully immersed in the staining, destaining, or washing solutions, certain areas will not be properly treated, leading to uneven coloration.[1][2]
-
Inconsistent agitation: Lack of continuous and gentle agitation can cause the dye to distribute unevenly across the gel.[1][3]
-
Presence of residual SDS: Sodium dodecyl sulfate (SDS) from the electrophoresis step can interfere with the binding of Coomassie dye to proteins, resulting in patches of poor staining.[1][4]
-
Contaminants: Contaminants in the reagents, water, or on the gel surface can lead to blotches and irregular staining.[3] This can include keratin from handling the gel without gloves.[4]
-
Uneven fixing: If the protein fixation step is not uniform, it can lead to variations in staining intensity across the gel.[3]
Q2: How can I prevent high background staining on my gel?
High background staining can obscure the protein bands and make analysis difficult. Key causes and solutions include:
-
Insufficient destaining: The most common cause is not allowing enough time for the destain solution to remove the unbound dye from the gel matrix.
-
Residual SDS and salts: Leftover detergents and salts in the gel can contribute to a persistent background signal.[1] Implementing thorough washing steps before staining can help eliminate these interfering substances.[1]
-
Contaminated staining solution: Using old or contaminated staining solution can lead to a higher background. It is recommended to use fresh, filtered staining solution.[5]
Q3: My protein bands are very faint. What could be the reason?
Faint or weak protein bands can be frustrating. Several factors could be at play:
-
Insufficient protein loading: The amount of protein loaded onto the gel may be too low for detection by Coomassie Blue.[2][4]
-
Over-destaining: Excessive destaining can remove the dye from the protein bands as well as the background.[3]
-
Protein diffusion: If the gel is left in water or a low-ionic-strength solution for an extended period before fixation, smaller proteins can diffuse out of the gel matrix.[5]
-
Poor dye-protein interaction: Residual interfering substances can hinder the binding of the dye to the proteins. A water wash before staining can sometimes improve this interaction.[1]
Q4: What causes dark blotches or spots on my stained gel?
Dark blotches are often a result of:
-
Contaminants: Dust particles or other contaminants in the staining solution or on the gel can cause localized, dark staining.[3] Filtering the staining solution is recommended.
-
Uneven fixing: Non-uniform fixation of proteins can lead to dark, blotchy areas.[3]
-
Mishandling of the gel: Touching the gel with bare hands can transfer oils and proteins, leading to fingerprints and smudges.[3] Always wear gloves when handling gels.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues with Coomassie Blue staining.
| Problem | Potential Cause | Recommended Solution |
| Uneven or Patchy Staining | Incomplete submersion of the gel in solutions.[1][2] | Ensure the gel is completely covered by the solution in the staining tray. Use a sufficiently large volume of liquid. |
| Inconsistent or inadequate agitation.[1][3] | Use a gentle, continuous orbital shaker during all incubation steps (fixing, staining, and destaining). | |
| Residual SDS in the gel.[1][4] | Increase the duration and number of washing steps before staining to thoroughly remove SDS.[4] | |
| High Background | Insufficient destaining time. | Extend the destaining time, and change the destaining solution periodically until the background is clear. |
| Contaminated or old staining solution.[5] | Prepare fresh staining solution and filter it before use. | |
| Faint Protein Bands | Low amount of loaded protein.[2][4] | Increase the concentration of the protein sample loaded onto the gel. |
| Excessive destaining.[3] | Monitor the destaining process closely and stop it once the bands are clearly visible against a reduced background. | |
| Protein loss due to diffusion.[5] | Proceed with the fixing step immediately after electrophoresis. The acidified alcohol in the fixing and staining solutions precipitates the proteins, preventing their diffusion.[5] | |
| Dark Blotches or Spots | Contaminants in solutions or on the gel.[3] | Use high-quality, filtered reagents and keep the staining tray covered to prevent dust from settling on the gel.[6] |
| Mishandling of the gel.[3] | Always wear powder-free gloves when handling the gel to avoid leaving fingerprints or other residues.[3] |
Experimental Protocols
A standard Coomassie Blue R-250 staining protocol involves three main stages: fixing, staining, and destaining.
Solution Recipes
| Solution | Composition |
| Fixing Solution | 50% Methanol, 10% Acetic Acid, 40% Water |
| Staining Solution (Coomassie R-250) | 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% Methanol, 10% Acetic Acid |
| Destaining Solution | 40% Methanol, 10% Acetic Acid, 50% Water |
Note: Solution compositions can vary between protocols. For Coomassie G-250, destaining can often be done with water.[1]
Staining Procedure
-
Fixation: Immediately after electrophoresis, place the gel in the fixing solution for at least 1 hour.[1] For thicker gels, a longer incubation time may be necessary. This step is crucial to precipitate the proteins within the gel matrix and remove interfering substances like SDS.
-
Staining: Decant the fixing solution and add the staining solution. Ensure the gel is completely submerged. Agitate gently on an orbital shaker for 1-2 hours at room temperature.[7]
-
Destaining: Remove the staining solution and add the destaining solution. Agitate the gel gently. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[8] This may take several hours.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting uneven or patchy Coomassie Blue staining.
References
- 1. thesiliconreview.com [thesiliconreview.com]
- 2. What Causes Incomplete Staining in Coomassie Brilliant Blue After Polyacrylamide Gel Electrophoresis (PAGE)? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Common Issues and Solutions in Coomassie Blue Staining | AAT Bioquest [aatbio.com]
- 4. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Failed protein gels - bands too light [ruf.rice.edu]
- 6. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Why are my protein bands faint with Coomassie Blue?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Coomassie Blue staining of protein gels.
Frequently Asked Questions (FAQs)
Q1: Why are my protein bands faint after Coomassie Blue staining?
Faint protein bands after Coomassie Blue staining can result from several factors throughout the experimental workflow. The most common causes include insufficient protein loading, suboptimal staining or destaining procedures, issues with reagent quality, and improper gel electrophoresis.[1][2][3][4] A systematic troubleshooting approach is often necessary to identify and resolve the specific cause.
Q2: What is the minimum amount of protein I can detect with Coomassie Blue?
The detection limit of Coomassie Blue staining varies depending on the specific formulation used and the protein itself.[5][6]
-
Coomassie Brilliant Blue R-250 , the conventional stain, can typically detect down to 100 ng of protein per band.[5]
-
Colloidal Coomassie Brilliant Blue G-250 is more sensitive, with a detection limit of around 8-30 ng per band.[5][7]
-
Some commercially available enhanced Coomassie stains can detect as little as 5 ng of protein.[8][9]
Q3: Can I reuse my Coomassie Blue staining solution?
While it is common practice to reuse Coomassie Blue staining solution for a few cycles, this can lead to fainter bands over time.[4][10] With each use, SDS can leach from the gel into the staining solution, interfering with the dye's ability to bind to proteins.[4] If you observe a decrease in staining efficiency, it is best to prepare a fresh solution. To extend the life of your staining solution, you can briefly wash the gel with water or a fixing solution before staining to remove excess SDS.[4]
Q4: How can I be sure my protein has migrated into the gel?
Incomplete protein migration into the gel can lead to faint or absent bands.[2] This can be caused by issues with sample loading, such as overloading the well, or problems with the electrophoresis itself.[10] One indication of this issue is the presence of protein in the running buffer, which can lead to a dark and uneven background.[10] Additionally, if the electrodes are connected backward, even for a short time, the protein will migrate out of the wells instead of into the gel.[10]
Troubleshooting Guide: Faint Protein Bands
This guide provides a systematic approach to diagnosing and resolving the issue of faint protein bands in your Coomassie Blue-stained gels.
Troubleshooting Workflow
Caption: Troubleshooting workflow for faint Coomassie Blue protein bands.
Detailed Troubleshooting Steps
1. Insufficient Protein Loading
-
Possible Cause: The concentration of the protein in your sample is too low, or an insufficient volume was loaded onto the gel.[2][3][10]
-
Solution: Quantify the protein concentration in your samples before loading. If necessary, concentrate your sample. Increase the amount of protein loaded into each well.[1] Consider running a protein standard to ensure proper visualization.[3]
2. Suboptimal Electrophoresis
-
Possible Cause: Issues during electrophoresis can lead to poor protein separation and diffuse bands. This includes incorrect running buffer composition, excessive run time, or improper voltage settings, which can cause proteins to migrate too far and be lost from the gel.[2]
-
Solution: Ensure your running buffers are correctly prepared and fresh. Optimize the electrophoresis run time and voltage for your specific gel percentage and protein of interest.
3. Inadequate Staining
-
Possible Cause: The staining time may be too short, preventing the dye from adequately penetrating the gel and binding to the proteins.[4] Uneven staining can also occur if the gel is not fully submerged in the staining solution or if there is insufficient agitation.[1]
-
Solution: Increase the staining duration. Ensure the gel is completely covered by the staining solution and agitate gently on an orbital shaker to facilitate uniform staining.[1][11]
4. Excessive Destaining
-
Possible Cause: Leaving the gel in the destaining solution for too long can remove the dye from the protein bands as well as the background.[12][13]
-
Solution: Reduce the destaining time and monitor the gel frequently. Change the destaining solution periodically. Once the background is clear and the bands are visible, transfer the gel to water for storage.[6]
5. Reagent Quality
-
Possible Cause: The Coomassie Blue stain may be old or degraded.[4] Contamination of the staining solution with SDS from previous uses can also reduce its effectiveness.[4][10]
-
Solution: Prepare fresh staining and destaining solutions.[4] Filtering the staining solution can help remove any precipitate that may have formed over time.[4]
Quantitative Parameters for Coomassie Blue Staining
The following table provides a summary of key quantitative parameters for successful Coomassie Blue staining. Note that optimal conditions may vary depending on the specific protein, gel thickness, and Coomassie formulation used.
| Parameter | Coomassie R-250 | Colloidal Coomassie G-250 | Key Considerations |
| Protein Detection Limit | ~100 ng/band[5] | ~8-30 ng/band[5][7] | Varies with protein and staining protocol. |
| Staining Time | 30 minutes to 1 hour[11][14] | 1 hour to overnight[7][11] | Thicker gels may require longer staining times.[13] |
| Destaining Time | At least 2 hours with multiple changes of destain solution[11] | Can be destained with water; may take several hours[1][15] | Monitor closely to avoid over-destaining. |
| Fixation Time | 10 minutes to 1 hour[16] | ~30 minutes[11] | Essential for removing interfering substances like SDS. |
Standard Coomassie Blue R-250 Staining Protocol
This protocol provides a general methodology for staining polyacrylamide gels with Coomassie Brilliant Blue R-250.
-
Fixation: After electrophoresis, place the gel in a container with a fixing solution (e.g., 50% methanol, 10% acetic acid).[11][16] Gently agitate for at least 30 minutes. This step removes SDS which can interfere with staining.
-
Staining: Decant the fixing solution and add the Coomassie Blue R-250 staining solution (e.g., 0.1% Coomassie R-250 in 40% methanol, 10% acetic acid) to completely cover the gel.[15] Agitate gently for at least 1 hour.
-
Destaining: Remove the staining solution and add a destaining solution (e.g., 30% methanol, 10% acetic acid).[12] Gently agitate. Replace the destaining solution every 30-60 minutes until the background is clear and the protein bands are distinct.
-
Storage: Once sufficiently destained, the gel can be stored in water or 7% acetic acid.[6]
References
- 1. thesiliconreview.com [thesiliconreview.com]
- 2. What Causes Incomplete Staining in Coomassie Brilliant Blue After Polyacrylamide Gel Electrophoresis (PAGE)? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Common Issues and Solutions in Coomassie Blue Staining | AAT Bioquest [aatbio.com]
- 4. Faint bands, low background - National Diagnostics [nationaldiagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. med.upenn.edu [med.upenn.edu]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Coomassie blue | Abcam [abcam.com]
- 10. Failed protein gels - bands too light [ruf.rice.edu]
- 11. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 12. frederick.cancer.gov [frederick.cancer.gov]
- 13. bioscience.fi [bioscience.fi]
- 14. Coomassie blue staining | Abcam [abcam.com]
- 15. Coomassi Blue Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]
How to improve the sensitivity of Coomassie Blue staining
Welcome to the technical support center for Coomassie Blue staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your protein visualization experiments and enhance staining sensitivity.
Troubleshooting Guide
This section addresses common problems encountered during Coomassie Blue staining and offers practical solutions.
| Problem | Possible Cause | Solution |
| Weak or Faint Bands | 1. Insufficient protein loading: The amount of protein in the sample is below the detection limit of the stain.[1] 2. Over-destaining: Excessive destaining can remove the dye from the protein bands.[2][3] 3. Incomplete dye binding: Residual SDS from electrophoresis can interfere with the interaction between the dye and the proteins.[1] 4. Suboptimal staining time: The staining duration may be too short for the dye to adequately penetrate the gel and bind to the proteins.[2] | 1. Increase the amount of protein loaded onto the gel.[1] 2. Reduce the destaining time and monitor the gel closely. Change the destaining solution frequently.[2] 3. Ensure thorough washing of the gel after electrophoresis and before staining to remove SDS.[1][4] A fixing step is crucial. 4. Increase the staining time to allow for complete binding of the dye to the protein bands.[2] |
| High Background Staining | 1. Insufficient destaining: The destaining process was not long enough or the solution was not changed frequently enough to remove the unbound dye from the gel matrix.[2] 2. Residual SDS in the gel: SDS can trap the Coomassie dye, leading to a blue background.[1] 3. Contaminated staining solution: The dye solution may be old or contaminated with microbial growth.[1] | 1. Increase the destaining time and use fresh destaining solution. Gentle agitation can facilitate the removal of background stain.[5] Placing a piece of paper towel in the corner of the destaining box can also help absorb excess dye.[6] 2. Perform a gel-fixing step before staining to remove SDS.[1] 3. Filter the staining solution before use or prepare a fresh batch.[2] |
| Uneven Staining or Splotches | 1. Uneven agitation: The gel was not uniformly exposed to the staining and destaining solutions.[7] 2. Gel drying out: Parts of the gel may have dried out during handling or incubation. 3. Contamination: Contaminants on the gel surface (e.g., from gloves) can cause artifacts.[1] | 1. Ensure the gel is fully submerged and gently agitated during all staining and destaining steps.[1] 2. Keep the gel covered in solution at all times.[2] 3. Handle the gel carefully, preferably with clean forceps and gloves, to avoid introducing contaminants.[1] |
| Blurred or Smeared Bands | 1. Poor electrophoresis resolution: Issues during the electrophoresis run, such as incorrect buffer concentration or voltage, can lead to poorly resolved bands. 2. Protein degradation: Proteases in the sample may have degraded the proteins. 3. Gel overloading: Loading too much protein can cause the bands to smear. | 1. Optimize the SDS-PAGE protocol to ensure sharp, well-defined bands. 2. Add protease inhibitors to your sample buffer. 3. Perform a dilution series to determine the optimal protein load. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between Coomassie Brilliant Blue R-250 and G-250?
Coomassie Brilliant Blue exists in two main forms: R-250 (Reddish tint) and G-250 (Greenish tint).[8][9] While structurally similar, they have different applications and sensitivities.[9] R-250 is often used in traditional staining protocols and is considered more sensitive for detecting smaller amounts of protein.[10][11] G-250 is the basis for colloidal Coomassie staining, which offers high sensitivity and often a clearer background with a simplified protocol that may not require a separate destaining step.[9][10][12]
Q2: How can I improve the sensitivity of my Coomassie Blue staining?
To enhance sensitivity, you can:
-
Use a more sensitive staining protocol: Colloidal Coomassie staining methods, such as those using G-250, can significantly increase the detection limit.[4]
-
Optimize staining and destaining times: Longer staining times can increase signal, while careful and complete destaining reduces background noise.[6]
-
Ensure complete removal of SDS: SDS can interfere with dye binding. A thorough fixing step is recommended.[1][4]
-
Use high-purity reagents: The quality of the dye and other reagents can impact the staining efficiency.
Q3: Can I reuse the Coomassie staining and destaining solutions?
Staining solution can often be reused 2-3 times.[8] Destaining solution can also be reused, and its capacity to absorb dye can be regenerated by adding activated charcoal.[6] However, for optimal and reproducible results, it is recommended to use fresh solutions.
Q4: Is Coomassie Blue staining compatible with mass spectrometry?
Yes, Coomassie Blue staining is compatible with mass spectrometry.[6][9] The dye binds to proteins non-covalently and can be removed during the in-gel digestion process, allowing for subsequent protein identification.[6]
Quantitative Data Summary
The sensitivity of Coomassie Blue staining can vary depending on the specific protocol and the nature of the protein. The following table provides a general comparison of the detection limits for different methods.
| Staining Method | Typical Detection Limit (per band) | Reference |
| Standard Coomassie R-250 | 50 - 200 ng | [2] |
| Sensitive Coomassie R-250 | 30 - 100 ng | [13] |
| Colloidal Coomassie G-250 | ~10 ng | [4] |
| Improved Colloidal Coomassie (e.g., with aluminum sulfate) | As low as 1 ng | [4] |
| Silver Staining (for comparison) | 0.25 - 0.5 ng | [14] |
| Fluorescent Stains (for comparison) | ~1 ng | [14] |
Experimental Protocols
Protocol 1: Standard Coomassie R-250 Staining
This protocol is a widely used method for routine protein visualization.
Solutions:
-
Fixing Solution: 50% methanol, 10% acetic acid, 40% distilled water.[6]
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.[6]
-
Destaining Solution: 20-40% methanol, 10% acetic acid.[6]
Procedure:
-
Fixation: After electrophoresis, immerse the gel in Fixing Solution for at least 1 hour with gentle agitation. For small proteins, this step is crucial to prevent them from diffusing out of the gel.[2]
-
Staining: Decant the fixing solution and add the Staining Solution. Incubate for at least 1 hour with gentle agitation.[15]
-
Destaining: Remove the staining solution and add Destaining Solution. Gently agitate and change the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.[6] Heating the gel briefly in a microwave can speed up destaining.[6]
Protocol 2: Fast Coomassie G-250 Staining
This protocol offers a quicker visualization of protein bands.
Solutions:
-
Staining Solution: 0.05% Coomassie Blue G-250 in water.[16]
-
Washing Solution: 4 mM EDTA in water.[16]
Procedure:
-
Staining: After electrophoresis, boil the gel in the Staining Solution for 2 minutes.[16]
-
Destaining: Transfer the gel to the Washing Solution at a boiling temperature. Continue to destain with gentle agitation, changing the solution as it turns blue, until a transparent background is achieved (approximately 50-60 minutes).[16]
Protocol 3: High-Sensitivity Colloidal Coomassie G-250 Staining
This protocol is designed for the detection of low-abundance proteins.
Solutions:
-
Staining Solution: Prepare by dissolving aluminum sulfate in Milli-Q water, then add ethanol, and finally mix in Coomassie Brilliant Blue G-250.[4]
-
Washing Solution: Milli-Q water.[4]
Procedure:
-
Washing: After electrophoresis, wash the gel three times with Milli-Q water for 10 minutes each with gentle agitation to remove SDS.[4]
-
Staining: Incubate the gel in the colloidal Coomassie solution with agitation for 2-12 hours. Protein bands will start to appear within 10 minutes.[4] For maximum sensitivity, overnight incubation is recommended.[4]
-
Final Wash: Rinse the gel twice with Milli-Q water.[4] No separate destaining step is typically required as this method generates minimal background.[4]
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with Coomassie Blue staining sensitivity.
References
- 1. thesiliconreview.com [thesiliconreview.com]
- 2. bioscience.fi [bioscience.fi]
- 3. What are the limitations of Coomassie blue stains? | AAT Bioquest [aatbio.com]
- 4. Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coomassie blue staining | Abcam [abcam.com]
- 7. Common Issues and Solutions in Coomassie Blue Staining | AAT Bioquest [aatbio.com]
- 8. Coomassie: brilliant blue G or R? - Protein and Proteomics [protocol-online.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. m.youtube.com [m.youtube.com]
- 13. Coomassie Blue Staining: Definition & Overview [excedr.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 16. Improved Coomassie Blue Dye-Based Fast Staining Protocol for Proteins Separated by SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bradford Assay Troubleshooting
This guide provides solutions to common problems encountered during protein quantification using the Bradford assay, with a specific focus on preventing protein precipitation.
Troubleshooting Guide: Protein Precipitation
Q1: I observed a precipitate after adding the Bradford reagent to my protein sample. What is the cause and how can I resolve this?
A: Protein precipitation during the Bradford assay is a common issue that can lead to inaccurate quantification. The primary causes include the presence of interfering substances in your sample buffer or high protein concentrations.
Here is a step-by-step guide to troubleshoot and resolve this issue:
Caption: Troubleshooting workflow for protein precipitation in the Bradford assay.
Detailed Solutions:
-
Sample Dilution: If your protein concentration is high, diluting the sample with the same buffer used for the blank is the simplest solution.[1]
-
Removal of Interfering Substances:
-
Use a Detergent-Compatible Assay: Several commercial kits are available that are compatible with common detergents.[4][5] Alternatively, consider using a different protein quantification method like the BCA or Lowry assay, which are more tolerant to detergents.[6][7]
Frequently Asked Questions (FAQs)
Q2: Which common laboratory reagents interfere with the Bradford assay and can cause precipitation?
A: The Bradford assay is sensitive to a variety of substances that can cause precipitation or otherwise interfere with the accuracy of the results. Detergents are the most common culprits.[1] Strong alkaline buffers can also interfere by altering the pH of the assay.[8]
Q3: What are the maximum compatible concentrations for common detergents in a standard Bradford assay?
A: The tolerance of the Bradford assay to detergents is quite low. The table below provides the maximum compatible concentrations for several common detergents. Exceeding these concentrations can lead to protein precipitation and inaccurate readings.
| Detergent | Maximum Compatible Concentration |
| Brij®-35 | 0.125% |
| Brij®-52 | 0.031% |
| CHAPS | 5% |
| CHAPSO | 5% |
| Deoxycholic acid | 0.050% |
| Nonidet P-40 (Igepal CA-630) | 0.5% |
| Octyl β-glucoside | 0.5% |
| SDS (Sodium Dodecyl Sulfate) | 0.125% |
| Triton™ X-100 | 0.125% |
| Tween® 20 | Not specified in provided results |
| Data sourced from a compatibility chart for a standard Bradford assay protocol where 20 µl of the protein sample is used.[9] |
Q4: My protein is in a buffer containing a high concentration of an incompatible detergent. What should I do?
A: You have several options:
-
Dilute your sample: If your protein concentration is high enough, you can dilute the sample to bring the detergent concentration below the interference level.[3]
-
Remove the detergent:
-
Use a detergent-compatible Bradford assay kit: Several commercially available kits are formulated to be compatible with higher concentrations of detergents.[4][5]
-
Switch to a different assay: The BCA assay is a good alternative as it is compatible with samples containing up to 5% detergents.[7][11]
Q5: Can the acidic nature of the Bradford reagent itself cause protein precipitation?
A: Yes, the acidic condition of the Bradford reagent can cause some proteins, especially those with low solubility at acidic pH, to precipitate.[12] If you suspect this is the case, and you have already addressed potential interfering substances, you might consider an alternative assay that is performed at a neutral or alkaline pH, such as the BCA or Lowry assay.[6]
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation of Proteins
This protocol is designed to concentrate protein samples and remove interfering substances.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v)
-
Ice-cold acetone
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
To your protein sample, add 100% TCA to a final concentration of 20%. For example, add 1 volume of 100% TCA to 4 volumes of your sample.[2]
-
Incubate the mixture on ice for at least 30 minutes. For very dilute samples, you can incubate overnight at 4°C.[3]
-
Centrifuge at maximum speed (e.g., 14,000 rpm) in a microcentrifuge for 10-20 minutes at 4°C.[2][13]
-
Carefully decant the supernatant without disturbing the protein pellet.
-
Wash the pellet by adding ice-cold acetone (e.g., 200 µL to 1 mL) and vortexing briefly.[2][13]
-
Centrifuge again at maximum speed for 5 minutes at 4°C.[2]
-
Repeat the acetone wash (steps 5 and 6) at least once more.
-
After the final wash, carefully remove the supernatant and air-dry the pellet for 10-20 minutes to remove residual acetone.[14]
-
Resuspend the protein pellet in a buffer compatible with the Bradford assay.
Protocol 2: Dialysis for Buffer Exchange
This protocol is used to remove small, unwanted compounds like detergents and salts from a protein sample.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer (the buffer you want your protein to be in)
-
Stir plate and stir bar
-
Beaker or container for the dialysis buffer
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-wetting.[1]
-
Load your protein sample into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume).[1][8]
-
Place the beaker on a stir plate and stir gently at 4°C or room temperature.[10]
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer.
-
Continue to dialyze for another 2-4 hours or overnight at 4°C for complete exchange.[1][8] For efficient removal of contaminants, at least three buffer changes are recommended.[8]
Mechanism of Bradford Assay
The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins under acidic conditions. This interaction causes a shift in the dye's absorbance maximum, which is proportional to the protein concentration.
Caption: The principle of the Bradford protein assay.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. its.caltech.edu [its.caltech.edu]
- 3. qb3.berkeley.edu [qb3.berkeley.edu]
- 4. sahoury.com [sahoury.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. citeqbiologics.com [citeqbiologics.com]
- 8. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. BCA Assay and Lowry Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Bradford Assay Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the Bradford protein assay. Find answers to frequently asked questions and follow troubleshooting guides to resolve common problems, particularly those arising from interfering substances.
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with the Bradford assay?
A1: The Bradford assay is susceptible to interference from various substances that can affect the accuracy of protein quantification. The most common interfering agents include detergents, particularly sodium dodecyl sulfate (SDS), strong bases, and certain buffer components. These substances can interact with the Coomassie dye or the protein, leading to inaccurate absorbance readings.[1][2]
Q2: How do detergents interfere with the Bradford assay?
A2: Detergents can interfere with the Bradford assay in two primary ways. Firstly, detergent molecules can bind to the Coomassie dye, mimicking the effect of protein binding and causing a color change, which leads to an overestimation of the protein concentration. Secondly, detergents can bind to the protein, which may mask the sites where the dye would normally bind, resulting in an underestimation of the protein concentration.[2] The mechanism of interference often involves the stabilization of the free form of the Coomassie dye, leading to a higher background signal.
Q3: Can I use a standard curve prepared in a different buffer than my sample?
A3: It is highly recommended to prepare your protein standards in the same buffer as your samples, especially if the buffer contains potentially interfering substances. This practice helps to create a more accurate standard curve that accounts for the background absorbance and any non-linear effects caused by the buffer components.[2] If using a different buffer is unavoidable, it is crucial to run a control with the sample buffer alone to assess its contribution to the absorbance reading.
Q4: My protein sample is very dilute. How can I concentrate it without introducing interfering substances?
A4: For dilute protein samples, precipitation methods such as trichloroacetic acid (TCA) or acetone precipitation are effective for concentrating the protein while simultaneously removing interfering substances.[3] After precipitation, the protein pellet can be redissolved in a buffer that is compatible with the Bradford assay.
Q5: Are there alternative protein assays that are less prone to interference?
A5: Yes, alternative protein assays are available that may be more suitable depending on the composition of your sample. The Bicinchoninic Acid (BCA) assay is a popular alternative that is compatible with most detergents, although it is sensitive to reducing agents.[1] The Lowry assay is another option, but it is also susceptible to interference from a variety of substances. For purified proteins, measuring absorbance at 280 nm is a straightforward method, but it is dependent on the aromatic amino acid content of the protein and can be affected by nucleic acid contamination.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the Bradford assay.
Problem: Inaccurate or Inconsistent Readings
Possible Cause 1: Presence of Interfering Substances
Your sample buffer may contain substances that interfere with the assay.
-
Solution: Refer to the table below to check if a component of your buffer is a known interfering substance and if its concentration exceeds the compatible limit.
Possible Cause 2: Incorrect Blanking
The blank used to zero the spectrophotometer does not accurately reflect the buffer composition of the samples.
-
Solution: Prepare the blank using the same buffer as your samples and standards.[2]
Possible Cause 3: Pipetting Inaccuracy
Inconsistent pipetting of samples, standards, or the Bradford reagent can lead to variability in results.
-
Solution: Ensure your pipettes are calibrated and use proper pipetting techniques.
Problem: High Background Absorbance
Possible Cause 1: Contaminated Cuvettes or Microplate
Residual contaminants in the cuvettes or microplate wells can contribute to high background readings.
-
Solution: Use clean, disposable cuvettes or a new microplate for each assay.
Possible Cause 2: Interfering Substance in the Buffer
As mentioned above, components in your sample buffer can react with the Bradford reagent.
-
Solution: Identify and mitigate the interference using the strategies outlined in the "Mitigation Strategies for Interfering Substances" section.
Problem: Low Absorbance or No Color Change
Possible Cause 1: Low Protein Concentration
The protein concentration in your sample is below the detection limit of the assay.
-
Solution: Concentrate your sample using methods like TCA or acetone precipitation.
Possible Cause 2: Incorrect Wavelength Setting
The spectrophotometer is not set to the correct wavelength for measuring the absorbance of the protein-dye complex.
-
Solution: Ensure the spectrophotometer is set to 595 nm.[4]
Possible Cause 3: Degraded Bradford Reagent
The Bradford reagent may have degraded due to improper storage or age.
-
Solution: Use fresh reagent and store it at 4°C. Allow the reagent to come to room temperature before use.
Data Presentation: Common Interfering Substances
The following table summarizes the maximum compatible concentrations of common laboratory reagents in a standard Bradford assay. Exceeding these concentrations may lead to inaccurate results.
| Substance Category | Substance | Maximum Compatible Concentration |
| Detergents | Sodium Dodecyl Sulfate (SDS) | 0.025% |
| Triton X-100 | 0.05% | |
| Tween 20 | 0.015% | |
| NP-40 | 1% | |
| Brij 35 | 1% | |
| CHAPS | 10% | |
| CHAPSO | 10% | |
| Deoxycholic acid | 0.2% | |
| Octyl β-thioglucopyranoside | 1% | |
| Reducing Agents | Dithiothreitol (DTT) | 1 M |
| β-Mercaptoethanol | 1 M | |
| TCEP | 20 mM | |
| Buffers | Tris | 1 M |
| HEPES | 0.1 M | |
| MOPS | 0.1 M | |
| MES | 0.1 M | |
| Sodium Phosphate | 500 mM | |
| Tricine | 50 mM | |
| Salts | Ammonium Sulfate | 1 M |
| Sodium Chloride (NaCl) | 0.5 M | |
| Potassium Chloride (KCl) | 0.5 M | |
| Magnesium Chloride (MgCl2) | 1 M | |
| Organic Solvents | Ethanol | 10% |
| Methanol | 10% | |
| Acetone | 10% | |
| DMSO | 5% | |
| Other | Glycerol | 5% |
| Sucrose | 10% | |
| Guanidine HCl | 2 M | |
| Urea | 3 M | |
| EDTA | 0.2 M | |
| EGTA | 0.2 M |
This table is a compilation of data from various sources and should be used as a guideline. It is always recommended to test for interference from your specific buffer components.
Experimental Protocols
Standard Bradford Assay Protocol
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations ranging from 0.1 to 1.0 mg/mL. Dilute the standards in the same buffer as your unknown samples.
-
Prepare Samples: Dilute your unknown protein samples to fall within the linear range of the standard curve.
-
Assay Procedure:
-
Pipette 20 µL of each standard and unknown sample into separate microcentrifuge tubes or wells of a microplate.
-
Add 1 mL of Bradford reagent to each tube/well and mix thoroughly.
-
Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (buffer with Bradford reagent) from the absorbance of all standards and samples.
-
Plot a standard curve of absorbance versus protein concentration for the standards.
-
Determine the concentration of the unknown samples from the standard curve.
-
Mitigation Strategies for Interfering Substances
If your sample contains a substance at a concentration that interferes with the Bradford assay, use one of the following protocols to mitigate the interference.
This method is effective for concentrating proteins and removing a wide range of interfering substances.
-
Precipitation:
-
To your protein sample, add an equal volume of 20% (w/v) Trichloroacetic Acid (TCA).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
-
Wash:
-
Add 500 µL of cold acetone to the protein pellet.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone.
-
Repeat the acetone wash.
-
-
Resuspension:
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in a buffer compatible with the Bradford assay (e.g., 50 mM Tris-HCl, pH 7.5).
-
This is a milder precipitation method that can also remove many interfering substances.
-
Precipitation:
-
Add four volumes of ice-cold acetone to your protein sample.
-
Incubate at -20°C for at least 60 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant.
-
-
Drying and Resuspension:
-
Air-dry the pellet for about 30 minutes.
-
Resuspend the pellet in a compatible buffer.
-
Dialysis is suitable for removing small molecule contaminants while retaining the protein in solution.
-
Preparation:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 3.5 kDa MWCO for a 30 kDa protein).
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
-
Dialysis:
-
Load your protein sample into the dialysis tubing or cassette.
-
Place the sample in a large volume of dialysis buffer (at least 200 times the sample volume).
-
Stir the dialysis buffer gently at 4°C.
-
Change the dialysis buffer 2-3 times over a period of 4-24 hours.
-
Visualizations
Caption: Troubleshooting workflow for the Bradford assay.
Caption: Mechanisms of detergent interference in the Bradford assay.
References
Optimizing Coomassie Blue Destaining for Mass Spectrometry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Coomassie Blue destaining for downstream mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: Is Coomassie Blue staining compatible with mass spectrometry?
Yes, Coomassie Blue staining is compatible with mass spectrometry. The dye binds to proteins non-covalently, which means it does not chemically modify the proteins, thus preserving their integrity for analysis.[1] Colloidal Coomassie G-250 is particularly well-suited for mass spectrometry due to its high sensitivity and reduced background staining, which often requires less extensive destaining.
Q2: What is the difference between Coomassie R-250 and G-250?
Coomassie R-250 and G-250 are two variants of the Coomassie dye. Coomassie R-250 typically requires a staining time of under an hour and a destaining period of at least two hours. Colloidal Coomassie G-250 allows for longer staining times and is generally easier to destain, often with just water.[2] Due to its properties, Coomassie G-250 is often preferred for mass spectrometry applications.
Q3: Can I reuse Coomassie staining or destaining solutions?
Coomassie staining solution can be reused a few times after filtering to remove any particulate matter. However, the staining intensity may decrease with each use as the dye concentration diminishes. Destaining solution can also be recycled by using activated charcoal to remove the extracted dye. For critical applications like mass spectrometry, it is recommended to use fresh solutions to avoid contamination.[3]
Q4: How can I avoid keratin contamination during the staining and destaining process?
Keratin contamination is a common issue in mass spectrometry. To minimize it, always wear gloves and a lab coat.[3] It is also advisable to work in a clean environment, such as a laminar flow hood, and use clean containers and fresh reagents for staining and destaining.[3][4] Pre-cast gels are also suggested to help reduce keratin contamination.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| High Background Staining | Incomplete destaining. Residual SDS and salts in the gel. | Increase the number of washing steps before staining. Extend the destaining time with fresh destaining solution. Ensure the gel is fully submerged and agitated during destaining. | [1] |
| Faint or Weak Protein Bands | Insufficient protein loading. Over-destaining. Prolonged electrophoresis. | Increase the amount of protein loaded onto the gel. Reduce the destaining time or use a milder destaining solution. Optimize electrophoresis run time. | [1][5] |
| Uneven Staining | Gel not fully submerged in the staining solution. Inconsistent agitation. | Ensure the gel is completely covered by the staining solution. Use continuous and gentle agitation for uniform dye penetration. | [1] |
| Residual Coomassie Dye Interfering with Mass Spectrometry | Incomplete destaining. | Thoroughly destain the gel until the background is clear.[6] Perform additional washes with water after destaining to remove any remaining acetic acid.[3][6] | [3][6] |
| In-vitro Protein Modification (e.g., Methylation) | Use of strong acids and methanol in staining/destaining solutions for prolonged periods. | Use protocols with acetic acid instead of strong inorganic acids. Minimize the contact time of the gel with staining and destaining solutions. | [7] |
Experimental Protocols
Protocol 1: Standard Coomassie R-250 Staining and Destaining
-
Fixation: After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for 30-60 minutes.[1]
-
Staining: Immerse the gel in a staining solution of 0.1% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid for at least 1 hour with gentle agitation.[8]
-
Destaining: Transfer the gel to a destaining solution (20-40% methanol, 10% acetic acid) and agitate gently. Change the destaining solution several times until the background is clear and the protein bands are well-defined.[6] This may take several hours.[6][8]
-
Washing: Wash the gel extensively with ultrapure water (2-3 times for 15-30 minutes each) to remove residual acid and methanol before excising the bands for mass spectrometry.[3]
Protocol 2: Colloidal Coomassie G-250 Staining and Destaining
-
Fixation: Fix the gel in 40% methanol and 10% acetic acid for approximately 30 minutes.[8]
-
Staining: Stain the gel in a colloidal Coomassie G-250 staining solution overnight with gentle agitation.[8]
-
Destaining: Destain the gel by washing with deionized water. Change the water frequently until the background is clear.[2][8]
-
Washing: Perform a final rinse with ultrapure water before band excision.
Visual Workflows and Logic Diagrams
Caption: Experimental workflow from SDS-PAGE to mass spectrometry analysis.
Caption: Troubleshooting logic for high background staining issues.
References
- 1. thesiliconreview.com [thesiliconreview.com]
- 2. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]
- 3. fredhutch.org [fredhutch.org]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Common Issues and Solutions in Coomassie Blue Staining | AAT Bioquest [aatbio.com]
- 6. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Technical Support Center: Coomassie Blue Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts encountered during Coomassie Blue staining of protein gels.
Troubleshooting Guide: Common Staining Artifacts
This guide addresses specific issues that may arise during your Coomassie Blue staining experiments, providing potential causes and solutions in a question-and-answer format.
Question: Why are the protein bands on my gel faint or weak?
Answer:
Faint or weak protein bands can result from several factors related to protein loading, electrophoresis, and the staining process itself.[1]
-
Insufficient Protein Loaded: The amount of protein in the sample may be below the detection limit of the stain. For Coomassie Blue, it is recommended to load between 0.5–4.0 μg of purified protein and 40–60 μg for crude samples.[2]
-
Prolonged Electrophoresis: Running the gel for too long can cause smaller proteins to run off the gel.
-
Poor Dye-Protein Interaction: Residual detergents (like SDS) or salts can interfere with the binding of Coomassie dye to the proteins.[1][3]
-
Over-destaining: Excessive destaining can remove the dye from the protein bands, leading to a weaker signal.[4]
Solutions:
-
Increase the amount of protein loaded into each well.[1]
-
Optimize the electrophoresis run time to ensure proteins are adequately separated but do not migrate out of the gel.
-
Incorporate additional washing steps with distilled water before staining to remove interfering substances like SDS.[1]
-
Reduce the destaining time and monitor the gel closely to prevent excessive dye removal from the bands.[4]
Question: What causes a high background on my Coomassie-stained gel?
Answer:
A high background, where the entire gel retains a blue color, can obscure the protein bands and is a common issue in Coomassie staining.
-
Insufficient Destaining: The most common cause is inadequate removal of unbound Coomassie dye from the gel matrix.[4]
-
Residual SDS and Salts: The presence of leftover SDS and salts in the gel can contribute to a persistent background signal.[1]
-
Contaminated Staining Solution: Microbial growth or particulate matter in the staining solution can lead to a blotchy or high background. Filtering the Coomassie solution before use can help mitigate this.[5]
-
Incompletely Polymerized Gel: Using a gel that has not fully polymerized can result in a higher background due to the altered gel matrix. It is recommended to allow gels to polymerize overnight at room temperature.[2]
Solutions:
-
Increase the duration of the destaining step or perform additional changes of the destaining solution.[4][5] Placing a piece of paper towel in the corner of the destaining box can help absorb excess dye.[5]
-
Ensure thorough washing of the gel after electrophoresis and before staining to remove residual SDS and salts.[1]
-
Use freshly prepared and filtered staining and destaining solutions.[5]
-
Ensure complete polymerization of the polyacrylamide gel before use.[2]
Question: Why does my gel have uneven or patchy staining?
Answer:
Uneven staining appears as patches or areas of the gel with different staining intensities.
-
Incomplete Submersion: If the gel is not fully submerged in the staining or destaining solution, it will result in uneven processing.[1]
-
Inconsistent Agitation: Lack of continuous and gentle agitation can lead to inconsistent exposure of the gel to the solutions, causing patchy staining.[1]
Solutions:
-
Ensure the gel is completely covered by the staining and destaining solutions in the container.[1]
-
Use a platform shaker for continuous and gentle agitation during all incubation steps to ensure uniform exposure to the solutions.[1]
Question: What causes smeared or blurred protein bands?
Answer:
Smeared or blurred bands lack sharpness and can be difficult to interpret. This is often an issue stemming from sample preparation or the electrophoresis run itself, rather than the staining process.
-
Particulate Matter in the Sample: Insoluble material in the sample can block proteins from entering the gel properly, leading to streaking.[6]
-
Sample Overloading: Loading too much protein in a well can cause the proteins to aggregate and not resolve properly, resulting in smears.[6]
-
High Salt Concentration in the Sample: Excessive salt in the sample can interfere with electrophoresis, causing band distortion.[2]
-
DNA Contamination: The presence of DNA in protein extracts can cause a viscous sample that smears during electrophoresis.[7]
-
Gel Run Too Fast: Applying too high a voltage can cause heating and distorted bands.[6]
Solutions:
-
Centrifuge your samples before loading to pellet any insoluble material.[6]
-
Determine the protein concentration of your samples and load an appropriate amount (generally <20 µg of total protein per lane).[6]
-
Ensure that the final wash of cell pellets before lysis completely removes any residual phosphate-buffered saline (PBS) to minimize salt contamination.[2]
-
Treat samples with DNase to remove contaminating DNA.[7]
-
Optimize the running voltage and ensure the electrophoresis apparatus is not overheating.[6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for Coomassie Blue staining.
| Parameter | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 | Reference(s) |
| Detection Limit | ~0.1-0.5 μg | ~5-10 ng for some proteins | [1] |
| Staining Time | < 1 hour | Can be longer due to colloidal nature | |
| Destaining Time | At least 2 hours | Can be destained with water | [1] |
| Stain Preparation | 0.1% Coomassie dye, 40% methanol, 10% acetic acid | Can be used in colloidal formulations | |
| Destain Solution | 20-40% methanol, 10% acetic acid | Water can be used | [1] |
Experimental Protocols
Standard Coomassie Blue R-250 Staining Protocol
This protocol outlines the standard procedure for staining polyacrylamide gels with Coomassie Brilliant Blue R-250.
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) acetic acid.
-
Destaining Solution: 20-40% (v/v) methanol, 10% (v/v) acetic acid.
-
Gel Fixation Solution (optional but recommended): 50% (v/v) ethanol, 10% (v/v) acetic acid.
-
Distilled water
-
Staining container
-
Platform shaker
Procedure:
-
Gel Removal: After electrophoresis, carefully remove the polyacrylamide gel from the casting plates.
-
Fixation (Optional): Place the gel in a container with an adequate volume of Gel Fixation Solution to completely submerge it. Incubate for 15-30 minutes with gentle agitation. This step helps to fix the proteins in the gel and remove interfering substances.[1]
-
Washing: Decant the fixation solution and wash the gel with distilled water for 5-10 minutes with gentle agitation.
-
Staining: Submerge the gel in the Coomassie Staining Solution. Incubate for at least 1 hour with gentle agitation. For thicker gels, a longer incubation time may be necessary.
-
Destaining: Decant the staining solution. Add Destaining Solution to the container, ensuring the gel is fully submerged. Incubate with gentle agitation. Change the destaining solution every 30-60 minutes until the background is clear and the protein bands are distinctly visible.
-
Gel Storage: Once destaining is complete, the gel can be stored in distilled water or a 5% acetic acid solution to preserve the bands.[1] For long-term storage, gels can be sealed in a polyethylene bag to prevent drying.[1]
Visualizations
Caption: Troubleshooting workflow for common Coomassie Blue staining artifacts.
Caption: Standard experimental workflow for Coomassie Blue staining.
References
- 1. thesiliconreview.com [thesiliconreview.com]
- 2. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. bioscience.fi [bioscience.fi]
- 5. researchgate.net [researchgate.net]
- 6. Smeared Bands - National Diagnostics [nationaldiagnostics.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Protein Recovery from Acid Blue 15 Stained Gels for Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving protein recovery from polyacrylamide gels stained with Acid Blue 15 (and related Coomassie dyes) for subsequent mass spectrometry (MS) analysis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you overcome common challenges and enhance the quality of your proteomic workflows.
Introduction to this compound and Mass Spectrometry Compatibility
This compound, a member of the triarylmethane class of dyes, is closely related to the widely used Coomassie Brilliant Blue stains. For the purposes of proteomic sample preparation, protocols applicable to Coomassie dyes are generally suitable for this compound. Successful protein identification by mass spectrometry is highly dependent on the efficient extraction of peptides from the gel matrix. The staining and destaining procedures are critical steps that can significantly impact protein recovery and the quality of MS data. It is crucial to use MS-compatible staining methods, which ideally do not cause chemical modification of the proteins.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recovery of proteins from this compound stained gels for MS analysis.
Question: Why am I observing low protein recovery from the gel?
Answer:
Low protein recovery can stem from several factors throughout the experimental workflow. Here are some common causes and their solutions:
-
Incomplete Destaining: Residual stain can interfere with enzyme activity and subsequent peptide extraction.
-
Solution: Ensure thorough destaining by performing multiple washes with the appropriate destaining solution until the gel pieces are colorless. A common destaining solution is 50% methanol and 10% acetic acid.[2] For MS analysis, a solution of 25 mM ammonium bicarbonate in 50% acetonitrile can also be used.[3]
-
-
Inefficient Peptide Extraction: The peptides may not be effectively eluted from the gel matrix.
-
Protein Precipitation in the Gel: Proteins can aggregate and become insoluble within the gel.
-
Solution: Ensure that the buffers used during electrophoresis and extraction are at the correct pH and salt concentrations to maintain protein solubility.[5]
-
-
Over-fixation of Proteins: Some fixing agents, like glutaraldehyde, can cross-link proteins to the gel matrix, hindering their extraction.
Question: My mass spectrometry data shows a high number of missed cleavages. What is the likely cause?
Answer:
A high number of missed cleavages suggests that the protease (e.g., trypsin) is not efficiently cutting at all of its recognition sites. This can be due to:
-
Insufficient Digestion Time: The enzyme may not have had enough time to completely digest the protein.
-
Solution: An overnight incubation (12-16 hours) at 37°C is standard for trypsin digestion.[4] For more resistant proteins, extending this time may be necessary.
-
-
Poor Enzyme Penetration: The enzyme may not be able to access the protein within the dense gel matrix.
-
Suboptimal Digestion Conditions: The pH and temperature of the digestion buffer are critical for enzyme activity.
-
Protein Folding: Incomplete reduction and alkylation can leave disulfide bonds intact, preventing the protein from fully unfolding and restricting enzyme access.
Question: I am seeing keratin contamination in my mass spectrometry results. How can I prevent this?
Answer:
Keratin is a very common contaminant in proteomics experiments. To minimize keratin contamination:
-
Wear appropriate personal protective equipment: Always wear gloves and a lab coat when handling gels and reagents.[7]
-
Use clean equipment: Use clean razor blades or spot pickers for excising gel bands.[7] Work on a clean surface.
-
Use pre-cast gels: Pre-cast gels can help reduce keratin contamination compared to hand-cast gels.[7]
-
Use fresh, high-purity reagents: Contaminants can accumulate in reused staining and destaining solutions.[7]
-
Rinse gel wells: Before loading your sample, rinse the gel wells with ultrapure water or running buffer.[9]
Frequently Asked Questions (FAQs)
Q1: Is this compound staining compatible with mass spectrometry?
A1: Yes, this compound, which is a type of Coomassie dye, is compatible with mass spectrometry.[10] It does not chemically modify the protein, allowing for efficient enzymatic digestion and peptide analysis.[3] However, it is crucial to thoroughly destain the gel to remove any excess dye that could interfere with the analysis.
Q2: What is the optimal amount of protein to load on a gel for successful MS identification?
A2: For Coomassie-stained gels, most visible bands contain enough protein for successful MS identification.[6] Colloidal Coomassie stains can typically detect between 10-20 ng of protein, while Coomassie Brilliant Blue has a detection limit of around 50 ng.[11] The detection limit of the mass spectrometer is on a molar basis, so higher molecular weight proteins may require a larger amount of protein for detection.[11]
Q3: How should I store my gel bands before in-gel digestion?
A3: Place the excised gel bands in clean Eppendorf tubes. They can be stored at room temperature or 4°C until you are ready to proceed with the in-gel digestion. It is not recommended to store the gel bands at -20°C or -80°C, as the freezing can cause the gel pieces to disintegrate, which can make the in-gel digestion process more difficult and reduce peptide recovery.[7]
Q4: Can I use a silver-stained gel for mass spectrometry?
A4: Yes, but you must use a mass spectrometry-compatible silver staining kit.[6] Traditional silver staining protocols that use glutaraldehyde as a fixing agent are not compatible with MS because glutaraldehyde cross-links the proteins, making them resistant to digestion and extraction.[6][7]
Quantitative Data on Protein Recovery
The recovery of proteins from polyacrylamide gels can vary depending on the extraction method and the properties of the protein. The following table summarizes some reported protein recovery rates from Coomassie-stained gels.
| Extraction Method | Protein Molecular Weight | Reported Recovery Rate | Reference |
| Passive extraction with 0.1 M NaOH (10 min) | < 67 kDa | 34-73% | [12] |
| Passive extraction with 100 mM ammonium bicarbonate | Not specified | ~76% | [13] |
| PEPPI-MS workflow | < 100 kDa | Median of 68% | [13] |
| PEPPI-MS workflow | > 100 kDa | Median of 57% | [13] |
Note: Protein recovery can be influenced by various factors, including gel percentage, protein hydrophobicity, and the efficiency of each step in the protocol.
Experimental Protocols
Standard In-Gel Digestion Protocol for this compound Stained Gels
This protocol outlines the key steps for in-gel digestion of proteins from this compound (Coomassie) stained gels for mass spectrometry analysis.
Caption: Standard workflow for in-gel protein digestion for mass spectrometry.
Methodology:
-
Excise and Dice: Using a clean scalpel, carefully excise the protein band of interest from the gel. To maximize the surface area for subsequent reactions, dice the gel band into small pieces (approximately 1 mm³).[4][6]
-
Destain: Place the gel pieces in a microcentrifuge tube and wash them with a destaining solution (e.g., 25 mM ammonium bicarbonate in 50% acetonitrile) until the blue color is completely removed.[3] This may require several changes of the solution.
-
Dehydrate: Remove the destaining solution and dehydrate the gel pieces by adding 100% acetonitrile. The gel pieces will shrink and turn opaque white.
-
Reduce and Alkylate: Rehydrate the gel pieces in a solution containing a reducing agent (e.g., 10 mM DTT in 25 mM ammonium bicarbonate) and incubate at 56°C for 1 hour. This breaks the disulfide bonds. Cool to room temperature and replace the reducing agent solution with an alkylating agent solution (e.g., 55 mM iodoacetamide in 25 mM ammonium bicarbonate) and incubate in the dark at room temperature for 45 minutes. This step prevents the disulfide bonds from reforming.
-
Wash and Dehydrate: Wash the gel pieces with 25 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile.
-
In-Gel Digestion: Rehydrate the gel pieces on ice with a solution of mass spectrometry grade trypsin (e.g., 10-20 µg/mL in 25 mM ammonium bicarbonate). Once the gel pieces are fully rehydrated, add enough additional buffer to cover them and incubate overnight at 37°C.[14]
-
Peptide Extraction: After digestion, extract the peptides from the gel pieces. This is typically done by adding an extraction buffer (e.g., 60% acetonitrile, 1% TFA), vortexing or sonicating for 15-30 minutes, and collecting the supernatant.[4] This step should be repeated at least once to maximize peptide recovery.
-
Dry and Reconstitute: Pool the supernatants and dry them in a vacuum centrifuge. The dried peptides can then be reconstituted in a small volume of a solution suitable for mass spectrometry analysis (e.g., 0.1% TFA in water).[4]
Logical Relationship of Troubleshooting Low Protein Recovery
Caption: Troubleshooting logic for low protein recovery from stained gels.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Gel Band ID | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 7. fredhutch.org [fredhutch.org]
- 8. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. Guidelines | Taplin Mass Spectrometry Facility [taplin.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. PEPPI-MS: polyacrylamide gel-based prefractionation for analysis of intact proteoforms and protein complexes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nccs.res.in [nccs.res.in]
Technical Support Center: Optimizing Blue Native PAGE for Basic and Hydrophobic Proteins
Welcome to the technical support center for Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered when working with basic (high pI) and hydrophobic proteins.
Troubleshooting Guides
This section provides solutions to common problems encountered during BN-PAGE experiments with basic or hydrophobic proteins.
Issue 1: Poor Protein Migration or Aggregation in the Gel
Symptoms:
-
Protein or protein complex is stuck in the well.[1]
-
Smearing or streaking of protein bands.[2]
-
Absence of distinct bands in the separating gel.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Negative Charge (Basic Proteins) | Proteins with a high isoelectric point (pI > 7.5) may not migrate towards the anode.[3] Ensure sufficient Coomassie G-250 is present in both the sample and the cathode buffer to impart a negative charge.[2][4] Consider adding a very low concentration of a mild anionic detergent like SDS (0.001% - 0.005%) to the cathode buffer to aid migration, but be aware this may partially denature the complex.[1] |
| Protein Aggregation (Hydrophobic Proteins) | The detergent used may not be optimal for maintaining the solubility of your protein complex.[5] Perform a detergent screen to identify a non-ionic or zwitterionic detergent that effectively solubilizes the protein while maintaining its native structure.[6][7] |
| Incorrect Gel Pore Size | The acrylamide concentration may not be appropriate for the size of your protein complex. Use a gradient gel (e.g., 4-16%) to separate a wide range of molecular weights.[8] For very large complexes, a lower percentage gel may be required. |
| Inappropriate Voltage | Running the gel at too high a voltage can cause protein aggregation and smearing. Start with a lower voltage (e.g., 100-150V) and run the gel in a cold room or with a cooling system to dissipate heat.[9] |
Issue 2: Protein Precipitation in the Sample Buffer
Symptoms:
-
Visible precipitate in the sample after adding the sample buffer.
-
Loss of protein signal after centrifugation of the sample.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Detergent Concentration | The detergent concentration may be below the critical micelle concentration (CMC) required to keep the hydrophobic protein soluble.[10] Conversely, excessively high detergent concentrations can sometimes lead to precipitation. Empirically test a range of detergent concentrations. |
| Incompatible Buffer Components | High salt concentrations or the wrong pH can reduce protein solubility. Ensure the sample buffer pH is compatible with your protein's stability. Consider desalting or buffer exchanging your sample before adding the BN-PAGE sample buffer. |
| Presence of Lipids | For membrane proteins, insufficient detergent can lead to co-precipitation with lipids.[5] Optimize the detergent-to-protein ratio to ensure complete solubilization of the membrane. |
Issue 3: Loss of Protein Complex Integrity
Symptoms:
-
Detection of individual subunits instead of the intact complex.
-
Appearance of smaller, unexpected bands.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Detergent | Ionic detergents can disrupt protein-protein interactions.[11] Use mild, non-ionic detergents such as digitonin or n-dodecyl-β-D-maltoside (DDM), or zwitterionic detergents like CHAPS.[2][6][8] |
| Inappropriate Detergent-to-Protein Ratio | Too much detergent can strip away essential lipids and destabilize the complex. Optimize the detergent-to-protein ratio by testing a range of concentrations. |
| Sample Handling | Excessive vortexing, sonication, or multiple freeze-thaw cycles can disrupt weak protein interactions. Handle samples gently and keep them on ice.[12] |
Frequently Asked Questions (FAQs)
Q1: How does BN-PAGE work for basic proteins that are positively charged at neutral pH?
A1: BN-PAGE utilizes the anionic dye Coomassie Brilliant Blue G-250. This dye binds to the surface of proteins and protein complexes, imparting a net negative charge.[2][4] This allows even proteins with a high isoelectric point (pI) to migrate towards the positive electrode (anode) in the electric field.[3] The amount of dye bound is roughly proportional to the surface area of the protein, which allows for separation based on size.[13]
Q2: What is the best type of detergent to use for my hydrophobic membrane protein?
A2: For solubilizing membrane proteins while preserving their native structure and interactions, mild, non-denaturing detergents are recommended.[6] Non-ionic detergents like digitonin and n-dodecyl-β-D-maltoside (DDM) are commonly used and have been shown to be effective.[2][8][12] Zwitterionic detergents such as CHAPS are also a good option as they are efficient at breaking protein-lipid interactions without disrupting protein-protein interactions.[7] The optimal detergent and its concentration must be determined empirically for each specific protein.[5]
Q3: Can I modify the charge of my basic protein for better migration without using Coomassie dye?
A3: While Coomassie dye is the standard method in BN-PAGE, an alternative for colorless native PAGE (CN-PAGE) with basic proteins involves inverting the electrodes. However, this is often not successful as proteins may not enter the gel.[1] A more common approach to enhance the negative charge is the addition of very low concentrations of anionic detergents like SDS (e.g., 0.001% to 0.005%) to the cathode buffer.[1] This can improve migration but carries the risk of disrupting the native complex.
Q4: What are the optimal gel and buffer conditions for high pI proteins?
A4: For high pI proteins, the standard BN-PAGE buffer system is generally effective due to the charge-shifting effect of Coomassie G-250.[3] The use of a gradient gel, for example, 4-16% polyacrylamide, allows for the resolution of a broad range of protein complex sizes.[8] It is crucial to ensure the pH of the buffers is maintained, as deviations can affect protein stability and migration.[9]
Q5: Can I use additives in the cathode buffer to improve protein solubility?
A5: Yes, additives can be beneficial. Including the same mild, non-ionic detergent used for sample solubilization in the cathode buffer can help maintain protein solubility throughout the electrophoretic run.[1] Additionally, for some proteins, the inclusion of glycerol in the sample buffer (typically 5-10%) can act as a stabilizing agent.[1]
Experimental Protocols
Protocol 1: Detergent Screening for Hydrophobic Proteins
This protocol outlines a method to identify the optimal detergent for solubilizing a target hydrophobic protein for BN-PAGE.
-
Prepare a stock solution of your membrane preparation at a concentration of approximately 5 mg/mL in a suitable buffer (e.g., 50 mM Bis-Tris, 750 mM ε-aminocaproic acid, pH 7.0).
-
Prepare 10% (w/v) stock solutions of a panel of non-ionic and zwitterionic detergents (e.g., DDM, Digitonin, Triton X-100, CHAPS).
-
In separate microcentrifuge tubes, mix the membrane preparation with each detergent to achieve a range of final detergent concentrations (e.g., 0.5%, 1%, 1.5%, 2%).
-
Incubate the mixtures on ice with gentle agitation for 30-60 minutes to allow for solubilization.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Analyze a portion of the supernatant by SDS-PAGE and Western blotting to determine the solubilization efficiency for your protein of interest.
-
Run the remaining supernatant on a BN-PAGE gel to assess the integrity of the protein complex. The optimal detergent and concentration will be the one that efficiently solubilizes the protein while maintaining the complex in its native state.
Protocol 2: Modified BN-PAGE for Basic Proteins
This protocol provides a modified procedure to enhance the migration of basic proteins.
-
Sample Preparation: Solubilize your protein sample using an optimized detergent as determined by screening. Add 5% Coomassie G-250 solution to the sample to a final concentration of 1:8 Coomassie dye to detergent ratio.[3]
-
Gel Preparation: Cast a polyacrylamide gradient gel (e.g., 4-16%) according to standard protocols.
-
Buffer Preparation:
-
Anode Buffer: 50 mM Bis-Tris, pH 7.0.
-
Cathode Buffer (Blue): 50 mM Tricine, 15 mM Bis-Tris, 0.02% Coomassie G-250, pH 7.0.
-
Cathode Buffer (Colorless): 50 mM Tricine, 15 mM Bis-Tris, pH 7.0.
-
-
Electrophoresis:
-
Assemble the gel apparatus and fill the inner (cathode) chamber with the blue cathode buffer and the outer (anode) chamber with the anode buffer.
-
Load the prepared samples into the wells.
-
Run the gel at a constant voltage of 100-150V in a cold room (4°C).
-
After the samples have fully entered the stacking gel and migrated about one-third of the way through the separating gel, replace the blue cathode buffer with the colorless cathode buffer. This reduces the amount of free Coomassie dye in the gel, which can otherwise lead to a blue background.[14]
-
Continue the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Downstream Analysis: Proceed with Western blotting or in-gel activity assays as required. For Western blotting, a PVDF membrane is recommended.[14]
Visualizations
Caption: Troubleshooting workflow for poor protein migration in BN-PAGE.
Caption: Experimental workflow for detergent screening for hydrophobic proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.benchsci.com [blog.benchsci.com]
- 3. Mass Estimation of Native Proteins by Blue Native Electrophoresis: PRINCIPLES AND PRACTICAL HINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Solubilization of membrane protein complexes for blue native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detergents for Protein Solubilization | Thermo Fisher Scientific - IE [thermofisher.com]
- 7. agscientific.com [agscientific.com]
- 8. Blue Native PAGE Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 13. The use of blue native PAGE in the evaluation of membrane protein aggregation states for crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blue native electrophoresis protocol | Abcam [abcam.com]
Validation & Comparative
A Head-to-Head Comparison: Coomassie Blue vs. Fluorescent Protein Stains for Sensitivity
For researchers in proteomics, drug development, and life sciences, accurate detection and quantification of proteins separated by gel electrophoresis are paramount. The choice of protein stain significantly impacts experimental outcomes, with sensitivity being a critical factor. This guide provides an objective comparison of the sensitivity of the traditional Coomassie Brilliant Blue stain against modern fluorescent protein stains, supported by experimental data and detailed protocols to aid in selecting the optimal method for your research needs.
Quantitative Sensitivity at a Glance
The performance of different protein stains is most critically assessed by their limit of detection (LOD), which defines the lowest concentration of a protein that can be reliably detected. Fluorescent stains consistently demonstrate a significant advantage in sensitivity over Coomassie Blue formulations.
| Stain Type | Specific Stain | Limit of Detection (LOD) per protein band | Linear Dynamic Range |
| Coomassie Blue | Coomassie Brilliant Blue R-250 | 100 - 500 ng[1][2] | Good[3] |
| Colloidal Coomassie G-250 | ~30 ng[4] | Good[3] | |
| Improved Coomassie-based stains | 4 - 8 ng[5] | Good | |
| Fluorescent Stains | SYPRO Ruby | <1 - 50 ng[1][2][6][7] | Wide (up to 4 orders of magnitude)[3][7] |
| Deep Purple Total Protein Stain | Lower than Coomassie, comparable to SYPRO Ruby[8] | Wide | |
| Flamingo™ Fluorescent Gel Stain | ~0.25 ng[9] | Wide (over 3 orders of magnitude)[9] | |
| RUBEO™ Fluorescent Stain | ~4 ng[10] | Wide |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical experimental workflows for Coomassie Blue and fluorescent protein staining, highlighting the key steps involved in each process.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative protocols for Coomassie Blue and a common fluorescent stain, SYPRO Ruby. Note that specific details may vary based on the commercial kit or laboratory-specific modifications.
Coomassie Brilliant Blue R-250 Staining Protocol
This protocol is a widely used standard method for visualizing proteins in polyacrylamide gels.
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (typically 40-50% methanol, 10% acetic acid in water) for at least 1 hour with gentle agitation.[11][12] This step removes SDS and fixes the proteins within the gel matrix.
-
Staining: Discard the fixing solution and add the Coomassie R-250 staining solution (0.1% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid).[13] Incubate for at least 2-4 hours, or overnight for maximum sensitivity, with gentle agitation.[14][15]
-
Destaining: Remove the staining solution and add a destaining solution (typically 20-40% methanol, 10% acetic acid in water).[16] Gently agitate the gel, changing the destain solution several times until the protein bands are clearly visible against a clear background.[11] This process can take several hours to overnight.
-
Storage: Once the desired background is achieved, the gel can be stored in a 7% acetic acid solution or water.[15]
SYPRO Ruby Fluorescent Protein Gel Stain Protocol
This protocol outlines the steps for using the high-sensitivity fluorescent stain, SYPRO Ruby.
-
Fixation: Following electrophoresis, place the gel in a clean container and fix it with a solution of 10% methanol and 7% acetic acid for at least 30 minutes with gentle agitation.[7] For two-dimensional gels, a longer fixation time of 1 hour is recommended.
-
Staining: Decant the fixing solution and add enough SYPRO Ruby protein gel stain to completely cover the gel. Protect the container from light and incubate for at least 3 hours, or overnight for optimal results, with gentle agitation.[7]
-
Washing: After staining, transfer the gel to a washing solution of 10% methanol and 7% acetic acid and agitate for 30 to 60 minutes.[7] This step helps to reduce the background fluorescence.
-
Final Rinse: Briefly rinse the gel with deionized water before imaging.[7]
-
Imaging: Visualize the protein bands using a fluorescent imager with appropriate excitation and emission filters (e.g., UV or blue-light transilluminator).
Discussion and Conclusion
The choice between Coomassie Blue and fluorescent protein stains depends on the specific requirements of the experiment.
Coomassie Blue remains a cost-effective and straightforward method suitable for applications where high sensitivity is not the primary concern, such as routine checks of protein expression and purification.[5] However, its lower sensitivity and narrower linear dynamic range make it less ideal for quantitative proteomics where detection of low-abundance proteins is crucial.[17]
Fluorescent stains offer a significant leap in sensitivity, allowing for the detection of protein quantities in the low nanogram to sub-nanogram range.[5][9] Their broader linear dynamic range is a distinct advantage for accurate protein quantification over a wide range of concentrations.[3][7] While generally more expensive than Coomassie Blue, the enhanced sensitivity and quantitative capabilities of fluorescent stains often justify the cost for demanding applications in proteomics and drug discovery. Furthermore, some studies have shown that Coomassie Blue, when imaged using near-infrared fluorescence detection, can achieve sensitivity comparable to some fluorescent stains, offering a cost-effective alternative for quantitative assessments.[6][18][19]
References
- 1. Ultrasensitive protein detection and imaging: comparison of Lumitein™, ProteoSilver™, SYPRO(®) Ruby, and Coomassie (®) Brilliant Blue gel stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasensitive Protein Detection and Imaging: Comparison of Lumitein™, ProteoSilver™, SYPRO® Ruby, and Coomassie® Brilliant Blue Gel Stains | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. Coomassie blue as a near-infrared fluorescent stain: a systematic comparison with Sypro Ruby for in-gel protein detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. danforthcenter.org [danforthcenter.org]
- 8. Proteomic capacity of recent fluorescent dyes for protein staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 12. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]
- 13. Coomassi Blue Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Principle and Protocol of Coomassie Brilliant Blue - Creative BioMart [creativebiomart.net]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Coomassie blue staining | Abcam [abcam.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. researchgate.net [researchgate.net]
- 19. Coomassie Blue as a Near-infrared Fluorescent Stain: A Systematic Comparison With Sypro Ruby for In-gel Protein Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Quantification: Bradford Assay with Acid Blue 90 vs. Alternative Methods
For researchers, scientists, and drug development professionals, accurate quantification of protein concentration is a pivotal preliminary step for a multitude of downstream applications. The selection of an appropriate protein quantification assay is critical for generating reliable and reproducible data. This guide provides an objective comparison of the Bradford assay, utilizing Acid Blue 90 (Coomassie Brilliant Blue G-250), with other widely used protein quantification methods, namely the Bicinchoninic Acid (BCA) assay and the Lowry assay. This comparison is supported by experimental data and detailed methodologies to facilitate an informed decision for your specific research needs.
Performance Comparison of Protein Quantification Assays
The choice of a protein quantification assay is often dictated by the specific requirements of the experiment, including the expected protein concentration, the presence of interfering substances in the sample, and the desired throughput. The following table summarizes the key performance characteristics of the Bradford, BCA, and Lowry assays.
| Feature | Bradford Assay (with Acid Blue 90) | Bicinchoninic Acid (BCA) Assay | Lowry Assay |
| Principle | Dye-binding to protein, primarily basic and aromatic amino acid residues, causing a shift in the dye's absorbance maximum. | Reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by chelation of Cu⁺ with bicinchoninic acid. | Reduction of Cu²⁺ to Cu⁺ by protein, followed by the reduction of the Folin-Ciocalteu reagent by copper-treated protein. |
| Linear Range (Typical) | 20-2000 µg/mL (Narrower linear range, non-linear at high concentrations)[1][2] | 20-2000 µg/mL (Wider linear range)[3][4] | 5-100 µg/mL[5][6] |
| Sensitivity | High (1-20 µg/mL)[1] | High (as low as 25 µg/mL in standard assays)[1] | Very High (as low as 10 µg/mL)[7] |
| Assay Time | ~15 minutes[2] | ~30-60 minutes[1] | ~40 minutes[6] |
| Common Interfering Substances | Strong alkaline buffers, detergents (e.g., SDS)[8] | Reducing agents, chelating agents (e.g., EDTA), lipids[3] | Reducing agents, detergents, phenols, citric acid, sulfhydryl compounds[6] |
| Protein-to-Protein Variation | High[3] | Low[3] | Moderate |
| Absorbance Wavelength | 595 nm[9][10] | 562 nm[4] | 660-750 nm[5] |
Experimental Protocols
Detailed methodologies for performing the Bradford, BCA, and Lowry assays are provided below. These protocols are for standard microplate formats but can be adapted for cuvette-based spectrophotometers.
Bradford Assay Protocol
This protocol describes a standard microplate-based Bradford assay using Acid Blue 90 (Coomassie Brilliant Blue G-250).
Materials:
-
Bradford Reagent (containing Acid Blue 90)
-
Protein Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Protein Standards: Prepare a series of protein standards by diluting the BSA stock solution to final concentrations ranging from 125 to 1500 µg/mL.
-
Sample Preparation: Dilute unknown protein samples to fall within the linear range of the assay.
-
Assay Reaction:
-
Pipette 5 µL of each standard and unknown sample into separate wells of the microplate.
-
Add 250 µL of the Bradford Reagent to each well.
-
Mix gently by pipetting up and down.
-
-
Incubation: Incubate the plate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown samples from the standard curve.
Bicinchoninic Acid (BCA) Assay Protocol
This protocol outlines a standard microplate-based BCA assay.
Materials:
-
BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in an alkaline solution)
-
BCA Reagent B (containing copper (II) sulfate)
-
Protein Standard (e.g., BSA) at a known concentration (e.g., 2 mg/mL)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Working Reagent: Prepare the BCA Working Reagent by mixing Reagent A and Reagent B in a 50:1 ratio.
-
Prepare Protein Standards: Prepare a series of protein standards with concentrations ranging from 20 to 2000 µg/mL.
-
Sample Preparation: Prepare dilutions of the unknown protein samples.
-
Assay Reaction:
-
Pipette 25 µL of each standard and unknown sample into separate wells of the microplate.
-
Add 200 µL of the BCA Working Reagent to each well.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Data Analysis: Create a standard curve and determine the concentration of the unknown samples.[1]
Lowry Assay Protocol
This protocol details a standard microplate-based Lowry assay.
Materials:
-
Lowry Reagent A (alkaline copper solution)
-
Lowry Reagent B (Folin-Ciocalteu reagent)
-
Protein Standard (e.g., BSA) at a known concentration (e.g., 1 mg/mL)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Protein Standards: Prepare a series of protein standards with concentrations ranging from 5 to 100 µg/mL.
-
Sample Preparation: Dilute unknown protein samples to fit within the assay's linear range.
-
Assay Reaction (Step 1):
-
To 100 µL of each standard and unknown sample in separate wells, add 1 mL of Lowry Reagent A.
-
Incubate at room temperature for 10 minutes.
-
-
Assay Reaction (Step 2):
-
Add 100 µL of Lowry Reagent B to each well.
-
Mix immediately and incubate at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at a wavelength between 660 and 750 nm.
-
Data Analysis: Plot a standard curve and calculate the concentration of the unknown samples.
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the key differences between the assays, the following diagrams are provided.
Figure 1. Experimental workflow of the Bradford protein assay.
References
- 1. benchchem.com [benchchem.com]
- 2. citeqbiologics.com [citeqbiologics.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Principle and Protocol of Lowry Method - Creative BioMart [creativebiomart.net]
- 7. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 8. Linearization of the bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Bradford Assay | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Protein Stains: Acid Blue 15 vs. Coomassie Brilliant Blue R-250
For researchers, scientists, and drug development professionals, the visualization of proteins following electrophoretic separation is a critical step in analysis. The choice of stain can significantly impact the sensitivity, speed, and downstream compatibility of an experiment. This guide provides a detailed comparison of the well-established Coomassie Brilliant Blue R-250 and another triphenylmethane dye, Acid Blue 15, for protein staining applications.
While both dyes share a common chemical class, their documented applications differ significantly. Coomassie Brilliant Blue R-250 is a staple in molecular biology laboratories for staining proteins in polyacrylamide gels.[1][2][3] In contrast, this compound is primarily utilized in the textile and paper industries, with no readily available scientific literature demonstrating its efficacy for staining proteins in a research setting.[4][5]
Performance Comparison
Due to the lack of available data for this compound in protein staining applications, a direct experimental comparison is not feasible. The following table summarizes the known properties and applications of both dyes, highlighting the established performance of Coomassie Brilliant Blue R-250.
| Feature | This compound | Coomassie Brilliant Blue R-250 |
| Chemical Class | Triphenylmethane | Triphenylmethane |
| Primary Application | Textile and paper dyeing[4][5] | Protein staining in polyacrylamide gels[1][2][3] |
| Mechanism of Protein Binding | Not documented for proteins | Binds to proteins through ionic interactions between the dye's sulfonic acid groups and positive amine groups of the protein, as well as Van der Waals attractions.[6][7] |
| Sensitivity | No data available for protein detection | Can detect as little as 0.1 µg of protein per band. |
| Staining Time | Not applicable for protein gels | 2-4 hours (Standard Protocol). |
| Destaining Required | Not applicable for protein gels | Yes (Standard Protocol). |
| Mass Spectrometry Compatibility | No data available | Yes. |
Experimental Protocols
Detailed methodologies for protein staining are well-established for Coomassie Brilliant Blue R-250. The following is a standard protocol for staining proteins in polyacrylamide gels.
Coomassie Brilliant Blue R-250 Staining Protocol
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.
-
Gel Fixation Solution (Optional): 50% (v/v) methanol, 10% (v/v) glacial acetic acid.
Procedure:
-
(Optional) Fixation: After electrophoresis, the gel may be fixed in the fixation solution for 30 minutes to enhance protein precipitation and retention.
-
Staining: Immerse the gel in the Coomassie Brilliant Blue R-250 staining solution and gently agitate for 2-4 hours at room temperature.
-
Destaining: Transfer the gel to the destaining solution. Gently agitate and replace the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This process can take several hours to overnight.
-
Storage: The destained gel can be stored in distilled water.
Visualizing the Workflow
The following diagram illustrates the general workflow for staining proteins in a polyacrylamide gel using Coomassie Brilliant Blue R-250.
Conclusion
Based on available data, Coomassie Brilliant Blue R-250 is the well-documented and validated choice for staining proteins in polyacrylamide gels. Its mechanism of action, sensitivity, and compatibility with downstream applications are well understood and supported by decades of research. This compound, while a member of the same dye family, is primarily an industrial colorant with no established protocols or evidence to support its use in protein analysis. Therefore, for researchers requiring reliable and reproducible protein visualization, Coomassie Brilliant Blue R-250 remains the industry standard.
References
- 1. Brilliant Blue R-250 |Brilliant blue R; Coomassie brilliant blue R-250; Acid Blue 83; CI 42660 | Hello Bio [hellobio.com]
- 2. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]
- 3. Coomassie Brilliant Blue R-250 Protein Stain (CAS 6104-59-2) | Abcam [abcam.com]
- 4. specialchem.com [specialchem.com]
- 5. youtube.com [youtube.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Protein Quantification Staining Methods: Evaluating Alternatives to Acid Blue 15
For researchers, scientists, and drug development professionals, accurate protein quantification is a cornerstone of reliable and reproducible experimental results. While a variety of protein staining methods exist, the validation and comparative performance of these techniques are critical for selecting the appropriate assay. This guide addresses the query on the validation of Acid Blue 15 for protein quantification and provides a detailed comparison with established and validated alternative methods.
Validation of this compound for Protein Quantification: A Review of Current Evidence
An extensive review of scientific literature and supplier information reveals a lack of validation for the use of this compound as a standalone, reliable method for the quantitative analysis of proteins following gel electrophoresis. This compound is a triarylmethane dye primarily documented for its applications in the textile, leather, and paper industries[1][2][3][4][5].
While some suppliers may associate the name "Coomassie" with products containing this compound, this appears to be a broader, non-specific use of the term. The well-characterized and validated "Coomassie" dyes for protein quantification are Coomassie Brilliant Blue R-250 (Acid Blue 83) and Coomassie Brilliant Blue G-250[6]. There is no readily available scientific data, such as linearity, sensitivity, and reproducibility studies, to support the use of this compound for accurate protein quantification. Therefore, for rigorous scientific research and drug development, relying on well-established and validated methods is strongly recommended.
Comparative Analysis of Validated Protein Staining Methods
Several protein staining methods have been extensively validated and are routinely used in research and industry. The choice of method often depends on the required sensitivity, linear dynamic range, cost, and compatibility with downstream applications like mass spectrometry. This guide provides a comparative overview of three widely used methods: Coomassie Brilliant Blue staining, Silver staining, and Fluorescent staining.
Data Presentation: Quantitative Comparison of Protein Staining Methods
The following table summarizes the key performance metrics for the most common and validated protein staining methods.
| Feature | Coomassie Brilliant Blue R-250 | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | ~50 ng | 8–10 ng | 0.25–0.5 ng | 0.25–1 ng |
| Linear Dynamic Range | Moderate | Moderate | Narrow | >3 orders of magnitude |
| Mass Spectrometry Compatibility | Yes | Yes | Limited (formaldehyde-free protocols available with reduced sensitivity) | Yes |
| Staining Time | Hours to overnight | ~1 hour to overnight | Multiple steps, time-consuming | 90 minutes to overnight |
| Visualization | Visible light | Visible light | Visible light | UV or laser-based scanner required |
| Cost | Low | Low | Low | High |
| Reproducibility | Good | Good | Low | High |
Experimental Protocols
Detailed and accurate protocols are essential for achieving reproducible results. Below are the methodologies for the key protein staining techniques discussed.
Experimental Workflow for Protein Gel Staining
The general workflow for staining proteins in a polyacrylamide gel involves fixation, staining, and destaining, followed by imaging and analysis.
General workflow for protein quantification using gel staining.
Coomassie Brilliant Blue R-250 Staining
This is a classic and widely used method for protein visualization.
-
Solutions:
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% methanol, 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid in deionized water.
-
-
Protocol:
-
Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 1 hour with gentle agitation.
-
Staining: Replace the fixing solution with the staining solution and incubate for 2-4 hours with gentle agitation.
-
Destaining: Remove the staining solution and add the destaining solution. Change the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.
-
Colloidal Coomassie G-250 Staining
This method offers higher sensitivity and requires less destaining than the R-250 method.
-
Solutions:
-
Fixing Solution: 40% ethanol, 10% acetic acid in deionized water.
-
Staining Solution: Commercially available or prepared as 0.1% (w/v) Coomassie Brilliant Blue G-250, 10% phosphoric acid, 10% (w/v) ammonium sulfate, and 20% methanol.
-
Washing Solution: Deionized water.
-
-
Protocol:
-
Fixation: Immerse the gel in the fixing solution for 1 hour with gentle agitation.
-
Washing: Rinse the gel with deionized water three times for 20 minutes each.
-
Staining: Submerge the gel in the colloidal Coomassie staining solution and incubate for up to 20 hours with constant shaking.
-
Washing: Wash the gel with deionized water to remove background staining.
-
Silver Staining
Silver staining is significantly more sensitive than Coomassie staining, but it has a narrower linear range and can be less reproducible.
-
Solutions:
-
Fixing Solution: 50% methanol, 10% acetic acid, 0.05% formalin.
-
Sensitizing Solution: 0.02% sodium thiosulfate.
-
Silver Nitrate Solution: 0.1% silver nitrate, 0.075% formalin.
-
Developing Solution: 2% sodium carbonate, 0.05% formalin.
-
Stopping Solution: 5% acetic acid.
-
-
Protocol:
-
Fixation: Fix the gel in the fixing solution for at least 1 hour.
-
Washing: Wash the gel with 30-50% ethanol for 20 minutes, followed by a 20-minute wash in deionized water.
-
Sensitization: Incubate the gel in the sensitizing solution for 1-2 minutes.
-
Washing: Briefly rinse the gel with deionized water (2 x 1 minute).
-
Staining: Incubate the gel in the silver nitrate solution for 20-30 minutes in the dark.
-
Washing: Briefly rinse the gel with deionized water.
-
Development: Add the developing solution and agitate until protein bands appear.
-
Stopping: Stop the reaction by adding the stopping solution once the desired band intensity is reached.
-
Washing: Wash the gel with deionized water before imaging.
-
Fluorescent Staining (e.g., SYPRO Ruby)
Fluorescent dyes offer high sensitivity, a broad dynamic range, and are compatible with mass spectrometry, making them ideal for quantitative analysis.
-
Solutions:
-
Fixing Solution: 10% methanol, 7% acetic acid.
-
SYPRO Ruby Protein Gel Stain.
-
Washing Solution: 10% methanol, 7% acetic acid.
-
Rinse Solution: Deionized water.
-
-
Protocol:
-
Fixation: Fix the gel in the fixing solution for 30-60 minutes with gentle agitation.
-
Staining: Remove the fixing solution and add the SYPRO Ruby stain. Incubate for at least 90 minutes (or overnight for maximum sensitivity) with gentle agitation, protected from light.
-
Washing: Wash the gel in the washing solution for 30 minutes to reduce background fluorescence.
-
Rinsing: Rinse with deionized water before imaging with a suitable fluorescence imager.
-
Conclusion
While this compound is a commercially available dye, there is a lack of scientific validation for its use in quantitative protein analysis. For reliable and reproducible results, researchers should utilize well-established methods such as Coomassie Brilliant Blue, silver, or fluorescent staining. The choice among these alternatives will be guided by the specific experimental requirements for sensitivity, linear range, and downstream applications. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their protein quantification needs.
References
Navigating the Proteome: A Comparative Guide to Protein Stains for Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate identification and quantification of proteins are paramount to unraveling complex biological processes and advancing therapeutic discovery. Gel electrophoresis remains a cornerstone technique for protein separation, and the choice of staining method is a critical determinant for successful downstream analysis by mass spectrometry (MS). This guide provides an objective comparison of Coomassie Blue and other common protein staining methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of Protein Staining Methods
The ideal protein stain for mass spectrometry should offer high sensitivity, a wide dynamic range for accurate quantification, and, most importantly, compatibility with the enzymes and solvents used in MS sample preparation, ensuring efficient protein digestion and peptide extraction. This table summarizes the key performance characteristics of commonly used protein stains.
| Feature | Coomassie Brilliant Blue (R-250) | Colloidal Coomassie Blue (G-250) | Silver Staining (MS-Compatible) | Fluorescent Stains (e.g., SYPRO Ruby) | Stain-Free Technology |
| Limit of Detection | ~50-200 ng[1][2][3] | ~4-20 ng[2][3][4] | ~0.5-5 ng[5][6] | ~1 ng[7] | ~10-28 ng[8] |
| Linear Dynamic Range | Moderate[9] | Moderate[7] | Narrow[2][4] | Wide (>3 orders of magnitude)[7][10] | Wide[8] |
| MS Compatibility | Good[4][10] | Very Good[2][4][11] | Protocol Dependent[12] | Excellent[13][14] | Excellent[15][16] |
| Staining Time | Hours to overnight[17] | ~1 hour to overnight[7] | Time-consuming and complex[9] | ~3 hours to overnight[7][18] | ~5 minutes (activation)[15] |
| Ease of Use | Simple[9] | Simple[4] | Complex[9] | Simple[10] | Very Simple[16][19] |
| Cost | Low[9] | Low-Moderate[4] | Moderate[9] | High[9][10] | Moderate (requires specific gels and imager) |
Experimental Workflows and Logical Relationships
The journey from a complex protein mixture to confident protein identification via mass spectrometry involves a series of critical steps. The choice of staining method integrates into this workflow after protein separation by electrophoresis.
The diagram above illustrates the central role of the staining method in visualizing protein bands for excision prior to mass spectrometry analysis. The chosen stain directly impacts the efficiency of subsequent steps.
The following diagram details the logical relationships and key considerations for choosing a staining method based on experimental goals.
References
- 1. bioscience.fi [bioscience.fi]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. pmscf.dbmr.unibe.ch [pmscf.dbmr.unibe.ch]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bioscience.fi [bioscience.fi]
- 6. alphalyse.com [alphalyse.com]
- 7. danforthcenter.org [danforthcenter.org]
- 8. bio-rad.com [bio-rad.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 12. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spyro Ruby Stained Gels | Taplin Mass Spectrometry Facility [taplin.hms.harvard.edu]
- 15. bio-rad.com [bio-rad.com]
- 16. Bio-Rad Introduces New Mini-PROTEAN® TGX Stain-Free™ Precast Gels | Technology Networks [technologynetworks.com]
- 17. Principle and Protocol of Coomassie Brilliant Blue - Creative BioMart [creativebiomart.net]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. bio-rad.com [bio-rad.com]
A Comparative Guide to Protein Staining Methods for Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise quantification of proteins is fundamental to experimental success. The choice of a protein staining method following electrophoretic separation is a critical determinant of data quality, influencing sensitivity, linearity, and reproducibility. This guide provides an objective comparison of commonly used protein staining methods, with a focus on the performance of Coomassie Brilliant Blue (a member of the Acid Blue dye family) against other prevalent techniques.
Quantitative Comparison of Protein Staining Methods
The selection of an appropriate protein stain hinges on the specific requirements of the experiment, including the abundance of the protein of interest, the need for downstream applications like mass spectrometry, and budgetary considerations. The following table summarizes the key performance metrics for several common protein staining methods.[1]
| Feature | Coomassie Brilliant Blue R-250 (Acid Blue 83) | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | ~30-100 ng[2][3] | 8–10 ng[1][4][5] | 0.25–0.5 ng[1][4] | 0.25–1 ng[1] |
| Linear Dynamic Range | Moderate[1][6] | Moderate[1] | Narrow[1][6] | >3 orders of magnitude[1][6] |
| Mass Spectrometry Compatibility | Yes[1][7] | Yes[1] | Limited (formaldehyde-free protocols available with reduced sensitivity)[1] | Yes[1][6] |
| Staining Time | Hours to overnight[1] | ~1 hour to overnight[1] | Multiple steps, time-consuming[1] | 90 minutes to overnight[1] |
| Visualization | Visible light[1] | Visible light[1] | Visible light[1] | UV or laser-based scanner required[1] |
| Cost | Low[1] | Low[1] | Low[1] | High[1] |
| Reproducibility | Good[1] | Good[1][7] | Low[1][6] | High[1][6] |
Experimental Protocols
Detailed and consistent methodologies are crucial for achieving reproducible quantitative results. Below are standardized protocols for the compared protein staining techniques.
Coomassie Brilliant Blue R-250 (Acid Blue 83) Staining
This traditional method is widely used due to its simplicity and cost-effectiveness.
Solutions:
-
Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) acetic acid.[2]
-
Destaining Solution: 10% methanol, 10% acetic acid, 80% deionized water.[2]
Protocol:
-
Fixation: Following electrophoresis, immerse the gel in the fixing solution for at least 1 hour to precipitate proteins within the gel matrix.[2]
-
Staining: Submerge the gel in the staining solution and agitate gently for 2-4 hours at room temperature.[2]
-
Destaining: Transfer the gel to the destaining solution. Gently agitate and replace the destaining solution every 30-60 minutes until protein bands are clearly visible against a clear background. This may take several hours to overnight.[2]
Colloidal Coomassie Brilliant Blue G-250 Staining
This method offers improved sensitivity and reduced background staining compared to the traditional R-250 method.[1]
Solutions:
-
Fixing Solution: 10% methanol, 7% acetic acid.[1]
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue G-250, 2% (v/v) phosphoric acid, 10% (w/v) ammonium sulfate, 20% (v/v) methanol.[1]
-
Washing Solution: Deionized water.[1]
Protocol:
-
Fixation: After electrophoresis, immerse the gel in the fixing solution for 1 hour with gentle agitation.[1]
-
Washing: Rinse the gel with deionized water three times for 20 minutes each.[1]
-
Staining: Submerge the gel in the colloidal Coomassie staining solution and incubate for up to 20 hours with constant shaking.[1]
-
Destaining: Destain the gel with deionized water until a clear background is achieved.[1]
Silver Staining
Silver staining is a highly sensitive method for detecting low-abundance proteins, though it is known for having a narrow dynamic range and lower reproducibility.[1][4]
Solutions:
-
Fixing Solution: 50% methanol, 10% acetic acid.[1]
-
Sensitizing Solution: 0.02% sodium thiosulfate.[1]
-
Staining Solution: 0.1% silver nitrate.[1]
-
Developing Solution: 2% sodium carbonate, 0.04% formaldehyde.[1]
-
Stopping Solution: 10% acetic acid.[1]
Protocol:
-
Fixation: Fix the gel in the fixing solution for at least 1 hour.[1]
-
Washing: Wash the gel with deionized water three times for 10 minutes each.[1]
-
Sensitization: Incubate the gel in the sensitizing solution for 1-2 minutes.[1]
-
Washing: Briefly rinse the gel with deionized water (2 x 1 minute).[1]
-
Staining: Incubate the gel in the silver nitrate solution for 20-30 minutes in the dark.[1]
-
Washing: Briefly rinse the gel with deionized water.[1]
-
Development: Add the developing solution and agitate until protein bands appear.[1]
-
Stopping: Stop the reaction by adding the stopping solution once the desired band intensity is reached.[1]
-
Washing: Wash the gel with deionized water before imaging.[1]
Fluorescent Staining (SYPRO Ruby)
Fluorescent dyes provide high sensitivity, a broad dynamic range, and are compatible with mass spectrometry, making them well-suited for quantitative analysis.[1]
Solutions:
-
Fixing Solution: 10% methanol, 7% acetic acid.[1]
-
SYPRO Ruby Protein Gel Stain
-
Washing Solution: 10% methanol, 7% acetic acid.[1]
-
Rinse Solution: Deionized water.[1]
Protocol:
-
Fixation: Fix the gel in the fixing solution for 30-60 minutes with gentle agitation.[1]
-
Staining: Incubate the gel in SYPRO Ruby protein gel stain for 90 minutes to overnight, protected from light.[1]
-
Destaining (Optional): For a lower background, wash the gel in the washing solution for 30 minutes.[1]
-
Rinsing: Rinse the gel with deionized water before imaging.[1]
-
Imaging: Visualize the gel using a fluorescence imager with appropriate excitation and emission filters.[1]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate key stages in a typical gel-based quantitative proteomics experiment and a decision-making pathway for selecting a suitable staining method.
Caption: General workflow for gel-based quantitative proteomics.
Caption: Decision pathway for selecting a protein staining method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 5. Protein Gel Staining Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protein Staining | Bio-Rad [bio-rad.com]
- 7. bitesizebio.com [bitesizebio.com]
A Comparative Guide to In-Gel Protein Visualization: Alternatives to Coomassie Blue
For researchers, scientists, and professionals in drug development, the accurate visualization of proteins in polyacrylamide gels is a critical step in many analytical workflows. While Coomassie Brilliant Blue has long been the go-to stain due to its simplicity and low cost, a variety of alternative methods offer significant advantages in terms of sensitivity, quantitative accuracy, and compatibility with downstream applications such as mass spectrometry. This guide provides an objective comparison of the leading alternatives to Coomassie Blue, supported by quantitative data and detailed experimental protocols to inform your selection of the most suitable protein staining technique.
Performance Comparison of In-Gel Protein Stains
The choice of a protein stain often involves a trade-off between sensitivity, the linear dynamic range for quantification, cost, and the need for specialized imaging equipment. The following table summarizes the key performance metrics for common alternatives to traditional Coomassie Blue staining.
| Stain Type | Limit of Detection (LOD) | Linear Dynamic Range | Downstream Compatibility (e.g., Mass Spectrometry) | Imaging Equipment |
| Coomassie Blue R-250 | ~35–100 ng[1][2] | Narrow[2] | Yes[3] | White light transilluminator[2] |
| Colloidal Coomassie G-250 | ~8–25 ng[4][5] | ~1-2 orders of magnitude[2] | Yes[6] | White light transilluminator[2] |
| Silver Staining | ~0.25–5 ng[2][7][8] | Narrow (1-2 orders of magnitude)[2] | Some protocols are MS-compatible, but can be problematic[2][9][10] | White light transilluminator[2] |
| Fluorescent Stains (e.g., SYPRO Ruby) | <1 ng (as low as 0.5 ng)[1][11] | Wide (up to 4 orders of magnitude)[5][11] | Yes[11] | UV or blue-light transilluminator, laser-based scanner[2] |
| Zinc Staining | ~0.25–1 ng[4] | Moderate | Yes[4] | White light transilluminator (viewed against a dark background)[12] |
| Stain-Free Technology | ~8–28 ng[1] | Wide[13] | Yes[1][3] | UV-enabled imager[14] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible results. Below are the experimental protocols for the key staining methods discussed, along with diagrams illustrating the workflows.
Coomassie Brilliant Blue R-250 Staining
A traditional and widely used method for general protein visualization.
Experimental Protocol:
-
Fixation: Following electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 1 hour. For thicker gels, extend the fixation time.
-
Staining: Decant the fixing solution and add the Coomassie R-250 staining solution (0.1% w/v Coomassie Brilliant Blue R-250, 50% v/v methanol, 10% v/v glacial acetic acid) to completely cover the gel. Incubate with gentle agitation for 2-4 hours at room temperature.[15]
-
Destaining: Remove the staining solution and add a destaining solution (e.g., 40% methanol, 10% acetic acid). Gently agitate and replace the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.[15]
-
Storage: Store the destained gel in 7% acetic acid or deionized water to prevent the bands from fading.[7]
Silver Staining
A highly sensitive colorimetric method ideal for detecting low-abundance proteins.
Experimental Protocol:
-
Fixation: Fix the gel in a solution of 50% methanol and 10% acetic acid for at least 1 hour.[2][15]
-
Washing: Wash the gel three times with deionized water for 10 minutes each.[2][15]
-
Sensitization: Incubate the gel in a sensitizing solution (e.g., 0.02% sodium thiosulfate) for 1 minute.[2][15]
-
Washing: Briefly rinse the gel twice with deionized water.[2]
-
Staining: Incubate the gel in a cold 0.1% silver nitrate solution for 20 minutes.
-
Washing: Briefly rinse the gel with deionized water.
-
Development: Add the developing solution (e.g., 2% sodium carbonate, 0.04% formaldehyde) and agitate until the desired band intensity is reached.[2][15]
-
Stopping: Stop the development by adding a 5% acetic acid solution.[2]
-
Washing: Wash the gel with deionized water before imaging.
Fluorescent Staining (SYPRO Ruby)
A highly sensitive fluorescent staining method with a broad linear dynamic range, making it excellent for quantitative analysis.
Experimental Protocol:
-
Fixation: Fix the gel in a solution of 50% methanol and 7% acetic acid for at least 30 minutes.[15]
-
Staining: Decant the fixative and add enough SYPRO Ruby Protein Gel Stain to cover the gel. Protect the container from light and incubate for at least 90 minutes with gentle agitation.[15]
-
Washing: Wash the gel in a solution of 10% methanol and 7% acetic acid for 30 minutes to reduce background fluorescence.[15]
-
Final Rinse: Rinse the gel with deionized water for 5 minutes before imaging.[2]
-
Imaging: Image the gel using a UV or blue-light transilluminator or a laser-based scanner with the appropriate excitation and emission filters (e.g., excitation at ~280/450 nm and emission at ~610 nm).[2]
Zinc Staining (Negative Staining)
A rapid and reversible negative staining technique where the background of the gel is stained, leaving the protein bands transparent.
Experimental Protocol:
-
Pre-treatment: After electrophoresis, soak the gel in an imidazole-SDS solution for 10-15 minutes.[16]
-
Rinsing: Briefly rinse the gel in deionized water for 30 seconds.[16]
-
Staining: Immerse the gel in a zinc sulfate solution. A milky white precipitate will form in the gel, except where proteins are present.
-
Imaging: Visualize the clear protein bands against the opaque background by placing the gel on a dark surface.[12] The staining is reversible, which is advantageous for downstream applications.[6]
Conclusion
While Coomassie Blue remains a staple for routine, qualitative protein analysis, modern research, particularly in proteomics and quantitative studies, often necessitates more advanced visualization techniques.
-
For the highest sensitivity , silver staining and fluorescent dyes like SYPRO Ruby are the preferred choices, capable of detecting sub-nanogram levels of protein.[2][17]
-
For quantitative accuracy , fluorescent stains are superior due to their broad linear dynamic range.[11] Stain-free technologies also offer a wide linear range and the added benefit of rapid visualization without staining and destaining steps.[13][14]
-
For compatibility with mass spectrometry , fluorescent stains, colloidal Coomassie, and stain-free methods are highly recommended.[1][2][11] While some silver staining protocols are MS-compatible, they can be problematic.[2][10]
-
For speed and convenience , stain-free technology and rapid colloidal Coomassie formulations offer significant time savings.[11][14] Zinc staining is also a very rapid method.[16]
By considering the specific requirements of your experiment in terms of sensitivity, quantification, and downstream applications, you can select the optimal staining method to achieve reliable and high-quality results.
References
- 1. bio-rad.com [bio-rad.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. kendricklabs.com [kendricklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. quora.com [quora.com]
- 13. Western Blotting Using In-Gel Protein Labeling as a Normalization Control: Advantages of Stain-Free Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioradiations.com [bioradiations.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Staining proteins in gels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial Coomassie Blue Stains for Protein Analysis
For researchers in proteomics, drug development, and other life sciences, accurate and efficient visualization of proteins following gel electrophoresis is a critical step. Coomassie Brilliant Blue has long been a staple for this purpose, offering a straightforward and cost-effective method for staining proteins. However, the market has evolved beyond traditional preparations to include a variety of commercial formulations promising enhanced sensitivity, speed, and safety. This guide provides a quantitative comparison of popular commercial Coomassie Blue stains, supported by experimental data and detailed protocols to aid in selecting the optimal reagent for your research needs.
Performance Metrics: A Quantitative Overview
The selection of a Coomassie Blue stain hinges on several key performance indicators: sensitivity (the lowest detectable amount of protein), the time required for staining and destaining, and the safety of the reagents involved. The following table summarizes these metrics for a selection of commercially available stains.
| Stain Type | Commercial Example(s) | Limit of Detection (LOD) | Staining Time | Destaining Time | Key Features |
| Traditional Coomassie R-250 | Various suppliers | ~50–100 ng[1] | 15 min - 4 hours[2][3][4] | Hours to overnight[5] | Cost-effective, requires hazardous methanol and acetic acid. |
| Colloidal Coomassie G-250 | Invitrogen™ Colloidal Blue Staining Kit, G-Biosciences Colloidal Blue Stain | <10 ng[6][7][8] | 1 - 12 hours[6][8][9] | Water wash (hours)[6][8][9] | High sensitivity, reduced background, often requires methanol. |
| Safe Coomassie G-250 | Invitrogen™ SimplyBlue™ SafeStain, Bio-Rad Bio-Safe™ Coomassie Stain | 5–8 ng[1][10][11] | 1 hour[12][13] | Water wash (30 min - 3 hours)[2][12][13] | Non-hazardous, no methanol or acetic acid required.[11][12][14] |
| Rapid Coomassie | InstantBlue™, G-Biosciences RAPIDstain | ~5 ng[15] | ~15 minutes[15][16][17] | No destaining required[15][16][17] | Extremely fast, one-step process, non-toxic formulation.[15] |
Experimental Protocols: Detailed Methodologies
Reproducibility in protein staining is highly dependent on adhering to a standardized protocol. Below are detailed methodologies for the compared Coomassie Blue stain types.
Traditional Coomassie R-250 Staining Protocol
This protocol is a widely used method for visualizing proteins in polyacrylamide gels.
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid.[2]
-
Destaining Solution: 10% (v/v) ethanol, 7.5% (v/v) acetic acid.[2]
-
Fixative Solution (optional but recommended): 30% methanol, 10% acetic acid.[3]
Procedure:
-
Fixation (Optional): After electrophoresis, immerse the gel in a fixative solution for at least 5 minutes. This step helps to precipitate the proteins within the gel matrix.[3]
-
Staining: Remove the fixative solution and add the Coomassie R-250 staining solution. Incubate for at least 3 hours with gentle agitation.[3] For a faster protocol, the gel can be heated in a microwave for about 1 minute in the staining solution and then gently shaken for 15 minutes.[2]
-
Destaining: Decant the staining solution. Add destaining solution and incubate with gentle agitation. Change the destaining solution every 1-2 hours until the background is clear and the protein bands are distinct. This can take several hours to overnight.[5] For a more rapid destain, the gel in the destaining solution can be heated in a microwave for 1 minute.[2]
-
Storage: Once destained, the gel can be stored in distilled water.
Colloidal Coomassie G-250 Staining Protocol (using Invitrogen™ Colloidal Blue Staining Kit)
This method offers higher sensitivity and reduced background compared to traditional R-250 staining.
Materials:
-
Fixing Solution: Prepare fresh as per kit instructions.
-
Staining Solution: Prepare fresh by mixing Stainer A and Stainer B as per kit instructions.[6]
-
Washing Solution: Deionized water.
Procedure:
-
Fixation: After electrophoresis, shake the gel in the Fixing Solution for 10 minutes.[6]
-
Staining: Decant the fixing solution. Add the Staining Solution (without Stainer B) and shake for 10 minutes. Then, add Stainer B to the solution and continue to shake. Protein bands will start to appear within minutes, and staining can be continued for 3 to 12 hours.[7]
-
Washing: Decant the staining solution and wash the gel with deionized water for at least 7 hours to achieve a clear background. The gel can be left in water for up to 3 days without a significant loss in band intensity.[6][7]
-
Storage: For long-term storage, the gel can be kept in a 20% ammonium sulfate solution at 4°C.[6][7]
Safe Coomassie G-250 Staining Protocol (using Invitrogen™ SimplyBlue™ SafeStain)
This protocol utilizes a non-hazardous, ready-to-use stain.
Materials:
-
SimplyBlue™ SafeStain
-
Deionized water
Procedure:
-
Rinsing: After electrophoresis, rinse the gel three times with 100 ml of deionized water for 5 minutes each to remove SDS.[2]
-
Staining: Add enough SimplyBlue™ SafeStain to cover the gel (approximately 20-100 ml) and incubate for 1 hour at room temperature with gentle shaking.[2] Bands will start to appear within minutes.
-
Washing: Discard the stain and wash the gel with 100 ml of water for 1-3 hours. For the clearest background, a second 1-hour wash can be performed.[2]
-
Storage: The gel can be stored in water for several days.[2]
Rapid Coomassie Staining Protocol (using InstantBlue™)
This protocol offers the fastest time to results with a simple, one-step procedure.
Materials:
-
InstantBlue™ Stain
Procedure:
-
Staining: After electrophoresis, place the gel directly into the InstantBlue™ staining solution. No fixing or washing is required.[16][17][18]
-
Visualization: Protein bands will become visible within minutes. Optimal staining is typically achieved in about 15 minutes with gentle shaking.[16][17][18] No destaining is necessary.[15][16][17]
-
Storage: The gel can be left in the staining solution or stored in ultrapure water after 1 hour of staining.[16][17]
Visualizing the Staining Workflow
To better understand the differences in the experimental procedures, the following workflow diagrams illustrate the steps involved for each type of Coomassie stain.
Caption: Comparative workflow of different Coomassie Blue staining methods.
Conclusion
The choice of a commercial Coomassie Blue stain should be guided by the specific needs of the experiment. For routine, cost-sensitive applications where speed is not critical, traditional R-250 stains remain a viable option. When high sensitivity is paramount, colloidal G-250 formulations provide excellent detection limits. For laboratories prioritizing safety and reduced hazardous waste, the "safe" Coomassie G-250 stains offer a balance of good performance and environmental responsibility. Finally, for high-throughput workflows where time is of the essence, the rapid, one-step Coomassie stains provide an unparalleled combination of speed and convenience. By considering the quantitative data and detailed protocols presented in this guide, researchers can make an informed decision to select the most appropriate Coomassie Blue stain for their protein analysis needs.
References
- 1. SimplyBlue™ SafeStain, 3.5 L - FAQs [thermofisher.com]
- 2. Coomassi Blue Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. frederick.cancer.gov [frederick.cancer.gov]
- 4. ulab360.com [ulab360.com]
- 5. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. uab.edu [uab.edu]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 10. selectscience.net [selectscience.net]
- 11. bio-rad.com [bio-rad.com]
- 12. biocompare.com [biocompare.com]
- 13. mcgill.ca [mcgill.ca]
- 14. bio-rad.com [bio-rad.com]
- 15. usbio.net [usbio.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. content.abcam.com [content.abcam.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
Safety Operating Guide
Navigating the Safe Disposal of Acid Blue 15: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Acid Blue 15 (C.I. 42645), a triarylmethane dye, requires meticulous handling and disposal to mitigate potential hazards and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Protocols
Before initiating any disposal process, adherence to fundamental safety measures is paramount. Always consult the Safety Data Sheet (SDS) for the most specific and current safety information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves.[1] In cases of significant dust exposure, a NIOSH-approved respirator may be necessary.[2]
-
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation risks.[3][4]
-
Ignition Sources: Keep this compound away from heat, sparks, and open flames, as dusts may form explosive mixtures with air.[2] Use spark-proof tools when handling the solid material.[3][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[5] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Collection:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, closed container.[5] Avoid generating dust during collection.[5][6] Vacuuming with an approved industrial vacuum is a preferred method for cleaning up spills.[5]
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled, and sealed waste container. Do not discharge solutions into drains, surface waters, or groundwater.[2][6]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, as well as contaminated PPE, must be collected and disposed of as hazardous waste.[5]
-
-
Container Management:
-
Use containers made of a compatible material and ensure they are tightly sealed when not in use.[1]
-
Properly label all waste containers with "Hazardous Waste" and the chemical name "this compound."
-
Empty containers of this compound must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[7]
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
-
Final Disposal:
-
Arrange for the disposal of the collected waste through a licensed waste disposal contractor.[4] Adhere to your institution's specific chemical hygiene plan and waste disposal procedures.
-
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| pH (in solution) | 6.0 - 9.0 | [6] |
| Solubility in Water | Insoluble | [6] |
| Explosion Hazard | Dust can form an explosive mixture with air. | [2][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [5] |
| Extinguishing Media | Foam, Dry chemical, Water, ABC-powder. Avoid water jet. | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling Acid Blue 15
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Acid Blue 15 (C.I. 42645; CAS No. 5863-46-7), a bright blue anionic dye commonly used in textile dyeing, leather finishing, wood stains, and biological staining.[1][2] Adherence to these procedures will help maintain a safe laboratory environment and ensure proper disposal of chemical waste.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance according to the CLP regulation, it is crucial to follow standard laboratory safety protocols to minimize exposure and prevent contamination.[3] The recommended personal protective equipment for handling this compound includes:
-
Eye Protection: Wear safety glasses.[3]
-
Hand Protection: Neoprene gloves are suitable for handling this substance.[3]
-
Body Protection: A lab coat or other protective work clothing should be worn.[3]
In addition to PPE, standard safety measures should be in place:
-
Ventilation: Ensure good ventilation or use a chemical fume hood, especially when handling the powder form to prevent dust formation.[3][4]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[5]
-
Emergency Equipment: An eyewash station and safety shower should be readily accessible.[4]
Quantitative Data Summary
Based on the available safety data sheet, specific occupational exposure limits for this compound have not been established. The substance is not classified as hazardous.[3]
| Parameter | Value | Reference |
| GHS Classification | Not classified as hazardous | [3] |
| CAS Number | 5863-46-7 | [3] |
| EC Number | 227-511-3 | [3] |
| Molecular Formula | C₄₂H₄₆N₃NaO₆S₂ | [6] |
| Molecular Weight | 775.95 g/mol | [6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for safety and experimental accuracy.
-
Preparation:
-
Designate a clean and uncluttered work area, preferably within a chemical fume hood.
-
Assemble all necessary equipment, such as a weighing balance, spatula, weighing paper, and appropriately labeled containers for solutions and waste.
-
Don the required personal protective equipment as outlined above.
-
-
Weighing and Solution Preparation:
-
Carefully weigh the desired amount of this compound powder, minimizing the generation of dust.
-
To prepare a solution, slowly add the powder to the solvent (e.g., water) while stirring to ensure it dissolves properly. This compound is slightly soluble in cold water and soluble in hot water and ethanol.[7]
-
-
Use in Application:
-
Follow the specific protocols for your application (e.g., staining, dyeing).
-
Keep containers of this compound tightly closed when not in use.[1]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste material, including unused solutions and contaminated consumables (e.g., weighing paper, gloves), in a designated and clearly labeled waste container.
-
-
Disposal Procedure:
-
Container Disposal:
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
-
After eye contact: Rinse the opened eye for several minutes under running water. If contact lenses are present and easy to remove, do so and continue rinsing. Consult an ophthalmologist if complaints persist.[3]
-
After skin contact: Wash the affected area with soap and water.[4][8]
-
After swallowing: Drink copious amounts of water and provide fresh air. Call for a doctor immediately.[3]
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. krishnadyes.net [krishnadyes.net]
- 2. Acid Dyes - this compound at Best Price, High-Quality Industrial Dye [dyesandpigments.co.in]
- 3. serva.de [serva.de]
- 4. cncolorchem.com [cncolorchem.com]
- 5. merck.com [merck.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. This compound CAS#: 5863-46-7 [m.chemicalbook.com]
- 8. Acid Blue 158 Safety Data Sheets(SDS) lookchem [lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
